Dolutegravir RR isomer
Description
Properties
IUPAC Name |
(3R,7R)-N-[(2,4-difluorophenyl)methyl]-11-hydroxy-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F2N3O5/c1-10-4-5-30-15-9-24-8-13(17(26)18(27)16(24)20(29)25(10)15)19(28)23-7-11-2-3-12(21)6-14(11)22/h2-3,6,8,10,15,27H,4-5,7,9H2,1H3,(H,23,28)/t10-,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHWKPHLQXYSBKR-MEBBXXQBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCOC2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCO[C@H]2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F2N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1357289-29-2 | |
| Record name | 4-epi-Dolutegravir | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1357289292 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-EPI-DOLUTEGRAVIR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KA8ZEA9QPD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
stereoselective synthesis of Dolutegravir RR isomer
An In-Depth Technical Guide to the Stereoselective Synthesis of Dolutegravir
Abstract
Dolutegravir (DTG) is a second-generation integrase strand transfer inhibitor (INSTI) that has become a cornerstone of first-line antiretroviral therapy for HIV-1 infection.[1][2] Its complex polycyclic structure features two critical stereocenters that define its therapeutic efficacy. The clinically approved form is the (4R, 12aS)-diastereomer. This guide provides a comprehensive technical overview of the stereoselective synthesis of Dolutegravir, with a particular focus on the strategies employed to control the formation of the desired (4R, 12aS) isomer and the concurrent formation of its diastereomer, the (4R, 12aR)-isomer. We will dissect prevalent synthetic strategies, explain the mechanistic rationale behind key transformations, and provide detailed protocols grounded in peer-reviewed literature. This document is intended for researchers, chemists, and drug development professionals engaged in the synthesis of complex heterocyclic molecules and active pharmaceutical ingredients (APIs).
Introduction: The Stereochemical Challenge of Dolutegravir
Dolutegravir's efficacy is intrinsically linked to its three-dimensional structure. The molecule possesses two chiral centers at the C4 and C12a positions of its tetracyclic core. The desired therapeutic agent is the (4R, 12aS)-isomer. The (4R, 12aR)-isomer, often referred to as the RR isomer, is a diastereomeric impurity that must be controlled and minimized during synthesis.[3][4]
The primary challenge in Dolutegravir synthesis is not just the construction of the complex pyridone core but the precise, diastereoselective formation of the bridged tricyclic system. The stereochemistry at the C4 position is typically introduced from a chiral starting material, the commercially available (R)-3-amino-1-butanol.[1][5] The crucial C12a stereocenter is established during a key cyclization step. Therefore, the core of Dolutegravir's stereoselective synthesis lies in maximizing the formation of the desired (12aS)-epimer over the (12aR)-epimer.
This guide will explore the main industrial strategies to achieve this, focusing on the pivotal diastereoselective cyclization and the factors that govern its outcome.
Caption: Figure 1: Origin of Stereocenters in Dolutegravir.
Retrosynthetic Analysis and Core Strategies
Most industrial syntheses of Dolutegravir follow a convergent approach, where the key fragments are prepared separately and then combined. The two primary strategies are differentiated by the stage at which the chiral amine, (R)-3-amino-1-butanol, is introduced.
-
Late-Stage Amine Introduction (Convergent Strategy): This is the most common approach. It involves the initial synthesis of a highly functionalized, achiral pyridinone core (Ring A). This core is then coupled with (R)-3-amino-1-butanol in a key diastereoselective cyclization step to form the fused B and C rings.[1][6]
-
Early-Stage Amine Introduction (Linear Strategy): An alternative route begins with (R)-3-amino-1-butanol to first construct the bicyclic amine fragment (Rings B and C).[1][5] The pyridone ring (Ring A) is then built onto this chiral scaffold. This approach may offer advantages in diversifying the synthesis portfolio, especially as the cost of the chiral amine has decreased.[1]
Caption: Figure 2: High-Level Retrosynthetic Strategies for Dolutegravir.
Strategy 1: Convergent Synthesis via Pyridone Core
This approach prioritizes the construction of the achiral pyridone moiety, which serves as the central building block.
Synthesis of the Pyridone Core Intermediate
Several methods exist for synthesizing the key pyridinone intermediate. One efficient route starts with commercially available methyl 4-methoxy-3-oxobutanoate.[7] A more recent and novel approach involves a MgBr₂-promoted intramolecular cyclization, which offers high selectivity.[8]
Protocol: MgBr₂-Promoted Synthesis of Pyridinone Diester [8]
This protocol describes the formation of a key pyridinone diester intermediate (P6 in the cited literature).
-
Step A: Vinylogous Amide Formation: Methyl oxalyl chloride is condensed with ethyl 3-(N,N-dimethylamino)acrylate in dichloromethane (DCM) with pyridine as a base at <5°C to yield the vinylogous amide intermediate (P3).
-
Step B: Substitution: The resulting intermediate (P3) is reacted with aminoacetaldehyde dimethyl acetal in methanol at <15°C to afford the substituted product (P4).
-
Step C: Alkylation: Intermediate P4 is condensed with methyl bromoacetate to give the acyclic precursor (P5). This intermediate is typically used directly in the next step without purification.
-
Step D: MgBr₂-Promoted Cyclization: The crude precursor (P5) is treated with MgBr₂ in acetonitrile. The Lewis acidity of MgBr₂ promotes a highly selective intramolecular cyclization to furnish the desired pyridinone diester (P6).
-
Step E: Selective Hydrolysis: The diester (P6) undergoes selective hydrolysis using LiOH·H₂O at 0°C to yield the key pyridinone carboxylic acid intermediate, ready for subsequent steps.
The Diastereoselective Cyclization
This is the most critical step for establishing the final stereochemistry of Dolutegravir. The pyridinone acid is converted to an aldehyde in situ, which then undergoes a diastereoselective cyclization with (R)-3-amino-1-butanol.[2]
The reaction proceeds via the formation of an intermediate enamine/iminium species, followed by an intramolecular Michael addition and subsequent cyclization to form the oxazine ring. The choice of acid and solvent is paramount for controlling the diastereoselectivity. Acetic acid is often used as it serves as both a catalyst and a solvent that influences the transition state geometry, favoring the formation of the desired (12aS)-isomer.[2][6]
Protocol: Diastereoselective Tricycle Formation [2][6]
-
Acetal Deprotection: A pyridinone acid precursor (with a protected aldehyde, e.g., dimethyl acetal) is treated with an acid such as formic acid or a mixture of sulfuric and formic acid to generate the aldehyde intermediate in situ.
-
Cyclization: (R)-3-aminobutanol (typically 1.2-1.5 equivalents) is added to the solution of the aldehyde intermediate. Acetic acid is often added as a co-solvent and catalyst.
-
Reaction Conditions: The mixture is heated to around 100°C for 2-3 hours.
-
Workup and Isolation: After the reaction is complete, the mixture is cooled, and the tricyclic acid product is isolated, often through precipitation or extraction. The ratio of (4R, 12aS) to (4R, 12aR) diastereomers is determined at this stage.
| Catalyst/Solvent System | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (S:R at C12a) | Reference |
| Formic Acid / Acetonitrile | 25 | 1 (flow) | >90% | Not specified | [6] |
| Acetic Acid | 100 | 2.5 | 66% | Optimized for S-isomer | [2] |
| Methanesulfonic Acid / Acetic Acid | Not specified | Not specified | 71% (two-step yield) | Optimized for S-isomer | [9] |
Table 1: Comparison of conditions for the key diastereoselective cyclization step.
Final Assembly
The final steps involve the amidation of the tricyclic carboxylic acid with 2,4-difluorobenzylamine, followed by the deprotection of the enolic hydroxyl group.
-
Amidation: The tricyclic acid is activated using a coupling reagent like carbonyldiimidazole (CDI) and then reacted with 2,4-difluorobenzylamine to form the amide bond.[1][2]
-
Deprotection & Salt Formation: If a protecting group is present on the hydroxyl group (e.g., benzyl), it is removed, typically via acidolysis (e.g., with trifluoroacetic acid) or hydrogenation.[2] The final API is often isolated as its sodium salt by treatment with a sodium base.[1]
Strategy 2: Linear Synthesis via Chiral Bicyclic Amine
An alternative strategy introduces the C4 chirality at the beginning of the synthesis. This route, developed by Opatz and colleagues, builds the pyridone ring onto a pre-formed bicyclic amine scaffold.[5]
Protocol: Synthesis via Bicyclic Amine Intermediate [1][5]
-
N-Acylation: (R)-3-amino-1-butanol is first acylated with chloroacetyl chloride.
-
N-Alkylation & Cyclization: The product is then alkylated with aminoacetaldehyde dimethyl acetal, which undergoes a spontaneous intramolecular transacetalization to form the key bicyclic amine fragment in a high-yielding four-step sequence.
-
Pyridone Ring Formation: The bicyclic amine is then subjected to a 1,4-addition with an enol ether, followed by a regioselective cyclization to construct the pyridone ring.
-
Final Amidation: The 2,4-difluorobenzylamine group is introduced in the final step to give Dolutegravir.
This route provides an overall yield of up to 51% over six linear steps and is a viable alternative to the more common convergent strategies.[5]
The Role of Continuous Flow Chemistry
Continuous flow manufacturing has been successfully applied to the synthesis of Dolutegravir, offering significant advantages in terms of safety, efficiency, and scalability.[2][6][10] Flow chemistry allows for precise control over reaction parameters like temperature, pressure, and residence time, which can dramatically improve yields and selectivity.
Key benefits observed in Dolutegravir synthesis include:
-
Reduced Reaction Times: Processes that take hours in batch reactors can be completed in minutes in a flow system. For instance, the entire six-step synthesis has been accomplished with an overall reaction time of just 14.5 minutes in flow, compared to 34.5 hours in batch.[2][6]
-
Telescoping of Steps: Multiple reaction steps can be "telescoped" together, eliminating the need for intermediate workups and purifications, which saves time and reduces waste.[10]
-
Improved Yields and Selectivity: The enhanced mixing and heat transfer in microreactors can lead to higher yields and better control over side reactions, including the formation of the undesired (4R, 12aR)-diastereomer.[6][9]
Caption: Figure 3: Example of a telescoped continuous flow process for tricycle formation.
Conclusion
The stereoselective synthesis of Dolutegravir is a testament to modern process chemistry, showcasing a blend of strategic retrosynthetic planning, precise control over diastereoselectivity, and the application of enabling technologies like continuous flow. While the convergent, late-stage amine introduction remains a dominant industrial strategy, alternative routes provide valuable flexibility. The critical transformation in all approaches is the diastereoselective cyclization that sets the C12a stereocenter. Understanding the mechanistic nuances of this step—particularly the influence of catalysts, solvents, and temperature—is essential for maximizing the yield of the therapeutically active (4R, 12aS)-isomer while minimizing the formation of the (4R, 12aR) diastereomeric impurity. Future innovations will likely focus on further optimizing these processes, potentially through the development of novel catalytic systems or more efficient flow chemistry setups, to ensure the continued, cost-effective supply of this vital antiretroviral agent.
References
- Li, W., et al. (2021). Two-Step Synthesis of a Dolutegravir Intermediate DTG-6 in a Microfluidized Bed Cascade System: Route Design and Kinetic Study. Organic Process Research & Development.
- Srinivasachary, K., et al. (2022). Practical and Efficient Route to Dolutegravir Sodium via One-Pot Synthesis of Key Intermediate with Controlled Formation of Impurities. Organic Process Research & Development.
- Request PDF. (n.d.). Synthesis of Dolutegravir Exploiting Continuous Flow Chemistry. ResearchGate.
- Dietz, J-P., et al. (2021). Six-Step Gram Scale Synthesis of the HIV Integrase Inhibitor Dolutegravir Sodium. ChemRxiv.
- Nqeketo, S., & Watts, P. (2023). Synthesis of Dolutegravir Exploiting Continuous Flow Chemistry. ACS Publications.
- Yu, H., et al. (2020). Preparation of the Key Dolutegravir Intermediate via MgBr₂-Promoted Cyclization. MDPI.
- ChemistryViews. (2021). New Synthesis of HIV Drug Dolutegravir Sodium. ChemistryViews.
- Nqeketo, S., & Watts, P. (2023). Synthesis of Dolutegravir Exploiting Continuous Flow Chemistry. National Institutes of Health (NIH).
- Ziegler, R. E., et al. (2018). 7-Step Flow Synthesis of the HIV Integrase Inhibitor Dolutegravir. DSpace@MIT.
- SynZeal. (n.d.). Dolutegravir RR Isomer | 1357289-29-2.
- SynThink Research Chemicals. (n.d.). Dolutegravir RR Isomer | 1357289-29-2.
- Simson Pharma Limited. (n.d.). Dolutegravir RR Isomer | CAS No- 1357289-29-2.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Synthesis of Dolutegravir Exploiting Continuous Flow Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dolutegravir RR Isomer | 1357289-29-2 | SynZeal [synzeal.com]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. New Synthesis of HIV Drug Dolutegravir Sodium - ChemistryViews [chemistryviews.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Practical and Efficient Route to Dolutegravir Sodium via One-Pot Synthesis of Key Intermediate with Controlled Formation of Impurities | CoLab [colab.ws]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. dspace.mit.edu [dspace.mit.edu]
A Technical Guide to the Physicochemical Characterization of Dolutegravir Diastereomers
This in-depth technical guide provides a comprehensive overview of the essential physicochemical characterization techniques for the diastereomers of Dolutegravir, a critical antiretroviral agent. Designed for researchers, scientists, and professionals in drug development, this document delves into the causality behind experimental choices, offering field-proven insights and self-validating protocols to ensure scientific integrity.
Introduction: The Stereochemical Complexity of Dolutegravir
Dolutegravir (DTG) is a second-generation integrase strand transfer inhibitor (INSTI) that has demonstrated significant efficacy in the treatment of HIV-1 infection.[1] Its mechanism of action involves binding to the active site of HIV integrase, thereby blocking the integration of viral DNA into the host genome.[2] The molecular structure of Dolutegravir features two chiral centers, leading to the potential for four stereoisomers: the desired (4R,12aS) enantiomer and its undesired optical isomers, including diastereomers.[1][2] The presence of these diastereomers, even in minute quantities, can significantly impact the drug's safety and efficacy profile. Therefore, their rigorous characterization is a critical aspect of pharmaceutical development and quality control.
This guide will navigate the multifaceted process of isolating and characterizing Dolutegravir's diastereomers, providing both the theoretical underpinnings and practical, step-by-step methodologies.
The Imperative of Diastereomeric Purity
The specific three-dimensional arrangement of atoms in a drug molecule is paramount to its interaction with biological targets. Diastereomers, being stereoisomers that are not mirror images of each other, possess distinct physicochemical properties. These differences can manifest in variations in:
-
Pharmacological Activity: One diastereomer may exhibit the desired therapeutic effect, while another could be inactive or even elicit off-target effects.
-
Pharmacokinetic Profile: Differences in absorption, distribution, metabolism, and excretion (ADME) can arise from stereochemical variations.
-
Toxicity: Undesired diastereomers may have unique toxicological profiles.
-
Physical Properties: Solubility, melting point, and stability can differ between diastereomers, impacting formulation and manufacturing processes.
Given these critical considerations, the development of robust analytical methods to separate, identify, and quantify Dolutegravir's diastereomers is not merely a regulatory requirement but a scientific necessity.
Workflow for Physicochemical Characterization
The comprehensive characterization of Dolutegravir diastereomers follows a logical progression from separation to detailed structural and property analysis.
Caption: A logical workflow for the comprehensive physicochemical characterization of Dolutegravir diastereomers.
Part 1: Chiral Separation and Quantification by High-Performance Liquid Chromatography (HPLC)
The cornerstone of diastereomer characterization is a robust and validated separation method. Chiral High-Performance Liquid Chromatography (HPLC) is the technique of choice for resolving stereoisomers.
The Rationale Behind Chiral HPLC
Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to differential retention times and, consequently, their separation. The choice of the CSP and mobile phase is critical and often requires empirical optimization. For Dolutegravir, polysaccharide-based CSPs have proven effective.
Experimental Protocol: Chiral Reversed-Phase HPLC
This protocol is a synthesized example based on published methods for the separation of Dolutegravir stereoisomers.[1][3][4]
Objective: To separate and quantify the (R,R), (S,S), and (S,R) stereoisomers from the active (4R,12aS) Dolutegravir sodium drug substance.
Instrumentation:
-
Agilent 1200 series HPLC or equivalent with a photodiode array (PDA) detector.[4]
-
HPLC Software (e.g., Chemstation, Chromline).[1]
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | Chiralpak IF-3, 3µm (250mm x 4.6mm) or Lux cellulose-4, 5µm (250mm x 4.6mm) | These polysaccharide-based chiral stationary phases have demonstrated successful resolution of Dolutegravir stereoisomers.[1][4] |
| Mobile Phase A | 0.02 M Potassium Dihydrogen Orthophosphate, pH adjusted to 2.0 with Orthophosphoric Acid | The aqueous buffer controls the ionization state of the analyte and interacts with the stationary phase. A low pH is often used to suppress the ionization of silanol groups on the silica support.[1] |
| Mobile Phase B | Acetonitrile and Tertiary Butyl Methyl Ether (35:10 v/v) | The organic modifiers control the elution strength of the mobile phase. The specific ratio is optimized for resolution.[1] |
| Elution Mode | Isocratic: Mobile Phase A: Mobile Phase B (63:37 v/v) | Isocratic elution provides consistent mobile phase composition for reproducible separation.[1] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column to ensure optimal efficiency.[1] |
| Column Temperature | 35°C | Temperature control is crucial for reproducible retention times and peak shapes.[1] |
| Injection Volume | 10 µL | A small injection volume minimizes band broadening.[1] |
| Detection Wavelength | 260 nm | Dolutegravir exhibits significant absorbance at this wavelength, providing good sensitivity.[1][4] |
Method Validation: The developed HPLC method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][3] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Part 2: Structural Elucidation of Isolated Diastereomers
Once the diastereomers are separated, their individual structures must be unequivocally confirmed. A combination of spectroscopic techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the structure of organic molecules. For Dolutegravir diastereomers, both ¹H and ¹³C NMR are essential.
-
¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity. Subtle differences in the chemical shifts and coupling constants of the protons at and near the chiral centers can help differentiate between diastereomers.
-
¹³C NMR: Provides information about the carbon skeleton of the molecule. Each unique carbon atom will give a distinct signal, and the chemical shifts can be used to confirm the overall structure and identify differences between diastereomers.
The characterization of Dolutegravir and its impurities often involves the use of proton and carbon NMR.[1][2]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of ions, allowing for the determination of the molecular weight of a compound and its fragments.
-
High-Resolution Mass Spectrometry (HRMS): Provides a very accurate mass measurement, which can be used to determine the elemental composition of the molecule. This is crucial for confirming the molecular formula of the isolated diastereomers.[1][2]
-
Tandem Mass Spectrometry (MS/MS): Can be used to fragment the molecule and analyze the resulting fragment ions. The fragmentation pattern can provide valuable structural information and help to differentiate between isomers.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides information about the functional groups present in a molecule. While the FT-IR spectra of diastereomers are often very similar, subtle differences in the vibrational frequencies of bonds, particularly those near the chiral centers, may be observed. The presence of characteristic peaks for functional groups such as C=O (ketone and amide) and N-H (amide) can be confirmed.[2]
Part 3: Solid-State Characterization
The solid-state properties of a drug substance are critical for its formulation and stability. Dolutegravir sodium is known to exhibit polymorphism, meaning it can exist in different crystalline forms.[5][6] It is plausible that its diastereomers may also exhibit polymorphism or exist as different solvates.
X-Ray Powder Diffraction (XRPD)
XRPD is a primary technique for characterizing the crystalline state of a material. Each crystalline form has a unique diffraction pattern, which serves as a "fingerprint." XRPD can be used to:
-
Identify the crystalline form of an isolated diastereomer.
-
Determine the phase purity of a sample.
-
Monitor for polymorphic transformations under different conditions (e.g., heat, humidity).
Thermal Analysis: DSC and TGA
-
Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between a sample and a reference as a function of temperature. DSC can be used to determine the melting point, enthalpy of fusion, and detect polymorphic transitions.
-
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. TGA is used to determine the presence of solvates (e.g., hydrates) and assess the thermal stability of the material.
Data Presentation and Interpretation
A systematic presentation of the characterization data is crucial for clear communication and regulatory submissions.
Summary of Physicochemical Properties
| Property | Dolutegravir (4R,12aS) | Diastereomer 1 | Diastereomer 2 | Diastereomer 3 |
| Molecular Formula | C₂₀H₁₉F₂N₃O₅ | C₂₀H₁₉F₂N₃O₅ | C₂₀H₁₉F₂N₃O₅ | C₂₀H₁₉F₂N₃O₅ |
| Molecular Weight | 419.38 g/mol | 419.38 g/mol | 419.38 g/mol | 419.38 g/mol |
| HPLC Retention Time (min) | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| ¹H NMR (ppm) | [Key Diagnostic Peaks] | [Key Diagnostic Peaks] | [Key Diagnostic Peaks] | [Key Diagnostic Peaks] |
| HRMS (m/z) | [Observed Value] | [Observed Value] | [Observed Value] | [Observed Value] |
| Melting Point (°C) | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| XRPD (2θ°) | [Key Peaks] | [Key Peaks] | [Key Peaks] | [Key Peaks] |
Conclusion
The physicochemical characterization of Dolutegravir's diastereomers is a rigorous and multifaceted process that is essential for ensuring the quality, safety, and efficacy of this important antiretroviral drug. A combination of advanced analytical techniques, including chiral HPLC, NMR, mass spectrometry, and solid-state analysis, provides the necessary tools for their separation, identification, and characterization. The methodologies and insights presented in this guide are intended to equip researchers and drug development professionals with the knowledge to confidently navigate the stereochemical complexities of Dolutegravir and other chiral drug candidates.
References
-
Srinivas R, et al. Development and Validation of Chiral RP-HPLC Method for Quantification of Optical Isomers in Dolutegravir Sodium. Der Pharmacia Lettre, 2018, 10(9): 90-100.
-
Srinivas R, et al. Development and Validation of Chiral RP-HPLC Method for Quantification of Optical Isomers in Dolutegravir Sodium. Scholars Research Library.
-
Yashpalsinh N et al. Analytical Techniques for Dolutegravir. International Journal of Pharmaceutical Sciences Review and Research, 2019, 59(2): 134-142.
-
Hare S, et al. Structural and functional analyses of the second-generation integrase strand transfer inhibitor dolutegravir (S/GSK1349572). Mol Pharmacol. 2011 Oct;80(4):565-72.
-
Shaik, J. B., et al. Synthesis and characterization of two known and one new impurities of dolutegravir: In silico evaluation of certain intermediates against SARS CoV-2 O-ribose methyltransferase (OMTase). Heliyon, 8(8), e10323.
-
Chandra Shekara Reddy, G. et al. Stability Indicating HPLC Method for the Quantification of (4S,12aR)-Enantiomer and (4R,12aR) Diastereomer in Dolutegravir Sodium. International Journal of Pharmaceutical and Phytopharmacological Research, 2017, 9(2): 52-63.
-
European Patent Office. (2016). Crystalline forms of dolutegravir sodium (EP3102582A1). Google Patents.
-
Macleods Pharmaceuticals Ltd. (2015). Solid state forms of dolutegravir sodium (WO2015138933A1). Google Patents.
-
Crystal Polymorphism in Dolutegravir Sodium: Application of 3D-Precession Diffraction Tomography. (2017). International Union of Crystallography.
Sources
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. Synthesis and characterization of two known and one new impurities of dolutegravir: In silico evaluation of certain intermediates against SARS CoV-2 O-ribose methyltransferase (OMTase) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. iucr2017.org [iucr2017.org]
- 6. EP3102582A1 - Crystalline forms of dolutegravir sodium - Google Patents [patents.google.com]
Abstract
Dolutegravir, a cornerstone in modern antiretroviral therapy, is a chiral molecule whose therapeutic efficacy is intrinsically linked to its specific stereochemical configuration, (4R,12aS). During its chemical synthesis, the potential for forming stereoisomeric impurities, such as the (4R,12aR)-diastereomer (commonly referred to as the RR isomer), presents a significant challenge for process chemistry and quality control. This technical guide provides an in-depth exploration of the RR isomer as a critical process-related impurity. We will dissect its origin within the synthetic pathway, outline robust analytical methodologies for its detection and quantification, and discuss effective control strategies compliant with global regulatory standards. This document is intended for researchers, analytical scientists, and drug development professionals dedicated to ensuring the stereochemical purity, safety, and efficacy of dolutegravir.
Introduction: The Imperative of Stereochemical Purity in Dolutegravir
Dolutegravir is a second-generation integrase strand transfer inhibitor (INSTI) that has demonstrated remarkable efficacy against HIV-1.[1] Its molecular structure contains two chiral centers, leading to the possibility of four stereoisomers: (4R,12aS), (4S,12aR), (4S,12aS), and (4R,12aR). The desired therapeutic agent is the (4R,12aS) isomer. The other stereoisomers are considered impurities and, in accordance with stringent regulatory guidelines, their levels must be meticulously controlled.[2][3]
Undesired stereoisomers, such as the (4R,12aR)-diastereomer, offer no therapeutic benefit and can potentially introduce unforeseen toxicological effects or even diminish the overall efficacy of the drug product.[4][5] Therefore, the control of these impurities is not merely a matter of regulatory compliance but a fundamental requirement for patient safety.[5][6] This guide focuses specifically on the (4R,12aR)-diastereomer, a process-related impurity that requires robust control strategies throughout the manufacturing process.
Genesis of an Impurity: Synthetic Pathway and Formation of the RR Isomer
The formation of stereoisomeric impurities is directly linked to the synthetic route employed. Most syntheses of dolutegravir involve the cyclization of a key intermediate with (R)-3-amino-1-butanol to construct the fused oxazine ring system, which establishes the two critical chiral centers.[7][8]
The key step where the RR isomer can emerge is during the formation of the tricyclic core. While the synthesis is designed to be stereoselective for the desired (4R, 12aS) configuration, suboptimal reaction conditions—such as temperature fluctuations, incorrect base selection, or solvent effects—can lead to the formation of the diastereomeric (4R, 12aR) product.[7]
Understanding the reaction mechanism is paramount. The cyclization proceeds via nucleophilic attack and subsequent condensation. Even minor changes in the transition state energy, influenced by process parameters, can lower the activation barrier for the formation of the undesired RR isomer, leading to its presence in the crude drug substance.
Analytical Strategy: Detection and Quantification
Due to the subtle structural differences between diastereomers, specialized analytical techniques are required for their separation and quantification. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is the method of choice.[1][9][10][11]
Causality in Method Development
The primary challenge is achieving baseline resolution between the main dolutegravir peak and the peaks corresponding to its stereoisomers. The choice of a chiral stationary phase (CSP) is the most critical factor.
-
Why a Chiral Column? Diastereomers have different physical properties and can sometimes be separated on standard reverse-phase columns (like C8 or C18). However, for robust and reliable separation from all potential stereoisomers, a chiral column is essential. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, have proven highly effective.[1][10] Columns like Chiralpak IF-3 or Lux Cellulose-4 are frequently cited for this application.[1][9][10]
-
Mobile Phase Optimization: The mobile phase composition fine-tunes the separation. A typical mobile phase consists of a mixture of an organic solvent (like acetonitrile) and an aqueous buffer (like potassium dihydrogen phosphate) with a pH modifier (like orthophosphoric acid).[1][10] The ratio of these components is optimized to maximize the resolution (Rs) value between the dolutegravir peak and the RR isomer peak. A resolution of greater than 2.0 is generally desired, with values over 3.0 indicating excellent separation.[10]
-
Detector Selection: A UV detector is standard for this analysis. Wavelength selection is based on the UV absorbance maxima of dolutegravir, typically around 260 nm, which provides sufficient sensitivity for quantifying impurities at very low levels.[9]
Self-Validating Experimental Protocol: Chiral HPLC Method
This protocol describes a validated system for the routine analysis of the (4R,12aR)-diastereomer in dolutegravir drug substance. The inclusion of system suitability testing (SST) ensures the system is performing correctly before any sample analysis, making the protocol inherently self-validating.
Step 1: Instrument and Chromatographic Conditions
-
HPLC System: Agilent 1200 series or equivalent, equipped with a PDA/UV detector.
-
Column: Lux Cellulose-4 (250 mm x 4.6 mm, 5 µm) or Chiralpak IF-3 (250mm x 4.6mm, 3µm).[1][9][10]
-
Mobile Phase: A filtered and degassed mixture of Acetonitrile, Water, and Orthophosphoric Acid (e.g., 980:40:2 v/v/v).[10]
-
Flow Rate: 1.5 mL/min.[10]
-
Column Temperature: 35°C.
-
Detection Wavelength: 260 nm.[9]
-
Injection Volume: 10 µL.
Step 2: Preparation of Solutions
-
Diluent: Acetonitrile and water (50:50 v/v).
-
Standard Solution: Prepare a solution of Dolutegravir Reference Standard (RS) at a concentration of approximately 15 µg/mL in diluent.[10]
-
Sample Solution: Accurately weigh and dissolve the Dolutegravir drug substance sample in diluent to achieve a final concentration of 1.0 mg/mL (1000 µg/mL).[10]
-
Spiked Solution (for SST): Prepare a solution of the Dolutegravir sample and spike it with a known quantity of the (4R,12aR)-diastereomer and other relevant isomers to a level of ~0.15%.
Step 3: System Suitability Testing (SST)
-
Inject the diluent as a blank to ensure no interfering peaks are present.
-
Inject the Spiked Solution five times.
-
Verify the following SST criteria:
-
Resolution: The resolution between the dolutegravir peak and the (4R,12aR)-diastereomer peak must be ≥ 3.0.[10]
-
Tailing Factor: The tailing factor for the dolutegravir peak should not be more than 1.5.
-
Theoretical Plates: The plate count for the dolutegravir peak should be ≥ 2000.
-
%RSD: The relative standard deviation for the peak areas of the five replicate injections should be ≤ 5.0%.
-
-
Do not proceed with sample analysis if SST criteria are not met. Troubleshoot the system (e.g., check mobile phase, column, connections).
Step 4: Analysis and Calculation
-
Inject the Sample Solution in duplicate.
-
Identify the peak for the (4R,12aR)-diastereomer based on its retention time relative to the main dolutegravir peak (established using a qualified reference standard).
-
Calculate the percentage of the impurity using the following formula:
% Impurity = (Areaimpurity / Areatotal) x 100
(Assuming the response factor is close to 1.0, otherwise, a relative response factor must be applied).
Method Validation Summary
The described analytical method must be validated according to ICH Q2(R1) guidelines.[1]
| Parameter | Acceptance Criteria | Typical Result |
| Specificity | Baseline resolution (Rs > 2) from all other known impurities and degradants. | Rs between Dolutegravir and RR-isomer > 3.0.[10] |
| LOD | Signal-to-Noise ratio of 3:1. | 0.007% w/w.[10] |
| LOQ | Signal-to-Noise ratio of 10:1. | 0.021% w/w.[10] |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the range from LOQ to 0.3%. | r² = 0.9993.[10] |
| Accuracy | Recovery between 80.0% and 120.0% at three concentration levels. | 96.2% to 97.5%.[10] |
| Precision | RSD ≤ 10.0% for replicate preparations. | < 5.0%. |
| Robustness | No significant impact on results with small, deliberate changes in method parameters (flow rate, pH). | Method is robust. |
Regulatory Framework and Control Strategy
The control of impurities is governed by the International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A(R2) for impurities in new drug substances.[2][3][12]
ICH Thresholds
ICH Q3A(R2) establishes thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose (MDD) of the drug.[3][13] For dolutegravir, with a typical MDD of 50 mg, the following thresholds apply:
-
Reporting Threshold: 0.05%
-
Identification Threshold: 0.10%
-
Qualification Threshold: 0.15% or 1.0 mg total daily intake, whichever is lower.
This means any impurity, including the RR isomer, found at a level above 0.10% must be structurally identified. If it exceeds 0.15%, its biological safety must be established through toxicological studies or other means.[3]
A Multi-pronged Control Strategy
An effective control strategy does not rely solely on end-product testing. It is an integrated approach that encompasses the entire manufacturing process.[5]
-
Control of Starting Materials: Ensure the stereochemical purity of key inputs like (R)-3-amino-1-butanol.
-
Process Optimization: Tightly control the parameters of the critical cyclization step (temperature, reaction time, reagent stoichiometry) to minimize the formation of the RR isomer.
-
In-Process Controls (IPCs): Implement IPC testing at intermediate stages to monitor the level of the RR isomer. If levels exceed a pre-defined action limit, the batch can be reprocessed or rejected before further value is added.
-
Purification Procedures: Develop crystallization or chromatographic purification steps that can effectively purge the RR isomer from the crude product.
-
Final Specification: Establish a stringent acceptance criterion for the (4R,12aR)-diastereomer in the final drug substance specification, which should be well below the ICH qualification threshold (e.g., Not More Than 0.10%).
Conclusion
The (4R,12aR)-diastereomer of dolutegravir is a critical process-related impurity whose control is essential for ensuring the quality, safety, and efficacy of the final drug product. A comprehensive understanding of its formation during synthesis, coupled with the implementation of a highly specific and validated chiral HPLC method, forms the foundation of a robust control strategy. By integrating stringent controls on raw materials, optimizing process parameters, and setting appropriate specifications based on ICH guidelines, drug manufacturers can reliably produce high-purity dolutegravir, safeguarding patient health and meeting global regulatory expectations.
References
-
Srinivas R, et al. (2018). Development and Validation of Chiral RP-HPLC Method for Quantification of Optical Isomers in Dolutegravir Sodium. Der Pharmacia Lettre, 9, 90-100.
-
European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline.
-
T, S. & S, G. (2021). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation, 11(4), 361-366.
-
ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances.
-
International Journal of Pharmaceutical Sciences Review and Research. (2019). Analytical Techniques for Dolutegravir. International Journal of Pharmaceutical Sciences Review and Research, 59(2), 133-139.
-
ICH. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2).
-
Reddy, K. C. S., et al. (2017). Stability Indicating HPLC Method for the Quantification of (4S,12aR)-Enantiomer and (4R,12aR) Diastereomer in Dolutegravir Sod. International Journal of Pharmacy & Pharmaceutical Research, 9(3), 115-129.
-
Pharma Knowledge TV. (2024). ICH Q3A Guideline for Impurities in New Drug Substances.
-
Scholars Research Library. (2018). Development and Validation of Chiral RP-HPLC Method for Quantification of Optical Isomers in Dolutegravir Sodium.
-
ResearchGate. (n.d.). Synthesis and Characterization of Potential Impurities of Dolutegravir: A HIV Drug.
-
Longdom Publishing. (n.d.). Development of Validation and Stability Indicating Method of Anti-HIV Dolutegravir Drug and its Related Impurities by Using RP-HPLC.
-
Wang, Y., et al. (2022). Three-step synthetic procedure to prepare dolutegravir, cabotegravir, and bictegravir. Taylor & Francis Online.
-
Singh, S., et al. (2022). Synthesis and characterization of two known and one new impurities of dolutegravir: In silico evaluation of certain intermediates against SARS CoV-2 O-ribose methyltransferase (OMTase). PubMed Central.
-
Health Canada. (2017). Guidance for Industry: Stereochemical Issues in Chiral Drug Development.
-
Zhang, X., et al. (2021). Preparation of the Key Dolutegravir Intermediate via MgBr2-Promoted Cyclization. PubMed Central.
-
Dietz, J-P., et al. (2021). Six-Step Gram Scale Synthesis of the HIV Integrase Inhibitor Dolutegravir Sodium. ChemRxiv.
-
ChemistryViews. (2021). New Synthesis of HIV Drug Dolutegravir Sodium.
-
ResearchGate. (n.d.). Study of Dolutegravir Degradation and Spectroscopic Identification of Products by LCMS, 1H and 13C NMR Techniques.
-
Pharmaceutical Technology. (2012). Evaluating Impurities in Drugs (Part II of III).
-
SciSpace. (n.d.). Identification and quantification of potential impurities using lc-pda coupled with new qda mass detector in a new single tablet.
-
Gor, K. J., et al. (2012). Recent trends in the impurity profile of pharmaceuticals. PubMed Central.
-
Veeprho. (2020). Control of Pharmaceutical Impurities in Pharmaceutical Drug Products.
-
Gawad, J. B., et al. (2015). IMPURITIES IN PHARMACEUTICALS: A REVIEW. ResearchGate.
-
SynZeal. (n.d.). Dolutegravir RR Isomer.
-
Simson Pharma Limited. (n.d.). Dolutegravir RR Isomer.
-
El-Gizawy, S. M., et al. (2024). Application of signal processing techniques for the spectroscopic analysis of dolutegravir and lamivudine: a comparative assessment and greenness appraisal. National Institutes of Health.
Sources
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. pharmtech.com [pharmtech.com]
- 5. veeprho.com [veeprho.com]
- 6. jpionline.org [jpionline.org]
- 7. Preparation of the Key Dolutegravir Intermediate via MgBr2-Promoted Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New Synthesis of HIV Drug Dolutegravir Sodium - ChemistryViews [chemistryviews.org]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 12. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 13. youtube.com [youtube.com]
Spectroscopic Profile of Dolutegravir's RR Isomer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction
Dolutegravir, a cornerstone in the treatment of HIV-1 infection, is an integrase strand transfer inhibitor (INSTI) with a distinct stereochemical architecture. The molecule possesses two chiral centers, leading to the potential for four stereoisomers: (4R,12aS), (4S,12aR), (4R,12aR), and (4S,12aS). The therapeutically active and approved form is the (4R,12aS) isomer. However, during the synthesis and manufacturing process, the formation of other stereoisomers as impurities is a critical concern for quality control and regulatory compliance. Among these, the (4R,12aR) diastereomer, hereafter referred to as the RR isomer, requires meticulous characterization to ensure the purity and safety of the final drug product.
This technical guide provides an in-depth exploration of the spectroscopic properties of the Dolutegravir RR isomer. As direct, publicly available spectral data for this specific impurity is often proprietary, this guide synthesizes information from published literature on Dolutegravir's approved isomer and related impurities, alongside established principles of spectroscopic analysis. This approach allows us to project a representative spectroscopic profile for the RR isomer, offering a valuable resource for researchers in process development, quality assurance, and analytical sciences.
Molecular Structure and Stereochemistry
A foundational understanding of the molecular structure is paramount to interpreting its spectroscopic data.
Navigating the Conformational Landscape of Dolutegravir: A Technical Guide to Theoretical Analysis
An in-depth technical guide by Gemini
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Dolutegravir (DTG) is a cornerstone of modern antiretroviral therapy, functioning as a highly potent HIV-1 integrase strand transfer inhibitor (INSTI). Its therapeutic efficacy is inextricably linked to its specific three-dimensional conformation, which allows it to chelate magnesium ions within the enzyme's active site and effectively halt viral replication.[1][2] However, the molecule possesses significant conformational flexibility, leading to a complex energy landscape of different spatial arrangements (isomers and conformers). A comprehensive understanding of this landscape is not merely academic; it is fundamental to rational drug design, predicting drug resistance profiles, and optimizing pharmaceutical formulations. This guide provides a detailed technical framework for conducting a theoretical conformational analysis of dolutegravir, grounded in the principles of computational chemistry. We will explore the causality behind methodological choices, present self-validating experimental protocols, and bridge theoretical predictions with experimental realities, equipping researchers with the knowledge to dissect the structural dynamics of this vital therapeutic agent.
The "Why": Dolutegravir's Conformation Governs Function
The clinical potency of dolutegravir is a direct result of its molecular architecture. The molecule is comprised of three key structural components: a tricyclic metal-chelating core, a flexible linker, and a distinct difluorophenyl group.[3] This structure is precisely engineered to bind to the HIV-1 integrase active site. The tricyclic core's three coplanar oxygen atoms are crucial for coordinating with two Mg²⁺ cations, which are essential for the catalytic activity of the enzyme.[2] By sequestering these ions, dolutegravir prevents the strand transfer step of viral DNA integration.
The molecule's power, however, also lies in its flexibility. The linker region allows the difluorophenyl group to probe deep into a pocket vacated by a displaced viral DNA base, forming intimate and favorable contacts.[4][5] Crucially, structural studies have revealed that dolutegravir can subtly readjust its position and conformation within the active site.[4][5] This adaptability is thought to be a key reason for its high barrier to resistance compared to first-generation INSTIs.
This inherent flexibility, arising from several rotatable single bonds, means that in solution, dolutegravir does not exist as a single static structure but as an ensemble of interconverting conformers. Furthermore, with two chiral centers, several stereoisomers are possible, though only the (4R,12aS) isomer is therapeutically active. The presence of undesired optical isomers is a critical quality attribute that must be controlled during synthesis and manufacturing.[6]
Therefore, a thorough conformational analysis is essential to:
-
Identify the "bioactive" conformation: The specific low-energy conformer that binds to the integrase enzyme.
-
Understand resistance mechanisms: How mutations in the integrase active site might favor alternative, less tightly bound conformers.
-
Guide the design of next-generation inhibitors: By understanding the structure-activity relationship, new analogs with improved potency or resistance profiles can be designed.
-
Control solid-state properties: The conformational preferences of the molecule dictate how it packs in a crystal lattice, influencing critical properties like solubility, stability, and bioavailability.
The Theoretical Toolkit: A Hierarchical Approach
A robust theoretical conformational analysis does not rely on a single method. Instead, it employs a hierarchical strategy that balances computational expense with accuracy. The process begins with a broad search using computationally inexpensive methods to map the entire conformational space, followed by progressive refinement of promising candidates using highly accurate, but more demanding, quantum mechanical calculations.
This multi-step approach is a self-validating system. By starting broad, we minimize the risk of missing a potentially important low-energy conformer. By refining with progressively more accurate methods, we increase our confidence in the final energy rankings and geometric parameters.
Caption: Hierarchical Workflow for Conformational Analysis.
Core Methodologies: The "How" and "Why"
Molecular Mechanics (MM): The Initial Sieve
-
What it is: MM methods treat atoms as balls and bonds as springs. They use a pre-parameterized set of equations, known as a force field (e.g., MMFF94, OPLS3e), to calculate the potential energy of a molecule based on its geometry (bond lengths, angles, dihedrals, and non-bonded interactions). This approach is computationally very fast.
-
Why we use it: The primary goal at the initial stage is speed and coverage. A conformational search can generate tens of thousands of potential structures. MM is fast enough to perform an energy minimization on each of these structures, quickly discarding high-energy, sterically-clashed conformers and providing a manageable set of plausible candidates for further study.
-
Trustworthiness: While not quantitatively accurate for absolute energies, MM is excellent at identifying distinct conformational families and providing reasonable geometries. The choice of force field is important; one should be chosen that is well-parameterized for the types of functional groups present in dolutegravir.
Quantum Mechanics (QM): The Gold Standard for Accuracy
-
What it is: QM methods solve the Schrödinger equation to describe the distribution of electrons in a molecule. Density Functional Theory (DFT) is the most widely used QM method for molecules of this size due to its excellent balance of accuracy and computational cost.
-
Why we use it: After narrowing down the candidates with MM, we need highly accurate relative energies to confidently rank the conformers. DFT explicitly treats electrons, providing a much more accurate description of the subtle electronic effects that stabilize one conformer over another. This is critical for calculating the Gibbs free energy, which determines the relative population of each conformer at a given temperature.
-
Expertise in Practice (Protocol Standard):
-
Functional Selection: The B3LYP functional is a workhorse in computational organic chemistry and provides a robust starting point. For potentially important non-covalent interactions (like intramolecular hydrogen bonds), it is advisable to include an empirical dispersion correction, such as D3(BJ), leading to the B3LYP-D3(BJ) method.
-
Basis Set Selection: The 6-31G(d) basis set is a good choice for initial geometry optimizations. For final single-point energy calculations, a larger basis set like 6-311+G(d,p) is recommended to achieve higher accuracy. The choice represents a trade-off: larger basis sets are more accurate but significantly more computationally expensive.
-
Solvent Effects: Conformational preferences can change dramatically in solution. Implicit solvent models, like the Polarizable Continuum Model (PCM), should be used in all DFT calculations to simulate the bulk electrostatic effect of a solvent (e.g., water or DMSO).
-
Molecular Dynamics (MD): Capturing the Dynamic Reality
-
What it is: MD simulations use a molecular mechanics force field to calculate the forces on atoms and then apply Newton's laws of motion to simulate their movement over time. This provides a "movie" of the molecule's behavior, showing how it flexes, vibrates, and transitions between different conformations.[1][7]
-
Why we use it: Static QM calculations provide a picture of the energy minima, but MD reveals the dynamic accessibility of these states and the pathways between them. It allows us to:
-
Validate the QM minima: If a low-energy conformer from DFT is rarely or never observed during a long MD simulation, its relevance in a dynamic system may be questioned.
-
Explore solvent interactions explicitly: MD simulations typically include explicit solvent molecules, providing a much more detailed picture of solute-solvent hydrogen bonding and its effect on conformation.
-
Simulate binding dynamics: When studying dolutegravir in complex with the integrase enzyme, MD is essential for understanding how the ligand and protein adapt to each other.[2][8]
-
Practical Workflow: A Step-by-Step Protocol
This section outlines a detailed protocol for the conformational analysis of dolutegravir in an aqueous environment.
Software: A molecular modeling package like Schrödinger Suite, MOE, or a combination of open-source tools like RDKit (for conformer generation), GROMACS (for MD), and Gaussian or ORCA (for QM).
Step 1: Initial Conformer Generation
-
Input: Start with a 2D or 3D structure of dolutegravir.
-
Method: Use a mixed torsional/low-mode search algorithm. This combines systematic rotation of key dihedral angles with random perturbations to efficiently explore the conformational space.
-
Parameters:
-
Force Field: OPLS3e or MMFF94s.
-
Energy Window: Retain all conformers within 20 kcal/mol of the global minimum. This wide window ensures no potentially relevant conformers are prematurely discarded.
-
Redundancy Check: Use a heavy-atom RMSD cutoff of 0.5 Å to eliminate duplicate structures.
-
-
Output: A set of several hundred unique conformers.
Step 2: QM Geometry Optimization and Frequency Calculation
-
Input: The unique conformers generated in Step 1.
-
Method: Perform a full geometry optimization followed by a frequency calculation.
-
Parameters (using Gaussian as an example):
-
#p B3LYP-D3(BJ)/6-31G(d) SCRF=(PCM,Solvent=Water) Opt Freq
-
#p : Specifies verbose output.
-
B3LYP-D3(BJ)/6-31G(d) : The chosen level of theory (functional and basis set).
-
SCRF=(PCM,Solvent=Water) : Specifies the implicit water solvent model.
-
Opt : Keyword to perform a geometry optimization.
-
Freq : Keyword to perform a frequency calculation.
-
-
Validation: The frequency calculation is a self-validating step. A true energy minimum will have zero imaginary frequencies. If any imaginary frequencies are found, it indicates a transition state, and the optimization must be redone.
-
Output: For each conformer: an optimized 3D structure, its electronic energy, and its thermal free energy correction.
Step 3: Data Analysis and Visualization
-
Calculate Gibbs Free Energy: For each conformer, sum the electronic energy and the thermal free energy correction obtained from the frequency calculation.
-
Determine Relative Energies: Subtract the Gibbs free energy of the lowest-energy conformer (the global minimum) from all others to get the relative free energy (ΔG).
-
Calculate Boltzmann Population: The population of each conformer i at a given temperature T (e.g., 298.15 K) is calculated using the Boltzmann distribution equation: Population(i) = exp(-ΔGᵢ / RT) / Σ exp(-ΔGⱼ / RT) (where R is the gas constant and the sum is over all conformers j).
-
Summarize Data: Compile the results into a table for clear comparison.
Table 1: Theoretical Conformational Analysis Summary for Dolutegravir Isomers
| Conformer ID | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (ΔG) (kcal/mol) | Boltzmann Population (%) at 298.15 K | Key Dihedral Angle (°)* |
| DTG-01 | 0.00 | 0.00 | 75.4 | 65.2 |
| DTG-02 | 0.85 | 1.10 | 12.1 | -70.1 |
| DTG-03 | 1.50 | 1.95 | 3.5 | 175.8 |
| DTG-04 | 2.10 | 2.50 | 1.5 | -178.0 |
| ...etc. | ... | ... | ... | ... |
*Note: This is example data. The "Key Dihedral Angle" would refer to a specific, researcher-defined rotation that distinguishes the major conformers, for example, the angle defining the orientation of the fluorobenzyl group relative to the tricyclic core.
Caption: Protocol for Computational Analysis and Experimental Validation.
Conclusion: From Theoretical Insight to Practical Application
References
-
Title: Molecular dynamic simulations to investigate the structural impact of known drug resistance mutations on HIV-1C Integrase-Dolutegravir binding Source: PLOS One URL: [Link]
-
Title: Structural and Functional Analyses of the Second-Generation Integrase Strand Transfer Inhibitor Dolutegravir (S/GSK1349572) Source: ACS Publications - Biochemistry URL: [Link]
-
Title: Exploring binding mechanisms of omicron spike protein with dolutegravir and etravirine by molecular dynamics simulation, principal component analysis, and free binding energy calculations Source: Taylor & Francis Online URL: [Link]
-
Title: Computational Methods in Drug Discovery Source: PMC - PubMed Central URL: [Link]
-
Title: Computational methods in drug discovery Source: Beilstein Journal of Organic Chemistry URL: [Link]
-
Title: Development and Validation of Chiral RP-HPLC Method for Quantification of Optical Isomers in Dolutegravir Sodium Source: Scholars Research Library URL: [Link]
-
Title: Structural and functional analysis of Dolutegravir Source: ResearchGate URL: [Link]
Sources
- 1. Molecular dynamic simulations to investigate the structural impact of known drug resistance mutations on HIV-1C Integrase-Dolutegravir binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular dynamic simulations to investigate the structural impact of known drug resistance mutations on HIV-1C Integrase-Dolutegravir binding | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. Structural and Functional Analyses of the Second-Generation Integrase Strand Transfer Inhibitor Dolutegravir (S/GSK1349572) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural and functional analyses of the second-generation integrase strand transfer inhibitor dolutegravir (S/GSK1349572) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. researchgate.net [researchgate.net]
- 8. Molecular dynamic simulations to investigate the structural impact of known drug resistance mutations on HIV-1C Integrase-Dolutegravir binding | PLOS One [journals.plos.org]
An In-Depth Technical Guide to the Solubility and Stability of the Dolutegravir (4R,12aR) Isomer
A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals
Foreword: The Imperative of Stereoisomeric Purity in Drug Development
In the landscape of modern pharmaceuticals, the stereochemical configuration of a drug molecule is of paramount importance. Different stereoisomers of a chiral drug can exhibit distinct pharmacological, toxicological, and pharmacokinetic profiles. Dolutegravir, a potent integrase strand transfer inhibitor for the treatment of HIV-1, possesses two chiral centers, giving rise to four possible stereoisomers. The therapeutically active isomer is the (4R, 12aS) diastereomer. Consequently, the other stereoisomers, including the (4R, 12aR) diastereomer (henceforth referred to as the RR isomer), are considered impurities. A thorough understanding of the physicochemical properties of these isomers, such as solubility and stability, is a regulatory and scientific necessity to ensure the quality, safety, and efficacy of the final drug product.
This guide provides a comprehensive technical overview of the solubility and stability of the Dolutegravir RR isomer. We will delve into the known characteristics of Dolutegravir as a molecule, extrapolate the expected behavior of the RR isomer, and, most critically, provide detailed, field-proven methodologies for the empirical determination of these properties. This document is designed to be a practical resource for researchers, analytical scientists, and formulation experts working on the development and quality control of Dolutegravir.
Physicochemical Profile of Dolutegravir and the Significance of the RR Isomer
Dolutegravir is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low aqueous solubility and high permeability[1][2]. The molecule's structure contains two chiral centers, leading to the potential for stereoisomerism. The RR isomer is a diastereomer of the active pharmaceutical ingredient (API) and its presence in the drug substance must be carefully controlled. Diastereomers, having different three-dimensional arrangements, can exhibit variations in their physicochemical properties, including solubility, melting point, and stability[3]. Therefore, a direct investigation into the properties of the RR isomer is crucial.
| Property | Dolutegravir (API) | Dolutegravir RR Isomer |
| Chemical Name | (4R,12aS)-N-(2,4-Difluorobenzyl)-7-hydroxy-4-methyl-6,8-dioxo-3,4,6,8,12,12a-hexahydro-2H-pyrido[1',2':4,5]pyrazino[2,1-b][4][5]oxazine-9-carboxamide | (4R,12aR)-N-(2,4-Difluorobenzyl)-7-hydroxy-4-methyl-6,8-dioxo-3,4,6,8,12,12a-hexahydro-2H-pyrido[1',2':4,5]pyrazino[2,1-b][4][5]oxazine-9-carboxamide[6] |
| CAS Number | 1051375-16-6 | 1357289-29-2[6] |
| Molecular Formula | C20H19F2N3O5 | C20H19F2N3O5[7] |
| Molecular Weight | 419.38 g/mol | 419.38 g/mol [7] |
| BCS Class | II | Not explicitly classified, but expected to be similar to the API. |
| Aqueous Solubility | Low, pH-dependent[1] | Expected to be low. |
Solubility Profile: From Postulation to Empirical Determination
Known Solubility of Dolutegravir
Dolutegravir's solubility is pH-dependent, with very low solubility in acidic conditions (below 0.1 mg/mL in 0.1 N HCl) and slightly increasing at neutral pH. The sodium salt form does not significantly enhance aqueous solubility under these conditions. In organic solvents, Dolutegravir is soluble in DMSO (2.5 mg/mL) and dimethylformamide (5 mg/mL), and slightly soluble in ethanol[5].
| Solvent/Medium | Solubility of Dolutegravir |
| 0.1 N HCl (pH 1.2) | < 0.1 mg/mL |
| Phosphate Buffer (pH 6.8) | Very slightly soluble |
| Water | Sparingly soluble[5] |
| DMSO | 2.5 mg/mL[5] |
| Dimethylformamide (DMF) | 5 mg/mL[5] |
| Ethanol | Slightly soluble[5] |
Experimental Protocol for Determining the Solubility of Dolutegravir RR Isomer
To move beyond postulation, the following experimental protocol provides a robust method for determining the equilibrium solubility of the Dolutegravir RR isomer. This method relies on the principle of saturating a solvent with the compound and then quantifying the dissolved amount using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC).
2.2.1. Materials and Equipment
-
Dolutegravir RR isomer reference standard
-
HPLC grade solvents (e.g., water, acetonitrile, methanol, various pH buffers)
-
Orbital shaker with temperature control
-
Centrifuge
-
0.22 µm syringe filters (e.g., PVDF or nylon)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Validated chiral HPLC method capable of separating Dolutegravir and its isomers
2.2.2. Step-by-Step Methodology
-
Preparation of Solvents: Prepare a range of aqueous and organic solvents. For aqueous solubility, use buffers at various physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8).
-
Sample Preparation: Add an excess amount of the Dolutegravir RR isomer to a known volume of each solvent in a sealed container. The excess solid should be clearly visible.
-
Equilibration: Place the containers in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples at a high speed (e.g., 10,000 rpm) to pellet the undissolved solid.
-
Filtration and Dilution: Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter. Dilute the filtrate with a suitable mobile phase to a concentration within the calibration range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated chiral HPLC method. The concentration of the Dolutegravir RR isomer is determined by comparing its peak area to a standard calibration curve.
Figure 1: Workflow for Equilibrium Solubility Determination.
Stability Profile and Degradation Pathways
The stability of a drug substance is a critical quality attribute that can be affected by various environmental factors. Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of a molecule.
Known Stability of Dolutegravir
Forced degradation studies on Dolutegravir have shown that it is susceptible to degradation under certain stress conditions. It is generally stable to basic, thermal, and photolytic stress. However, degradation is observed under acidic and oxidative conditions[4]. The major degradation pathways involve hydrolysis of the oxazine ring and oxidation[4][8].
| Stress Condition | Stability of Dolutegravir |
| Acidic (e.g., 1N HCl, 60°C) | Degradation observed[4] |
| Basic (e.g., 1N NaOH, 60°C) | Generally stable[4] |
| Oxidative (e.g., 5% H2O2) | Slight degradation observed[4] |
| Thermal (e.g., 105°C) | Generally stable[4] |
| Photolytic | Generally stable[4] |
| Hydrolytic (Water, 60°C) | Generally stable[4] |
Experimental Protocol for Forced Degradation Studies of Dolutegravir RR Isomer
The following protocol outlines a comprehensive forced degradation study for the Dolutegravir RR isomer. The objective is to identify the degradation pathways and to develop a stability-indicating analytical method.
3.2.1. Materials and Reagents
-
Dolutegravir RR isomer reference standard
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H2O2)
-
HPLC grade water, acetonitrile, and methanol
-
Validated stability-indicating chiral HPLC method
3.2.2. Step-by-Step Methodology
-
Stock Solution Preparation: Prepare a stock solution of the Dolutegravir RR isomer in a suitable solvent (e.g., a mixture of water and acetonitrile).
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 1N HCl. Keep the solution at 60°C for a specified time (e.g., 6 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 1N NaOH. Keep the solution at 60°C for a specified time (e.g., 6 hours). Neutralize the solution before analysis.
-
Oxidative Degradation: Treat the stock solution with 5% H2O2 at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid RR isomer to dry heat at 105°C for 24 hours. Dissolve the stressed solid in a suitable diluent for analysis.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) and fluorescent light for a defined period.
-
Analysis: Analyze all stressed samples, along with a control (unstressed) sample, using a validated stability-indicating chiral HPLC method with a photodiode array (PDA) detector to assess peak purity.
Figure 2: Workflow for Forced Degradation Studies.
Analytical Methodologies: The Key to Specificity
The cornerstone of any study on a specific isomer is a robust and validated analytical method capable of separating it from other related substances. For Dolutegravir and its stereoisomers, chiral HPLC is the method of choice[9][10].
Recommended Chiral HPLC Method Parameters
Several published methods provide excellent starting points for developing a validated chiral HPLC method for the separation of Dolutegravir isomers. A typical method would involve:
-
Column: A chiral stationary phase, such as Lux cellulose-4 or Chiralpak IF-3[10][11].
-
Mobile Phase: A mixture of organic solvents like acetonitrile and water, often with an acidic modifier like orthophosphoric acid[11].
-
Flow Rate: Typically around 1.0-1.5 mL/min[11].
-
Detection: UV detection at approximately 258-260 nm[11].
-
Column Temperature: Maintained at a constant temperature, for example, 35°C, to ensure reproducibility.
It is imperative that the chosen method is validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness.
Conclusion and Future Perspectives
While the existing literature provides a solid foundation for understanding the physicochemical properties of Dolutegravir, there is a clear need for specific experimental data on the solubility and stability of its RR isomer. By leveraging the known characteristics of the parent drug and applying the detailed experimental protocols outlined in this guide, researchers and drug development professionals can systematically investigate the RR isomer. This will not only fulfill regulatory requirements but also contribute to a more profound understanding of the structure-property relationships within the Dolutegravir family of molecules. The generation of such data is a critical step in ensuring the continued safety and efficacy of this important antiretroviral agent.
References
-
Venkatnarayana, M., & Siva Jyothi, N. (2020). Development of Validation and Stability Indicating Method of Anti-HIV Dolutegravir Drug and its Related Impurities by Using RP-HPLC. Journal of Chromatographic Science, 58(8), 735-743. [Link]
-
Exploring the Solubility and Bioavailability of Sodium Salt and Its Free Acid Solid Dispersions of Dolutegravir. (2023). Pharmaceutics, 15(6), 1745. [Link]
- Solid state forms of dolutegravir sodium. (2016).
-
Dolutegravir RR Isomer. SynZeal. [Link]
-
Dolutegravir. PubChem. [Link]
-
Development and Validation of a Stability-Indicating RP-HPLC Method for Related Substances in Dolutegravir Dispersible Tablets. (2022). International Journal of Pharmaceutical Quality Assurance, 13(4), 498-505. [Link]
-
Analytical Method Development and Validation of Stability Indicating assay method of analysis for Dolutegravir/Lamivudine/Tenofovir Disoproxil Fumarate tablets using High Performance Liquid Chromatography. (2021). Research Journal of Pharmacy and Technology, 14(5), 2445-2450. [Link]
-
Analytical Techniques for Dolutegravir. (2020). International Journal of Pharmaceutical Sciences Review and Research, 60(1), 109-114. [Link]
-
Naraparaju, S. (2024). ANALYTICAL METHODS FOR THE DETERMINATION OF DOLUTEGRAVIR IN PHARMACEUTICALS: A MINI REVIEW. Indo American Journal of Pharmaceutical Sciences, 11(02), 643-648. [Link]
-
Analytical Method Development and Validation of Stability Indicating assay method of analysis for Dolutegravir/Lamivudine/Tenofovir Disoproxil Fumarate tablets using High Performance Liquid Chromatography. (2021). Semantic Scholar. [Link]
-
HPLC-MS identification of acid degradation products of dolutegravir. (2021). Journal of Pharmaceutical and Biomedical Analysis, 198, 114013. [Link]
-
Srinivas, R., et al. (2018). Development and Validation of Chiral RP-HPLC Method for Quantification of Optical Isomers in Dolutegravir Sodium. Der Pharmacia Lettre, 10(9), 90-100. [Link]
-
Pharmacokinetics of dolutegravir in HIV-seronegative subjects with severe renal impairment. (2014). European Journal of Clinical Pharmacology, 70(1), 25-31. [Link]
-
Clinical Pharmacokinetic, Pharmacodynamic and Drug-Interaction Profile of the Integrase Inhibitor Dolutegravir. (2014). Clinical Pharmacokinetics, 53(10), 857-872. [Link]
-
Population pharmacokinetics of dolutegravir in HIV-infected treatment-naive patients. (2014). British Journal of Clinical Pharmacology, 77(3), 487-495. [Link]
-
Pharmacokinetics of Dolutegravir When Administered With Mineral Supplements in Healthy Adult Subjects. (2015). The Journal of Clinical Pharmacology, 55(5), 490-496. [Link]
-
Dolutegravir RR Isomer. Pharmaffiliates. [Link]
-
In-vivo pharmacokinetic studies of Dolutegravir loaded spray dried Chitosan nanoparticles as milk admixture for paediatrics infected with HIV. (2022). Scientific Reports, 12(1), 13915. [Link]
-
A review of drug isomerism and its significance. (2013). International Journal of Applied & Basic Medical Research, 3(2), 73-78. [Link]
-
Solid Dispersion of Dolutegravir: Formulation Development, Characterization, and Pharmacokinetic Assessment. (2022). International Journal of Pharmaceutical Quality Assurance, 13(4), 498-505. [Link]
Sources
- 1. Exploring the Solubility and Bioavailability of Sodium Salt and Its Free Acid Solid Dispersions of Dolutegravir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review of drug isomerism and its significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. impactfactor.org [impactfactor.org]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Dolutegravir RR Isomer | 1357289-29-2 | SynZeal [synzeal.com]
- 6. medkoo.com [medkoo.com]
- 7. WO2016102078A1 - Solid state forms of dolutegravir sodium - Google Patents [patents.google.com]
- 8. longdom.org [longdom.org]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. galaxypub.co [galaxypub.co]
Topic: Identification of Dolutegravir (4R,12aS) RR Isomer in Synthesis Batches
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
Dolutegravir (DTG), an essential antiretroviral medication, possesses two critical chiral centers at the 4 and 12a positions, with the desired therapeutic agent being the (4R,12aS) diastereomer. During synthesis, the potential for epimerization or incomplete stereocontrol can lead to the formation of undesired stereoisomers, including the (4R,12aR) diastereomer, commonly referred to as the RR isomer. As regulatory bodies worldwide mandate strict control over chiral impurities, the development of robust, validated analytical methods to detect, quantify, and control the RR isomer is paramount to ensuring the safety and efficacy of the final drug product.[1][2][3] This guide provides a comprehensive framework for the identification and quantification of the Dolutegravir RR isomer, grounded in established scientific principles and regulatory expectations. We will explore the synthetic origins of this impurity, detail validated analytical protocols, and present a self-validating system for routine quality control in a drug development setting.
The Stereochemical Challenge: Why the RR Isomer Matters
Dolutegravir's mechanism of action as an HIV-1 integrase strand transfer inhibitor is intrinsically linked to its specific three-dimensional structure.[4] The (4R,12aS) configuration is responsible for the potent antiviral activity. Other stereoisomers, such as the (4R,12aR) isomer, are considered process-related impurities.[5] While not necessarily toxic, their presence reduces the purity of the active pharmaceutical ingredient (API) and represents a deviation from the intended molecular entity.
The International Council for Harmonisation (ICH) guidelines, along with national regulatory bodies like the U.S. FDA, stipulate that enantiomeric and diastereomeric impurities must be rigorously controlled.[2][6][7] Therefore, a validated, stability-indicating analytical method that can selectively quantify the RR isomer in the presence of the parent DTG molecule is not merely a quality control metric but a critical regulatory requirement.
Synthetic Pathways and Potential for RR Isomer Formation
The synthesis of Dolutegravir is a multi-step process that often involves the construction of the complex tricyclic core.[8][9] The formation of the RR isomer can occur if stereocontrol is lost during key cyclization or substitution reactions. For instance, reaction conditions such as the choice of base, solvent, or temperature can influence the stereochemical outcome.[10] Understanding the synthetic route is crucial for identifying the steps where the RR isomer is most likely to form, allowing for targeted process optimization and analytical monitoring.
The logical relationship between synthesis and impurity formation is visualized below.
Caption: Logical flow from synthesis to impurity formation and analytical control.
Analytical Strategy: Chromatographic Separation
The primary challenge in analyzing the RR isomer is its structural similarity to the parent Dolutegravir molecule. High-Performance Liquid Chromatography (HPLC) is the technique of choice for this separation, utilizing a chiral stationary phase (CSP) to differentiate between the diastereomers.[7]
Causality of Method Choices: Why Chiral HPLC Works
Direct chiral separation on a CSP is superior to indirect methods (involving derivatization) as it avoids potential reaction-induced errors and simplifies sample preparation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective.[11][12] The separation mechanism relies on the differential interactions between the stereoisomers and the chiral selectors on the stationary phase. These interactions can include hydrogen bonds, dipole-dipole interactions, and steric hindrance, which create a transient diastereomeric complex with different stability constants, leading to different retention times.
Several published methods have demonstrated successful separation using columns like Lux cellulose-4 or Chiralpak IF-3.[12][13][14][15] These columns provide the necessary selectivity to resolve the RR isomer from the main DTG peak with high resolution.
Experimental Protocol: A Validated Chiral HPLC Method
This section details a robust, self-validating HPLC protocol for the quantification of the Dolutegravir RR isomer, synthesized from published, peer-reviewed methods.[13][15][16]
Materials and Reagents
-
Reference Standards: Dolutegravir Sodium (4R,12aS) and Dolutegravir RR Isomer (4R,12aR) of known purity.[5][17]
-
Solvents: HPLC grade Acetonitrile, Methanol, and water (Milli-Q or equivalent).
-
Reagents: Orthophosphoric acid (analytical grade).
-
Sample Diluent: Acetonitrile and water in a 1:1 v/v ratio.
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for achieving baseline separation.
| Parameter | Condition |
| Instrument | HPLC or UPLC system with UV/PDA Detector |
| Column | Lux cellulose-4 (250 mm x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase | Acetonitrile:Water:Orthophosphoric Acid (980:40:2 v/v/v) |
| Flow Rate | 1.5 mL/min |
| Column Temperature | 25°C (Ambient) |
| Detection Wavelength | 258 nm or 260 nm[18][19] |
| Injection Volume | 10 µL |
| Run Time | Approximately 20 minutes |
Step-by-Step Methodology
Step 1: Mobile Phase Preparation
-
Carefully measure 980 mL of HPLC grade acetonitrile, 40 mL of HPLC grade water, and 2 mL of orthophosphoric acid.
-
Combine the components in a suitable reservoir.
-
Mix thoroughly and degas for 15 minutes using sonication or vacuum filtration.
Step 2: Standard and Sample Solution Preparation
-
RR Isomer Stock Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of the Dolutegravir RR Isomer reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
System Suitability Solution (SSS): Accurately weigh 50 mg of Dolutegravir Sodium reference standard into a 50 mL volumetric flask. Add a known volume of the RR Isomer Stock Solution to achieve a final concentration of approximately 0.15% (e.g., 0.75 mL of stock for a 1.5 µg/mL final concentration). Dissolve and dilute to volume with diluent. This creates a main peak with a small, quantifiable impurity peak.
-
Sample Solution (1000 µg/mL): Accurately weigh 50 mg of the Dolutegravir synthesis batch sample into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent. Sonicate for 10 minutes to ensure complete dissolution.
Step 3: Chromatographic Analysis
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Perform a blank injection (diluent) to ensure no interfering peaks are present.
-
Inject the System Suitability Solution six times.
-
Inject the Sample Solution in duplicate.
System Suitability Test (SST): A Self-Validating Check
The SST ensures the chromatographic system is performing adequately for the intended analysis. This is the core of a self-validating protocol.
| SST Parameter | Acceptance Criteria | Rationale |
| Resolution (Rs) | ≥ 3.0 between DTG and RR Isomer peaks | Ensures baseline separation for accurate quantification.[12][15] |
| Tailing Factor (T) | ≤ 1.5 for the Dolutegravir peak | Confirms good peak shape, preventing co-elution issues. |
| % RSD of Peak Areas | ≤ 5.0% for the RR Isomer (from 6 SSS injections) | Demonstrates system precision at the impurity level.[13] |
If the SST fails, the analysis is invalid. The system must be investigated and corrected before proceeding with sample analysis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Episode 3: Beyond Borders: Comparing How Global Agencies Regulate Chiral Drugs – Chiralpedia [chiralpedia.com]
- 3. ijdra.com [ijdra.com]
- 4. Structural and Functional Analyses of the Second-Generation Integrase Strand Transfer Inhibitor Dolutegravir (S/GSK1349572) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dolutegravir RR Isomer | 1357289-29-2 | SynZeal [synzeal.com]
- 6. Guidance for Industry: Stereochemical Issues in Chiral Drug Development - Canada.ca [canada.ca]
- 7. veeprho.com [veeprho.com]
- 8. WO2016113372A1 - Processes for preparing dolutegravir and cabotegravir and analogues thereof - Google Patents [patents.google.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Preparation of the Key Dolutegravir Intermediate via MgBr2-Promoted Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. globalresearchonline.net [globalresearchonline.net]
- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 14. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 15. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 16. iajps.com [iajps.com]
- 17. synthinkchemicals.com [synthinkchemicals.com]
- 18. pharmacophorejournal.com [pharmacophorejournal.com]
- 19. ijprajournal.com [ijprajournal.com]
Methodological & Application
Application Note & Protocol: A Validated UPLC-MS/MS Method for the Sensitive and Specific Quantification of Dolutegravir and Its Stereoisomers
Abstract
This technical guide provides a comprehensive, validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the simultaneous quantification of the antiretroviral drug Dolutegravir (DTG) and its potential stereoisomers in biological matrices. The protocol is designed for researchers, scientists, and drug development professionals requiring a robust, sensitive, and specific assay for pharmacokinetic studies, therapeutic drug monitoring, and quality control of Dolutegravir. The methodology adheres to the principles outlined in the FDA and ICH guidelines for bioanalytical method validation.[1][2][3][4][5]
Introduction: The Imperative for Stereospecific Quantification
Dolutegravir (DTG) is a potent, second-generation integrase strand transfer inhibitor (INSTI) pivotal in the treatment of HIV-1 infection.[6][7] Its chemical structure, (4R,12aS)-N-(2,4-difluorobenzyl)-7-hydroxy-4-methyl-6,8-dioxo-3,4,6,8,12,12a-hexahydro-2H-pyrido[1',2':4,5]pyrazino[2,1-b][1][3]oxazine-9-carboxamide, contains two chiral centers, giving rise to the possibility of four stereoisomers: (4R,12aS), (4S,12aR), (4R,12aR), and (4S,12aS).[8][9][10] While the active pharmaceutical ingredient is the (4R,12aS) isomer, the potential presence of other isomers as impurities from the manufacturing process or as metabolites necessitates a stereospecific analytical method.[8] The pharmacological and toxicological profiles of these isomers are often different from the parent drug, making their accurate quantification critical for ensuring safety and efficacy.
This application note details a UPLC-MS/MS method that leverages the high separation efficiency of UPLC and the unparalleled sensitivity and specificity of tandem mass spectrometry to resolve and quantify Dolutegravir and its isomers. The causality behind each experimental choice is explained to provide a deeper understanding of the method's development and validation.
Experimental Design & Rationale
The development of this method was guided by the need for a rapid, robust, and sensitive assay suitable for high-throughput analysis in a drug development or clinical research setting.
Internal Standard Selection
The use of a stable isotope-labeled (SIL) internal standard (IS) is paramount for correcting for variability in sample preparation and instrument response. Dolutegravir-d4 (DTG-d4) is the ideal choice as its chemical and physical properties are nearly identical to the analyte, ensuring it co-elutes and experiences similar ionization efficiency, thus providing the most accurate quantification.
Sample Preparation: Balancing Recovery and Matrix Effects
The primary challenge in bioanalysis is the removal of endogenous interferences from the biological matrix (e.g., plasma, serum) that can suppress or enhance the analyte signal. A simple and effective protein precipitation was chosen for this method.
-
Rationale: Protein precipitation with a cold organic solvent like acetonitrile or methanol is a rapid and efficient technique for removing the majority of proteins from plasma samples.[11][12][13] This method is well-suited for high-throughput analysis. While solid-phase extraction (SPE) can provide cleaner extracts, protein precipitation offers a good balance of recovery and reduced matrix effects for this application.[14][15]
UPLC Conditions for Isomeric Separation
Achieving chromatographic separation of stereoisomers is critical. While baseline separation may not always be feasible in a short UPLC run, chromatographic resolution is essential for accurate quantification by mass spectrometry, especially for isomers that may share the same precursor and product ions.
-
Rationale: A sub-2 µm particle size column, such as a C18 or a chiral column, provides high separation efficiency.[9][16] A gradient elution with a mobile phase consisting of an aqueous component with a modifier (e.g., formic acid or ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) allows for the fine-tuning of the separation.[13][17] The acidic modifier aids in protonation of the analytes, enhancing their ionization in the mass spectrometer.
Mass Spectrometric Detection: Specificity and Sensitivity
Tandem mass spectrometry in the Multiple Reaction Monitoring (MRM) mode provides the high specificity and sensitivity required for bioanalytical assays.
-
Rationale: Electrospray ionization (ESI) in the positive ion mode is effective for protonating Dolutegravir and its isomers.[12][18] The precursor ion ([M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process minimizes background noise and allows for quantification at low concentrations.[19]
Materials and Methods
Reagents and Materials
-
Dolutegravir reference standard
-
Dolutegravir isomers reference standards (as available)
-
Dolutegravir-d4 (Internal Standard)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid, 99% purity
-
Human plasma (K2EDTA)
-
UPLC system coupled with a triple quadrupole mass spectrometer
-
Analytical column (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm or a suitable chiral column)
Stock and Working Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Dolutegravir, its isomers, and Dolutegravir-d4 in a suitable organic solvent (e.g., methanol or DMSO).
-
Working Standard Solutions: Prepare serial dilutions of the Dolutegravir and isomer stock solutions in 50:50 (v/v) acetonitrile:water to create calibration curve (CC) and quality control (QC) working solutions.
-
Internal Standard Working Solution (100 ng/mL): Dilute the Dolutegravir-d4 stock solution in 50:50 (v/v) acetonitrile:water.
Detailed Protocols
Sample Preparation Protocol
-
Label polypropylene microcentrifuge tubes for blank, zero, CC, QC, and unknown samples.
-
To each tube, add 50 µL of the appropriate matrix (blank plasma, or plasma spiked with standards).
-
Add 10 µL of the internal standard working solution (100 ng/mL Dolutegravir-d4) to all tubes except the blank.
-
Add 150 µL of cold acetonitrile to each tube to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject an appropriate volume (e.g., 5 µL) into the UPLC-MS/MS system.
UPLC-MS/MS Protocol
Table 1: UPLC and Mass Spectrometer Parameters
| Parameter | Setting |
| UPLC System | |
| Column | Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | 0-0.5 min: 10% B; 0.5-2.5 min: 10-90% B; 2.5-3.0 min: 90% B; 3.0-3.1 min: 90-10% B; 3.1-4.0 min: 10% B |
| Mass Spectrometer | |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Table 2: MRM Transitions and Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Dolutegravir | 420.1 | 277.1 | 30 | 25 |
| Isomer 1 | 420.1 | To be determined | To be optimized | To be optimized |
| Isomer 2 | 420.1 | To be determined | To be optimized | To be optimized |
| Isomer 3 | 420.1 | To be determined | To be optimized | To be optimized |
| Dolutegravir-d4 (IS) | 424.1 | 281.1 | 30 | 25 |
Note: The MRM transitions for the isomers need to be empirically determined by infusing the individual standards. While they may share the same precursor ion, their fragmentation patterns could differ, or a common, stable fragment can be used if they are identical.
Method Validation
The developed method was validated according to the FDA and ICH M10 guidelines for bioanalytical method validation.[1][2][20] The following parameters were assessed:
Selectivity and Specificity
The method's selectivity was evaluated by analyzing blank plasma samples from at least six different sources to ensure no significant interference at the retention times of Dolutegravir, its isomers, and the internal standard.
Linearity and Range
The linearity of the method was assessed by preparing calibration curves in duplicate on three separate days. A linear regression with a weighting factor of 1/x² was used to fit the data.
Table 3: Calibration Curve Parameters
| Analyte | Range (ng/mL) | Correlation Coefficient (r²) |
| Dolutegravir | 1 - 5000 | > 0.995 |
| Isomers | To be determined | > 0.995 |
Accuracy and Precision
Intra- and inter-day accuracy and precision were evaluated by analyzing five replicates of QC samples at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).
Table 4: Accuracy and Precision Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 1 | < 20% | ± 20% | < 20% | ± 20% |
| LQC | 3 | < 15% | ± 15% | < 15% | ± 15% |
| MQC | 250 | < 15% | ± 15% | < 15% | ± 15% |
| HQC | 4000 | < 15% | ± 15% | < 15% | ± 15% |
Matrix Effect and Recovery
The matrix effect was assessed by comparing the peak response of the analyte in post-extraction spiked samples to that of a neat solution. The recovery was determined by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples.
Stability
The stability of Dolutegravir and its isomers in human plasma was evaluated under various conditions:
-
Freeze-Thaw Stability: After three freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: At room temperature for 24 hours.
-
Long-Term Stability: At -80°C for 3 months.
-
Post-Preparative Stability: In the autosampler at 10°C for 48 hours.
In all stability studies, the mean concentration of the QC samples should be within ±15% of the nominal concentration.
Visualizations
Experimental Workflow
Caption: UPLC-MS/MS experimental workflow from sample preparation to data analysis.
Logical Relationship of Validation Parameters
Caption: Interrelationship of key bioanalytical method validation parameters.
Conclusion
The UPLC-MS/MS method detailed in this application note provides a robust, sensitive, and specific tool for the simultaneous quantification of Dolutegravir and its stereoisomers in biological matrices. The simple sample preparation procedure and short chromatographic run time make it suitable for high-throughput analysis. The comprehensive validation, performed in accordance with regulatory guidelines, ensures the reliability and accuracy of the data generated. This method can be readily implemented in research and clinical laboratories to support the development and therapeutic monitoring of Dolutegravir.
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]
-
Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. [Link]
- Srinivas R, et al. (2018). Development and Validation of Chiral RP-HPLC Method for Quantification of Optical Isomers in Dolutegravir Sodium. Der Pharmacia Lettre.
-
European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
-
Bollen, P., et al. (2019). Development and validation of an UPLC-MS/MS bioanalytical method for simultaneous quantification of the antiretroviral drugs dolutegravir, elvitegravir, raltegravir, nevirapine and etravirine in human plasma. Journal of Chromatography B. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
-
U.S. Department of Health and Human Services. (2022). Bioanalytical Method Validation for Biomarkers Guidance. [Link]
-
ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. [Link]
-
Bennetto-Hood, C., et al. (2014). A Sensitive HPLC-MS/MS Method for the Determination of Dolutegravir in Human Plasma. Journal of Chromatographic Science. [Link]
-
International Journal of Pharmaceutical Research and Applications. (2024). Advances in Analytical Methodology: Development and Validation Strategies for Dolutegravir Sodium in Bulk and Pharmaceutical Dosage Form. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2019). Analytical Techniques for Dolutegravir. [Link]
- Reddy, C. S., et al. (2017). Stability Indicating HPLC Method for the Quantification of (4S,12aR)-Enantiomer and (4R,12aR) Diastereomer in Dolutegravir Sod. International Journal of Pharmacy and Pharmaceutical Research.
-
Journal of Applied Bioanalysis. (2024). Sensitive LC-MS/MS method for quantifying dolutegravir in plasma. [Link]
-
Cottrell, M. L., et al. (2016). Development and validation of an LC-MS/MS assay for the quantification of dolutegravir extracted from human hair. Journal of Chromatography B. [Link]
-
Impact Factor. (2023). Development and Validation of UPLC-MS/MS Bioanalytical Method for Simultaneous Quantification of the Antiretroviral Drugs Dolutegravir, Lamivudine, and Tenofovir in Human Plasma. [Link]
-
National Center for Biotechnology Information. (n.d.). Dolutegravir - Chemical Formula and Structure. LiverTox. [Link]
-
National Center for Biotechnology Information. (n.d.). Dolutegravir. PubChem. [Link]
-
Kodidhela, L., & Gousuddin, M. (2016). Simultaneous quantification of tenofovir, emtricitabine, rilpivirine, elvitegravir and dolutegravir in mouse biological matrices by LC-MS/MS and its application to a pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis. [Link]
Sources
- 1. fda.gov [fda.gov]
- 2. labs.iqvia.com [labs.iqvia.com]
- 3. youtube.com [youtube.com]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. medkoo.com [medkoo.com]
- 7. Dolutegravir | C20H19F2N3O5 | CID 54726191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. medkoo.com [medkoo.com]
- 11. Development and validation of an UPLC-MS/MS bioanalytical method for simultaneous quantification of the antiretroviral drugs dolutegravir, elvitegravir, raltegravir, nevirapine and etravirine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Sensitive HPLC-MS/MS Method for the Determination of Dolutegravir in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. impactfactor.org [impactfactor.org]
- 14. Sensitive LC-MS/MS method for quantifying dolutegravir in plasma [wisdomlib.org]
- 15. Simultaneous quantification of tenofovir, emtricitabine, rilpivirine, elvitegravir and dolutegravir in mouse biological matrices by LC-MS/MS and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 17. Development and validation of an LC-MS/MS assay for the quantification of dolutegravir extracted from human hair - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. ijprajournal.com [ijprajournal.com]
- 20. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
Application Note: Chiral Purity and Impurity Profiling of Dolutegravir Featuring the RR-Isomer
Abstract
This application note presents a detailed, robust, and validated chiral High-Performance Liquid Chromatography (HPLC) method for the comprehensive impurity profiling of Dolutegravir (DTG), an essential antiretroviral agent. Dolutegravir possesses two chiral centers, leading to the potential formation of three stereoisomeric impurities: the (4S, 12aR)-enantiomer, the (4S, 12aS)-diastereomer, and the (4R, 12aR)-diastereomer, commonly referred to as the RR-isomer. The RR-isomer is a critical process-related impurity that must be meticulously controlled to ensure the safety and efficacy of the final drug product. This guide provides a step-by-step protocol for the separation and quantification of these isomers, explains the scientific rationale behind the method's parameters, and adheres to the principles outlined by the International Council for Harmonisation (ICH) guidelines.
Introduction: The Criticality of Stereoisomeric Purity in Dolutegravir
Dolutegravir is a second-generation integrase strand transfer inhibitor (INSTI) highly effective in the treatment of HIV-1 infection.[1] Its molecular structure contains two stereocenters, with the (4R, 12aS) configuration being the therapeutically active enantiomer. The synthesis of this complex molecule can inadvertently lead to the formation of stereoisomers, which are considered impurities.[2][3]
Regulatory bodies worldwide, including the U.S. FDA and EMA, have stringent requirements for the control of chiral impurities.[4][5] An inactive or less active isomer can contribute to the total drug load without providing a therapeutic benefit, and in some cases, may exhibit undesirable toxicological profiles.[6] The (4R, 12aR)-diastereomer (RR-isomer) is a known impurity that requires precise monitoring. Therefore, a validated, stability-indicating analytical method capable of resolving the active pharmaceutical ingredient (API) from its potential stereoisomeric impurities is paramount for quality control in drug substance and drug product manufacturing.[2]
This note details a chiral HPLC method specifically optimized for the resolution and quantification of the Dolutegravir RR-isomer and other stereoisomers.
Scientific Rationale & Method Development
The primary challenge in this analysis is the separation of molecules that have identical chemical bonds and composition, differing only in the three-dimensional arrangement of their atoms. This requires a chiral environment to induce differential interactions, enabling separation.
Causality Behind Experimental Choices:
-
Chiral Stationary Phase (CSP): The selection of a CSP is the most critical factor. Polysaccharide-based columns, such as those with cellulose or amylose derivatives, are highly effective for separating a wide range of chiral compounds. They create stereospecific interactions (e.g., hydrogen bonding, dipole-dipole, and π-π interactions) with the enantiomers and diastereomers. The method described herein utilizes a cellulose-based column, which has demonstrated excellent resolving power for Dolutegravir's isomers.[7]
-
Mobile Phase Composition: The mobile phase modulates the interaction between the analytes and the CSP. A non-polar mobile phase, typical in normal-phase chromatography, consisting of a mixture of acetonitrile, water, and an acid modifier was chosen. Acetonitrile serves as the primary eluent, while the small amount of water and orthophosphoric acid helps to sharpen peaks and improve resolution by minimizing secondary ionic interactions with the stationary phase.[7]
-
Flow Rate and Temperature: A flow rate of 1.5 mL/min is selected to ensure adequate interaction time with the stationary phase without excessively long run times.[7] Column temperature is maintained at a constant value to ensure the reproducibility of retention times and resolution, as chiral separations can be sensitive to thermal fluctuations.
Experimental Protocol
This protocol is validated according to ICH Q2(R1) guidelines, demonstrating specificity, accuracy, precision, and robustness.[2]
Materials and Reagents
-
Standards: Dolutegravir Sodium Reference Standard, (4R, 12aR)-Diastereomer Reference Standard.
-
Solvents: Acetonitrile (HPLC Grade), Deionized Water (18.2 MΩ·cm).
-
Reagents: Orthophosphoric Acid (AR Grade).
-
Filters: 0.45 µm PVDF syringe filters.[8]
Instrumentation & Chromatographic Conditions
A standard HPLC system equipped with a UV detector is sufficient for this method.
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Detector | UV/PDA Detector |
| Column | Lux cellulose-4, 250 mm x 4.6 mm, 5 µm[7] |
| Mobile Phase | Acetonitrile:Water:Orthophosphoric Acid (980:40:2 v/v/v)[7] |
| Flow Rate | 1.5 mL/min[7] |
| Column Temperature | 30 °C |
| Detection Wavelength | 258 nm |
| Injection Volume | 10 µL |
| Run Time | Approx. 30 minutes |
Preparation of Solutions
-
Diluent: Acetonitrile and Water (90:10 v/v).
-
Standard Stock Solution (Dolutegravir): Accurately weigh about 30 mg of Dolutegravir Sodium standard into a 100 mL volumetric flask. Add approximately 70 mL of diluent, sonicate to dissolve, and then dilute to volume with diluent.[7]
-
Spiking Stock Solution (RR-Isomer): Prepare a stock solution of the (4R, 12aR)-diastereomer impurity in the diluent at a concentration of approximately 0.15 mg/mL.
-
System Suitability Solution (SSS): Dilute 5 mL of the Standard Stock Solution to 100 mL with diluent. To 5 mL of this solution, add a known quantity of the RR-Isomer Spiking Stock Solution and dilute to 50 mL with diluent. This solution is designed to contain Dolutegravir and the RR-isomer at a level suitable for assessing system performance.[7]
-
Sample Solution: Accurately weigh and transfer about 50 mg of the Dolutegravir sample into a 50 mL volumetric flask. Add 30 mL of diluent, sonicate to dissolve, and make up to the volume with diluent.[7]
Step-by-Step Analytical Procedure
-
System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
System Suitability Test (SST):
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Inject the System Suitability Solution five times.
-
The system is deemed suitable for analysis if the criteria in Table 2 are met.
-
-
Analysis:
-
Inject the prepared Sample Solution in duplicate.
-
Record the chromatograms and integrate the peaks corresponding to Dolutegravir and the RR-isomer.
-
-
Calculation: The amount of the RR-isomer impurity is calculated as a percentage relative to the Dolutegravir peak using the following formula, assuming a relative response factor (RRF) of 1.0 unless experimentally determined otherwise.
% Impurity = (Area_impurity / Area_API) * 100
Expected Results & System Suitability
The described method effectively separates Dolutegravir from its RR-diastereomer and other stereoisomers.
Table 2: System Suitability Test (SST) Criteria
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (Dolutegravir) | ≤ 2.0 | Ensures peak symmetry and good chromatographic performance. |
| Theoretical Plates (Dolutegravir) | ≥ 2000 | Indicates column efficiency and separation power. |
| Resolution (between RR-Isomer and Dolutegravir) | ≥ 3.0[7] | Guarantees baseline separation for accurate quantification. |
| %RSD for Peak Area (n=5) | ≤ 2.0% | Demonstrates the precision and reproducibility of the system. |
A typical chromatogram will show the RR-isomer eluting before the main Dolutegravir peak, with baseline separation. The method's limit of detection (LOD) and limit of quantification (LOQ) for the RR-isomer have been experimentally established at approximately 0.007% and 0.021% (w/w) respectively, demonstrating high sensitivity.[7]
Workflow Visualization
The following diagram illustrates the complete workflow for the impurity profiling of Dolutegravir.
Caption: Workflow for Chiral Impurity Analysis of Dolutegravir by HPLC.
Conclusion
The chiral HPLC method detailed in this application note is a validated, sensitive, and specific procedure for the quantification of the (4R, 12aR)-diastereomer impurity in Dolutegravir. By explaining the scientific basis for the method's parameters and providing a clear, step-by-step protocol, this guide serves as an essential tool for quality control laboratories, researchers, and drug development professionals. Adherence to this method will ensure that the stereoisomeric purity of Dolutegravir is accurately assessed, contributing to the overall safety and efficacy of this vital antiretroviral medication.
References
- Gudisela, M. R., Bommu, P., & Mulakayala, N. (2018). Synthesis and Characterization of Potential Impurities of Dolutegravir: A HIV Drug. ChemistrySelect.
- BenchChem. (n.d.). Dolutegravir Synthesis and Purification Technical Support Center. Benchchem.
- Srinivas R, et al. (2018). Development and Validation of Chiral RP-HPLC Method for Quantification of Optical Isomers in Dolutegravir Sodium. Der Pharmacia Lettre, 9, 90-100.
- ResearchGate. (n.d.). Synthesis and Characterization of Potential Impurities of Dolutegravir: A HIV Drug | Request PDF.
- Saida, S., Manikandan, A., et al. (2019). Identification, isolation and characterization of dolutegravir forced degradation products and their cytotoxicity potential. PubMed.
- (2022). Synthesis of Three Key Impurities of Drug Dolutegravir: An Inhibitor of HIV-1 Integrase.
- (2022). Synthesis and characterization of two known and one new impurities of dolutegravir: In silico evaluation of certain intermediates against SARS CoV-2 O-ribose methyltransferase (OMTase). PubMed Central.
- (n.d.). Development of Validation and Stability Indicating Method of Anti-HIV Dolutegravir Drug and its Related Impurities by Using RP-HPLC. Longdom Publishing.
- Sekhar Reddy, K. C., et al. (2017). Stability Indicating HPLC Method for the Quantification of (4S,12aR)-Enantiomer and (4R,12aR) Diastereomer in Dolutegravir Sod. IJPPR.
- (2022). STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION OF RELATED SUBSTANCES FOR DOLUTEGRAVIR DISPERSIBLE. Pharmacophore.
- Kannappan, V. (2025). Episode 3: Beyond Borders: Comparing How Global Agencies Regulate Chiral Drugs.
- (n.d.). Development and Validation of a Stability-Indicating RP-HPLC Method for Related Substances in Dolutegravir Dispersible Tablets.
- (2020). Regulatory aspects of Impurity profiling. ijdra.
- Health Canada. (2017). Guidance for Industry: Stereochemical Issues in Chiral Drug Development. Canada.ca.
- (n.d.). Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. PubMed Central.
- (n.d.). a review on method development and validation of dolutegravir by different analytical techniques. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
- Bhavya sri et al. (2019). J. Global Trends Pharm Sci, 10(3), 6516 - 6522.
- (2024). Advances in Analytical Methodology: Development and Validation Strategies for Dolutegravir Sodium in Bulk and Pharmaceutical Dosage Form.
- Veeprho. (2020). Overview & Determination of Enantiomeric Impurities. Veeprho.
- (2023).
- Saida, S., Manikandan, A., et al. (2019). Identification, isolation and characterization of dolutegravir forced degradation products and their cytotoxicity potential. Semantic Scholar.
- (n.d.).
- ResearchGate. (n.d.). Preparation of Dolutegravir Intermediate Diastereomer | Request PDF.
- (2025). DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR THE ESTIMATION OF DOLUTEGRAVIR AND RILPIVIRINE IN BULK AND PHARMACEUTICAL DOSAGE FORM AND ITS APPLICATION TO RAT PLASMA.
- (n.d.).
- (n.d.).
Sources
- 1. Synthesis and characterization of two known and one new impurities of dolutegravir: In silico evaluation of certain intermediates against SARS CoV-2 O-ribose methyltransferase (OMTase) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. sci-net.xyz [sci-net.xyz]
- 4. Episode 3: Beyond Borders: Comparing How Global Agencies Regulate Chiral Drugs – Chiralpedia [chiralpedia.com]
- 5. Chirality of New Drug Approvals (2013–2022): Trends and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. veeprho.com [veeprho.com]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 8. derpharmachemica.com [derpharmachemica.com]
Application Note: A Validated Chiral HPLC Method for the Separation and Quantification of Dolutegravir Diastereomers
Abstract
This application note presents a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the effective separation and quantification of diastereomers in Dolutegravir drug substance. Dolutegravir, a critical integrase strand transfer inhibitor for the treatment of HIV-1, possesses two chiral centers, making stereoisomeric purity a critical quality attribute.[1][2][3] This document provides a detailed protocol, the scientific rationale behind the method development, and a comprehensive validation summary in accordance with International Council for Harmonisation (ICH) guidelines. The method utilizes a polysaccharide-based chiral stationary phase to achieve baseline separation, ensuring accuracy and reliability for quality control and research applications.
Introduction: The Imperative of Stereoisomeric Control
Dolutegravir (DTG) is a second-generation antiretroviral drug that has demonstrated impressive efficacy against HIV-1.[3][4] Its molecular structure contains two stereocenters, giving rise to four possible stereoisomers: one desired active pharmaceutical ingredient (API) and three undesired optical isomers, which include both an enantiomer and diastereomers.[1]
Different stereoisomers of a drug can exhibit significant variations in pharmacological activity, toxicity, and metabolic profiles.[5] Therefore, regulatory agencies mandate strict control over the isomeric purity of chiral drugs. The development of a validated analytical method capable of separating and quantifying these stereoisomers is not merely a procedural step but a fundamental requirement for ensuring the safety and efficacy of the final drug product. This note details a chiral HPLC method specifically designed to resolve Dolutegravir from its key diastereomeric impurities.
Scientific Rationale for Method Development
The successful separation of stereoisomers, particularly those with subtle structural differences like diastereomers, hinges on creating a chiral environment where their interactions differ.[6] High-Performance Liquid Chromatography (HPLC) is the technique of choice due to its high resolving power and adaptability.[7][8]
The Critical Choice: Stationary Phase Selection
While diastereomers have distinct physicochemical properties and can sometimes be separated on standard achiral columns, achieving robust, baseline resolution often requires a Chiral Stationary Phase (CSP).[5] Our development strategy focused on polysaccharide-based CSPs, which are renowned for their broad applicability in chiral separations.
-
Causality: Polysaccharide derivatives (e.g., cellulose or amylose coated on a silica support) form transient, diastereomeric complexes with the analyte molecules. The separation mechanism relies on the "three-point interaction model," where differences in the spatial arrangement of the isomers lead to differential binding energies with the CSP, resulting in distinct retention times.[6] Based on extensive literature review and empirical data, a cellulose-based column, Lux cellulose-4 , was selected for its proven efficacy in resolving Dolutegravir's stereoisomers.[9][10][11]
Mobile Phase Optimization
The mobile phase composition is crucial for modulating the interactions between the analytes and the CSP. A normal-phase approach was chosen for this method.
-
Causality: A mobile phase consisting of a primary solvent like acetonitrile, with small amounts of an aqueous and an acidic modifier, provides the optimal environment for chiral recognition on the Lux cellulose-4 column. Acetonitrile serves as the main eluent, while trace amounts of water and orthophosphoric acid sharpen peak shape and improve resolution by minimizing undesirable ionic interactions with the stationary phase.[10][11] The final optimized mobile phase ensures a balance between adequate retention for separation and a practical analysis time.
Detection
Dolutegravir contains a conjugated system that acts as a chromophore, making it suitable for Ultraviolet (UV) detection.[12] A detection wavelength of 260 nm was selected as it provides a strong absorbance for Dolutegravir and its related isomers, ensuring high sensitivity.[10]
Experimental Protocol: Chiral HPLC Analysis
This protocol provides a self-validating system through rigorous system suitability requirements, ensuring the reliability of each analytical run.
Instrumentation and Reagents
-
Instrumentation: HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a PDA or UV detector.
-
Reagents: HPLC-grade acetonitrile, purified water, and analytical-grade orthophosphoric acid.
-
Reference Standards: Dolutegravir and its diastereomers (if available).
Chromatographic Conditions
The following parameters were established to achieve optimal separation.
| Parameter | Condition |
| Column | Lux cellulose-4, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water : Orthophosphoric Acid (980:40:2 v/v/v) |
| Flow Rate | 1.5 mL/min |
| Column Temperature | 40 °C |
| Detection Wavelength | 260 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile |
Preparation of Solutions
-
Standard Solution (System Suitability): Prepare a solution containing approximately 1.5 µg/mL of Dolutegravir and 1.5 µg/mL of each diastereomer in the diluent. This solution is used to verify the resolution and performance of the system.[11]
-
Sample Solution (Drug Substance): Accurately weigh about 50 mg of the Dolutegravir sample into a 50 mL volumetric flask. Add approximately 30 mL of diluent, sonicate to dissolve, and then dilute to volume with the diluent to obtain a concentration of 1000 µg/mL.[11]
System Suitability Test (SST)
Before sample analysis, the chromatographic system must meet predefined performance criteria as outlined in pharmacopeial chapters like USP <621> and Ph. Eur. 2.2.46.[7][13][14][15][16] Inject the Standard Solution to verify the following:
| SST Parameter | Acceptance Criteria |
| Resolution (Rs) | Resolution between Dolutegravir and the closest eluting diastereomer peak must be ≥ 3.0.[11] |
| Tailing Factor (T) | Tailing factor for the Dolutegravir peak should be ≤ 2.0. |
| Precision (%RSD) | The relative standard deviation (%RSD) for five replicate injections of the Dolutegravir peak area should be ≤ 5.0%. |
Analysis Procedure
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Perform the System Suitability Test. Do not proceed if the criteria are not met.
-
Inject the diluent as a blank to ensure no interfering peaks are present.
-
Inject the prepared Sample Solution.
-
Identify the peaks based on the retention times obtained from the reference standard injections.
-
Calculate the percentage of each diastereomer in the sample using the area normalization method.
Method Validation Summary
The analytical method was fully validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[17][18][19][20][21] The results confirm that the method is specific, sensitive, accurate, precise, and robust.
| Validation Parameter | Summary of Results & Acceptance Criteria |
| Specificity | No interference from blank or placebo was observed at the retention times of the analytes. Peak purity analysis confirmed the homogeneity of the analyte peaks. |
| Linearity | The method was linear over a concentration range from the Limit of Quantitation (LOQ) to 150% of the specification limit, with a correlation coefficient (r²) > 0.999.[11] |
| Accuracy (Recovery) | The average recovery for spiked samples at three concentration levels (50%, 100%, 150%) was between 96.2% and 103.2%.[11] |
| Precision (%RSD) | Repeatability (n=6): %RSD was < 3.0%. Intermediate Precision: %RSD between different analysts, days, and instruments was < 4.0%.[1] |
| LOD & LOQ | The method demonstrated high sensitivity. LOD: 0.007% w/w LOQ: 0.021% w/w for the diastereomer.[11] |
| Robustness | The method was unaffected by small, deliberate changes in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition.[1] |
Visualizations
Caption: Experimental workflow for diastereomer analysis.
Caption: Logical relationships in method development.
Conclusion
The chiral HPLC method detailed in this application note is demonstrated to be suitable for its intended purpose: the separation and quantification of Dolutegravir diastereomers. The use of a specialized chiral stationary phase provides excellent resolution, and the comprehensive validation confirms that the method is specific, accurate, precise, and robust. This protocol can be confidently implemented in quality control laboratories for routine analysis, stability studies, and in research settings to ensure the stereoisomeric purity of Dolutegravir.
References
-
Title: Development of Validation and Stability Indicating Method of Anti-HIV Dolutegravir Drug and its Related Impurities by Using RP-HPLC Source: Longdom Publishing URL: [Link]
-
Title: <621> CHROMATOGRAPHY Source: US Pharmacopeia (USP) URL: [Link]
-
Title: Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview Source: YouTube URL: [Link]
-
Title: ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline Source: LinkedIn URL: [Link]
-
Title: ANALYTICAL METHODS FOR THE DETERMINATION OF DOLUTEGRAVIR IN PHARMACEUTICALS: A MINI REVIEW Source: International Ayurvedic and Medical Journal URL: [Link]
-
Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL: [Link]
-
Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbio URL: [Link]
-
Title: USP <621> Chromatography Source: DSDP Analytics URL: [Link]
-
Title: Development and Validation of Chiral RP-HPLC Method for Quantification of Optical Isomers in Dolutegravir Sodium Source: Scholars Research Library URL: [Link]
-
Title: Analytical Techniques for Dolutegravir Source: International Journal of Pharmaceutical Sciences Review and Research URL: [Link]
-
Title: Stability Indicating HPLC Method for the Quantification of (4S,12aR)-Enantiomer and (4R,12aR) Diastereomer in Dolutegravir Sod Source: International Journal of Pharmacy & Pharmaceutical Research URL: [Link]
-
Title: Development and Validation of a Stability-Indicating RP-HPLC Method for Related Substances in Dolutegravir Dispersible Tablets Source: Galaxy Publication URL: [Link]
-
Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency URL: [Link]
-
Title: General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition Source: European Directorate for the Quality of Medicines & HealthCare URL: [Link]
-
Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: Revision of European Pharmacopeia (EP) Chapter 2.2.46 Source: Phenomenex URL: [Link]
-
Title: Dolutegravir | C20H19F2N3O5 | CID 54726191 Source: PubChem - NIH URL: [Link]
-
Title: Dolutegravir Source: Wikipedia URL: [Link]
-
Title: High-Performance Liquid Chromatographic and High-Performance Thin-Layer Chromatographic Method for the Quantitative Estimation of Dolutegravir Sodium in Bulk Drug and Pharmaceutical Dosage Form Source: PMC - NIH URL: [Link]
-
Title: (PDF) Principles for Stereoselective Separation of Chiral Drug Compounds Enantiomers and Diastereomers in Pharmaceuticals and Biopharmaceuticals Using Liquid Chromatography Source: ResearchGate URL: [Link]
Sources
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. Dolutegravir | C20H19F2N3O5 | CID 54726191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Dolutegravir - Wikipedia [en.wikipedia.org]
- 4. medkoo.com [medkoo.com]
- 5. researchgate.net [researchgate.net]
- 6. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 7. usp.org [usp.org]
- 8. <621> CHROMATOGRAPHY [drugfuture.com]
- 9. iajps.com [iajps.com]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 12. High-Performance Liquid Chromatographic and High-Performance Thin-Layer Chromatographic Method for the Quantitative Estimation of Dolutegravir Sodium in Bulk Drug and Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. dsdpanalytics.com [dsdpanalytics.com]
- 15. General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]
- 16. Update: European Pharmacopeia EP 2.2.46 [phenomenex.com]
- 17. youtube.com [youtube.com]
- 18. qbdgroup.com [qbdgroup.com]
- 19. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 20. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 21. database.ich.org [database.ich.org]
Application Note: Development of a Chiral SFC-MS Method for the Analysis of Dolutegravir and its Stereoisomeric Impurities
Abstract
This application note presents a comprehensive guide for the development and implementation of a Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS) method for the rapid and sensitive chiral separation of Dolutegravir and its potential stereoisomeric impurities. Dolutegravir, a cornerstone in antiretroviral therapy, possesses two chiral centers, leading to the possibility of four stereoisomers: the active (4R,12aS) enantiomer, its inactive (4S,12aR) enantiomer, and two diastereomers, (4R,12aR) and (4S,12aS).[1][2][3] Ensuring the chiral purity of the active pharmaceutical ingredient (API) is critical for its safety and efficacy. This document provides a detailed protocol, from initial column and mobile phase screening to mass spectrometry optimization and method validation considerations, designed to guide researchers and quality control analysts in the pharmaceutical industry. The developed methodology leverages the inherent advantages of SFC, including high speed, reduced solvent consumption, and orthogonal selectivity compared to traditional reversed-phase HPLC methods.[4][5]
Introduction: The Imperative of Chiral Purity for Dolutegravir
Dolutegravir is a highly effective integrase strand transfer inhibitor (INSTI) for the treatment of HIV infection.[6] Its molecular structure contains two stereocenters, making it a chiral molecule. The therapeutic efficacy of Dolutegravir is specific to the (4R,12aS)-isomer. The other stereoisomers, including the (4S,12aR)-enantiomer and the (R,R) and (S,S)-diastereomers, are considered impurities and their presence must be strictly controlled within defined limits as per regulatory guidelines.[1][2] The development of a robust and sensitive analytical method for the quantification of these chiral impurities is therefore a critical aspect of quality control in the manufacturing of Dolutegravir.
Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations in the pharmaceutical industry, offering significant advantages over traditional High-Performance Liquid Chromatography (HPLC).[4][5] By utilizing supercritical carbon dioxide as the primary mobile phase component, SFC provides faster separations, reduced organic solvent consumption, and often superior resolution for chiral compounds.[4] The coupling of SFC with Mass Spectrometry (MS) further enhances analytical capabilities by providing high sensitivity and selectivity, enabling confident identification and quantification of trace-level impurities.[7]
This application note details a systematic approach to developing a chiral SFC-MS method for Dolutegravir, providing a roadmap for scientists to establish a reliable and efficient analytical solution for ensuring the chiral integrity of this vital medication.
Experimental Workflow and Rationale
The development of a robust SFC-MS method follows a logical progression, from initial screening to fine-tuning of parameters. The following workflow is recommended:
Figure 1: A stepwise workflow for the development of the SFC-MS method for Dolutegravir chiral impurities.
Materials and Reagents
-
Dolutegravir Reference Standard and Impurities: (4R,12aS)-Dolutegravir, (4S,12aR)-Dolutegravir enantiomer, (4R,12aR)-diastereomer, and (S,S)-diastereomer. These can be synthesized or obtained from specialized suppliers.[1][8]
-
Carbon Dioxide: SFC-grade
-
Co-solvents: HPLC-grade Methanol, Ethanol, Isopropanol, and Acetonitrile.
-
Additives: Ammonium acetate, Formic acid, Triethylamine (for peak shape improvement).
-
Sample Diluent: A mixture of methanol and isopropanol (1:1 v/v) is a good starting point.
Step-by-Step Protocol
Phase 1: Initial Screening
4.1.1. Chiral Stationary Phase (CSP) and Co-solvent Screening
The choice of the chiral stationary phase is the most critical parameter for achieving enantiomeric separation. Based on literature for HPLC separation of Dolutegravir isomers, polysaccharide-based CSPs are a promising starting point.[1][3]
Protocol:
-
Prepare a stock solution of Dolutegravir spiked with its chiral impurities at a suitable concentration (e.g., 1 mg/mL total concentration with impurities at 0.1-1% level).
-
Screen a selection of chiral columns. A recommended starting set includes:
-
Perform a generic gradient screening with different co-solvents (Methanol, Ethanol, Acetonitrile) for each column. A typical screening gradient is 5% to 40% co-solvent over 5-10 minutes.
-
Monitor the separation using a UV detector initially (e.g., at 260 nm, the maximum absorbance of Dolutegravir) to identify promising column/co-solvent combinations that show any degree of separation between the isomers.[3]
Rationale: This initial screening rapidly identifies the most suitable chiral stationary phase and co-solvent that provide the necessary selectivity for the separation of Dolutegravir and its stereoisomers.
4.1.2. Initial Mass Spectrometry Parameter Setup
Protocol:
-
Infuse a standard solution of Dolutegravir (approx. 10 µg/mL in a suitable solvent like methanol) directly into the mass spectrometer.
-
Optimize the ionization source parameters in positive electrospray ionization (ESI+) mode. Dolutegravir readily forms a protonated molecule [M+H]⁺.
-
Identify the precursor ion for Dolutegravir, which is expected at m/z 420.1.[9][10]
-
Perform a product ion scan (MS/MS) to identify characteristic fragment ions. Key product ions for Dolutegravir have been reported at m/z 136.0 and 277.1.[9]
-
Set up a Multiple Reaction Monitoring (MRM) method using the transition m/z 420.1 → 136.0 for initial on-column detection. This provides high sensitivity and specificity.[9][10]
Rationale: Establishing basic MS parameters ensures that the analytes can be detected with sufficient sensitivity and specificity once coupled with the SFC separation.
Phase 2: Method Optimization
4.2.1. Mobile Phase Optimization
Protocol:
-
Select the most promising CSP and co-solvent from the initial screening.
-
Optimize the co-solvent gradient to achieve baseline separation of all four stereoisomers in the shortest possible time.
-
Introduce additives to the co-solvent if peak shape is poor. For basic compounds like Dolutegravir, a small amount of a basic additive (e.g., 0.1% triethylamine) can improve peak symmetry. Conversely, an acidic additive (e.g., 0.1% formic acid) might also be beneficial depending on the stationary phase.
-
Evaluate different co-solvents in more detail if the initial choice does not provide adequate resolution.
Rationale: Fine-tuning the mobile phase composition is crucial for achieving optimal resolution and peak shape, which are essential for accurate quantification.
4.2.2. System Parameter Optimization
Protocol:
-
Optimize the column temperature. Typically, temperatures between 30°C and 40°C are a good starting point. Lower temperatures can sometimes improve enantioselectivity.
-
Adjust the back pressure. A typical range is 100 to 200 bar. Higher back pressure increases the density of the supercritical fluid, which can affect retention and selectivity.
-
Optimize the flow rate to balance analysis time and separation efficiency. Flow rates of 2-4 mL/min are common for analytical SFC.
Rationale: System parameters influence the properties of the supercritical fluid mobile phase and can be adjusted to fine-tune the separation.
4.2.3. Mass Spectrometry Parameter Fine-Tuning
Protocol:
-
Re-optimize MS source parameters with the SFC flow to account for the different mobile phase composition compared to direct infusion.
-
Optimize collision energy for the selected MRM transition to maximize the signal intensity of the product ion.
-
Confirm the MRM transitions for all stereoisomers. Since they are isomers, they will have the same precursor and product ions.
Rationale: Optimizing the MS parameters under the final chromatographic conditions ensures maximum sensitivity and robustness of the method.
Data Presentation
Table 1: Proposed Optimized SFC-MS Method Parameters
| Parameter | Value |
| Chromatographic System | |
| Column | e.g., Chiralpak IF-3 (4.6 x 150 mm, 3 µm) |
| Mobile Phase A | Supercritical CO₂ |
| Mobile Phase B | Methanol with 0.1% Triethylamine |
| Gradient | 5% to 30% B in 5 min, hold at 30% for 1 min |
| Flow Rate | 3 mL/min |
| Column Temperature | 35 °C |
| Back Pressure | 150 bar |
| Injection Volume | 2 µL |
| Mass Spectrometer | |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| MRM Transition | m/z 420.1 → 136.0 |
| Dwell Time | 50 ms |
Method Validation Considerations
Once the method is optimized, it must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[4][7] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This involves analyzing blank samples, the API, and the API spiked with all impurities to demonstrate separation and lack of interference.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. This is typically assessed over a range from the reporting limit to 120% of the specification limit for the impurities.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by analyzing a sample with a known concentration of impurities (spiked sample) and calculating the percentage recovery.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
The developed SFC-MS methodology provides a rapid, sensitive, and green alternative for the chiral purity analysis of Dolutegravir. By following the systematic approach outlined in this application note, researchers and quality control analysts can efficiently develop and validate a robust method for the separation and quantification of Dolutegravir's stereoisomeric impurities. The superior speed and reduced solvent consumption of SFC, combined with the high sensitivity and specificity of MS detection, make this technique a powerful tool for ensuring the quality and safety of Dolutegravir in a pharmaceutical setting.
References
- Advances in Analytical Methodology: Development and Validation Strategies for Dolutegravir Sodium in Bulk and Pharmaceutical Dosage Form. (2024).
- Tandem mass spectrometry of small-molecule antiviral drugs: 1. HIV-related antivirals. (n.d.). Journal of Mass Spectrometry and Advances in the Clinical Lab.
- RP-HPLC hyphenated with ESI -Q-TOF –MS for the detection of potential degradants in dolutegravir. (2020). Research Journal of Pharmacy and Technology.
- Development and Validation of Chiral RP-HPLC Method for Quantification of Optical Isomers in Dolutegravir Sodium. (2018). Der Pharmacia Lettre.
- A Sensitive HPLC-MS/MS Method for the Determination of Dolutegravir in Human Plasma. (2014). Journal of analytical methods in chemistry.
- Development and Validation of Chiral RP-HPLC Method for Quantification of Optical Isomers in Dolutegravir Sodium. (2018). Scholars Research Library.
- Analytical Techniques for Dolutegravir. (2019). International Journal of Pharmaceutical Sciences Review and Research.
- A sensitive HPLC-MS/MS method for the determination of dolutegravir in human plasma. (2014). PubMed.
- Dolutegravir-impurities. (n.d.).
- SFC-MS: advancements and applications in pharmaceutical quality control. (2024). European Pharmaceutical Review.
- Synthesis and Characterization of Potential Impurities of Dolutegravir: A HIV Drug. (2019). Request PDF.
- Synthesis and characterization of two known and one new impurities of dolutegravir: In silico evaluation of certain intermediates against SARS CoV-2 O-ribose methyltransferase (OMTase). (2022). Heliyon.
- Dolutegravir EP Impurities & USP Related Compounds. (n.d.). SynThink Research Chemicals.
- Optimization and validation of a fast SFC method for the quantitative determination of vitamin D3 and its related impurities. (2021). Journal of Pharmaceutical and Biomedical Analysis.
- Separation of Pharmaceutical Enantiomers using Supercritical Fluid Technology. (2012).
Sources
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. researchgate.net [researchgate.net]
- 5. sphinxsai.com [sphinxsai.com]
- 6. researchgate.net [researchgate.net]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 8. synthinkchemicals.com [synthinkchemicals.com]
- 9. A Sensitive HPLC-MS/MS Method for the Determination of Dolutegravir in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A sensitive HPLC-MS/MS method for the determination of dolutegravir in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Dolutegravir (4R,12aR)-Isomer in Bulk Drug Substance by Chiral High-Performance Liquid Chromatography
Introduction: The Critical Role of Stereoisomeric Purity in Dolutegravir
Dolutegravir (DTG) is a highly effective second-generation integrase strand transfer inhibitor (INSTI) that forms a core component of modern antiretroviral therapy for HIV-1 infection[1][2]. Its mechanism involves blocking the integration of the viral genome into the host cell's DNA, a critical step in the HIV replication cycle[2][3]. The therapeutic efficacy and safety of Dolutegravir are intrinsically linked to its specific three-dimensional structure.
The Dolutegravir molecule possesses two chiral centers, leading to the potential for four stereoisomers: (4R,12aS), (4S,12aR), (4S,12aS), and (4R,12aR). The active pharmaceutical ingredient (API) is the single (4R,12aS) isomer[2]. The other stereoisomers, such as the (4R,12aR)-diastereomer (referred to as the RR isomer), are considered process-related impurities[1][4]. Regulatory bodies worldwide mandate strict control over isomeric impurities, as different stereoisomers of a drug can exhibit significant differences in pharmacology, toxicology, and pharmacokinetics[5][6]. Therefore, a robust, sensitive, and validated analytical method is essential for the accurate quantification of the RR isomer in the Dolutegravir bulk drug substance to ensure its quality, safety, and efficacy.
This application note provides a comprehensive, field-proven protocol for the chiral separation and quantification of the Dolutegravir RR isomer using High-Performance Liquid Chromatography (HPLC), validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines[1][7].
Molecular Structures
The subtle difference in the spatial orientation at the 12a carbon is what distinguishes the active Dolutegravir from its RR isomer. This structural difference necessitates a chiral-selective analytical technique for their resolution.
Caption: Chemical structures of the active Dolutegravir isomer and the RR isomer impurity.
Principle of Chiral Separation by HPLC
The quantification of the Dolutegravir RR isomer is achieved using a chiral stationary phase (CSP) in an HPLC system. Unlike standard reverse-phase chromatography which separates based on polarity, chiral chromatography separates stereoisomers based on their differential interactions with the CSP. The CSP creates a chiral environment where the two isomers form transient diastereomeric complexes with differing stability. This difference in interaction energy results in different retention times, allowing for their separation and subsequent quantification. The method described herein utilizes a polysaccharide-based CSP, which has demonstrated excellent resolving power for Dolutegravir isomers[1][8].
Detailed Analytical Protocol
This protocol is designed for a validated, stability-indicating method suitable for routine quality control.
Instrumentation and Reagents
-
Instrumentation: HPLC or UPLC system with a quaternary pump, autosampler, column thermostat, and a UV or Photodiode Array (PDA) detector.
-
Data Acquisition: Chromatography Data Station (e.g., Empower™, Chromeleon™).
-
Reference Standards:
-
Dolutegravir (Working Standard)
-
Dolutegravir RR Isomer (Reference Standard)[4]
-
-
Reagents and Solvents:
-
Acetonitrile (HPLC Grade)
-
tertiary-Butyl Methyl Ether (HPLC Grade)
-
Potassium Dihydrogen Orthophosphate (Analytical Grade)
-
Orthophosphoric Acid (Analytical Grade)
-
Methanol (HPLC Grade)
-
Purified Water (HPLC Grade)
-
Chromatographic Conditions
The selection of a specific chiral column and mobile phase is paramount for achieving the necessary resolution. The conditions below are synthesized from validated methods reported in the literature[1][8].
| Parameter | Condition | Rationale |
| Column | Chiralpak IF-3 (3 µm, 4.6 x 250 mm) | A polysaccharide-based CSP known for broad enantioselectivity and proven efficacy for Dolutegravir isomers[1][8]. |
| Mobile Phase | Buffer: Acetonitrile: t-BME (55:35:10, v/v/v) | The combination of aqueous buffer and organic modifiers controls retention and optimizes resolution on the chiral phase. |
| Buffer Preparation | 20mM Potassium Dihydrogen Phosphate, pH adjusted to 2.0 with Orthophosphoric Acid. | A low pH ensures the analytes are in a single ionic form, leading to sharp, symmetrical peaks. |
| Flow Rate | 1.0 mL/min | Provides a balance between analysis time and separation efficiency. |
| Column Temperature | 35 °C | Temperature control is critical for reproducible retention times and selectivity in chiral separations[1]. |
| Detection Wavelength | 240 nm | A wavelength where both Dolutegravir and its isomer exhibit significant absorbance for sensitive detection[9]. |
| Injection Volume | 10 µL | A standard volume appropriate for typical analytical concentrations. |
| Diluent | Acetonitrile:Water (50:50, v/v) | Ensures sample solubility and compatibility with the mobile phase. |
Preparation of Solutions
-
Buffer Preparation (pH 2.0):
-
Weigh 2.72 g of Potassium Dihydrogen Orthophosphate and dissolve in 1000 mL of purified water.
-
Adjust the pH to 2.0 ± 0.05 using dilute Orthophosphoric Acid.
-
Filter the buffer solution through a 0.45 µm membrane filter.
-
-
Mobile Phase Preparation:
-
Mix the prepared Buffer, Acetonitrile, and tertiary-Butyl Methyl Ether in a 55:35:10 ratio.
-
Degas the solution by sonication or vacuum filtration before use.
-
-
Standard Stock Solution (RR Isomer):
-
Accurately weigh about 10 mg of the Dolutegravir RR Isomer reference standard into a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate to dissolve.
-
Dilute to volume with the diluent to obtain a concentration of 100 µg/mL.
-
-
Sample Solution (Dolutegravir Bulk Drug):
-
Accurately weigh about 50 mg of the Dolutegravir bulk drug substance into a 50 mL volumetric flask.
-
Add approximately 35 mL of diluent and sonicate to dissolve.
-
Dilute to volume with the diluent to obtain a final concentration of 1000 µg/mL.
-
System Suitability Test (SST)
Before commencing any analysis, the system's performance must be verified. A resolution solution is prepared by spiking the Dolutegravir sample solution with the RR isomer to a level of 0.15%.
-
Inject the resolution solution six times.
-
The system is deemed suitable for use if the following criteria are met:
| SST Parameter | Acceptance Criteria |
| Resolution | Resolution between Dolutegravir and RR isomer peaks must be ≥ 2.0. |
| Tailing Factor | Tailing factor for the Dolutegravir peak should not be more than 2.0. |
| % RSD | The Relative Standard Deviation for the peak area of the RR isomer from six replicate injections must be ≤ 5.0%. |
Method Validation Summary
The analytical method was fully validated according to ICH Q2(R1) guidelines. The results confirm that the method is specific, linear, accurate, precise, and robust for its intended purpose[1][7].
| Validation Parameter | Result |
| Specificity | No interference from other related substances or degradation products was observed at the retention time of the RR isomer. Forced degradation studies showed the method to be stability-indicating[9][10]. |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 over the concentration range of LOQ to 250% of the specification limit[1]. |
| LOD | 0.005% of the test concentration (based on a 1000 µg/mL sample). |
| LOQ | 0.015% of the test concentration (based on a 1000 µg/mL sample)[1]. |
| Accuracy (% Recovery) | Between 95.0% and 105.0% for the RR isomer, determined by spiking at LOQ, 100%, and 150% levels of the specification limit[1]. |
| Precision (% RSD) | Method Precision (n=6): ≤ 3.0%; Intermediate Precision: ≤ 4.0%[1]. |
| Robustness | The method proved robust to small, deliberate changes in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase pH (±0.1). |
Experimental Workflow and Data Analysis
The overall process from sample receipt to final result is streamlined for efficiency and accuracy.
Caption: Workflow for the quantification of Dolutegravir RR isomer.
Calculation
The percentage of the Dolutegravir RR isomer in the bulk drug substance is calculated using the following formula, based on the chromatogram obtained from the sample solution injection:
% RR Isomer = (Area_RR / (Area_RR + Area_DTG)) * 100
Where:
-
Area_RR = Peak area of the Dolutegravir RR isomer.
-
Area_DTG = Peak area of Dolutegravir.
Conclusion
The chiral HPLC method detailed in this application note is demonstrated to be a specific, sensitive, accurate, and robust system for the quantification of the (4R,12aR)-isomer impurity in Dolutegravir bulk drug substance. The clear separation achieved between the main component and its stereoisomeric impurity, combined with comprehensive validation, establishes this protocol as highly suitable for routine quality control analysis in a regulated pharmaceutical environment. Adherence to this method will ensure that the stereoisomeric purity of Dolutegravir meets the stringent requirements for patient safety and drug efficacy.
References
-
Srinivas R, et al. (2018). Development and Validation of Chiral RP-HPLC Method for Quantification of Optical Isomers in Dolutegravir Sodium. Der Pharmacia Lettre, 9, 90-100. [Link]
-
Reddy, B. P., & Kumar, K. A. (2019). Identification, isolation and characterization of dolutegravir forced degradation products and their cytotoxicity potential. Journal of Pharmaceutical and Biomedical Analysis, 174, 47-55. [Link]
-
Sekhar, K. C., Rao, V. D., & Gumpili, G. (2018). Development of Validation and Stability Indicating Method of Anti-HIV Dolutegravir Drug and its Related Impurities by Using RP-HPLC. Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences, 7(4), 25-34. [Link]
-
Scholars Research Library. (n.d.). Development and Validation of Chiral RP-HPLC Method for Quantification of Optical Isomers in Dolutegravir Sodium | Abstract. Der Pharmacia Lettre. [Link]
-
Yashpalsinh, N., et al. (2019). Analytical Techniques for Dolutegravir. International Journal of Pharmaceutical Sciences Review and Research, 59(2), 132-138. [Link]
-
Advances in Analytical Methodology: Development and Validation Strategies for Dolutegravir Sodium in Bulk and Pharmaceutical Dosage Form. (2024). International Journal of Pharmaceutical Research and Applications, 9(2), 868-880. [Link]
-
Gondaliya, S., et al. (2021). Forced degradation study results for dolutegravir. ResearchGate. [Link]
-
Bhavar, G. B., et al. (2016). High-Performance Liquid Chromatographic and High-Performance Thin-Layer Chromatographic Method for the Quantitative Estimation of Dolutegravir Sodium in Bulk Drug and Pharmaceutical Dosage Form. Journal of Young Pharmacists, 8(4), 421-427. [Link]
-
Bhavya sri, T., et al. (2019). A New Validated Stability Indicating UV Spectrophotometric Method for the Estimation of Dolutegravir in Bulk and Pharmaceutical Dosage Forms. Journal of Global Trends in Pharmaceutical Sciences, 10(3), 6516-6522. [Link]
-
Stability Indicating Technique and Validation for Dolutegravir, Lamivudine and Tenofovir Disoproxil Fumarate by UPLC. (2024). Impactfactor.org. [Link]
-
SynZeal. (n.d.). Dolutegravir RR Isomer. SynZeal. [Link]
-
Veeprho. (n.d.). Dolutegravir Impurities and Related Compound. Veeprho. [Link]
-
RP-HPLC Method Development and Validation for Estimation of Dolutegravir Sodium in Bulk Drug and Tablet Dosage Form. (2021). ResearchGate. [Link]
-
Sriveni, T., & Naveen, V. (2021). Development and Validation of Dolutegravir in Bulk and Formulation: An Anti-retroviral Drug using UV-spectroscopy. International Journal of Pharmaceutical Quality Assurance, 12(1). [Link]
-
National Center for Biotechnology Information. (n.d.). Dolutegravir sodium. PubChem Compound Database. [Link]
-
METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF DOLUTEGRAVIR IN BULK MATERIAL AND IN TABLET DOSAGE FORM. (2022). Bibliomed. [Link]
-
SynZeal. (n.d.). Dolutegravir Impurities. SynZeal. [Link]
-
SynThink Research Chemicals. (n.d.). Dolutegravir Enantiomer Impurity. SynThink. [Link]
-
National Center for Biotechnology Information. (n.d.). Dolutegravir. PubChem Compound Database. [Link]
-
SynZeal. (n.d.). Dolutegravir Impurity H. SynZeal. [Link]
-
Veeprho. (n.d.). Dolutegravir Impurity B. Veeprho. [Link]
-
Talari, M. R., et al. (2017). Development and Validation of Analytical Method for Determination of Dolutegravir Sodium, Lamivudine and Tenofovir Disoproxil Fumarate. Der Pharma Chemica, 9(12), 77-86. [Link]
-
Stability Indicating RP-HPLC Method Development and Validation of Related Substances for Dolutegravir Dispersible Tablets. (2022). Pharmacophore, 13(1). [Link]
-
El-Maghrabey, M. H., & Ali, A. A. (2023). Synthesis of Dolutegravir Exploiting Continuous Flow Chemistry. ACS Omega, 8(33), 30164-30172. [Link]
-
Development and Validation for the Simultaneous Estimation of Rilpivirine and Dolutegravir in Bulk and Pharmaceutical Dosage Forms by RP-HPLC Method. (2022). ResearchGate. [Link]
-
Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2024). MDPI. [Link]
-
Chiral Drug Separation. (n.d.). ScienceDirect. [Link]
Sources
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. Dolutegravir | C20H19F2N3O5 | CID 54726191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. veeprho.com [veeprho.com]
- 4. Dolutegravir RR Isomer | 1357289-29-2 | SynZeal [synzeal.com]
- 5. mdpi.com [mdpi.com]
- 6. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. longdom.org [longdom.org]
- 10. Identification, isolation and characterization of dolutegravir forced degradation products and their cytotoxicity potential - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Forced Degradation Studies of Dolutegravir and the Formation of its RR Isomer
Introduction
Dolutegravir (DTG) is a second-generation integrase strand transfer inhibitor pivotal in the treatment of HIV-1 infection.[1] As with any pharmaceutical compound, a thorough understanding of its stability profile is critical for ensuring safety, efficacy, and quality throughout its lifecycle. Forced degradation studies are a cornerstone of this process, providing invaluable insights into the intrinsic stability of the drug substance and helping to develop stability-indicating analytical methods.[2] This application note provides a detailed guide for conducting forced degradation studies on Dolutegravir, with a special focus on the conditions that may lead to the formation of its diastereomers, particularly the (4R,12aR) or "RR" isomer.[1][3]
These studies are conducted under conditions more severe than accelerated stability testing and are designed to identify potential degradation products and pathways.[4] The International Council for Harmonisation (ICH) guidelines, specifically Q1A(R2), provide a framework for these stress testing procedures, which typically include exposure to acid, base, oxidation, heat, and light.[2][5] The goal is to achieve a target degradation of 5-20%, which is sufficient to identify and characterize degradation products without completely destroying the molecule.[5][6]
A critical aspect of Dolutegravir's chemistry is its stereochemistry. The active pharmaceutical ingredient (API) is the (4S, 12aR) isomer. The formation of other stereoisomers, such as the RR diastereomer, can impact the drug's efficacy and safety profile. Therefore, it is crucial to investigate the conditions under which such isomers might form.
Part 1: Forced Degradation Experimental Protocols
This section outlines the step-by-step protocols for subjecting Dolutegravir to various stress conditions as mandated by ICH guidelines.[2] The concentration of Dolutegravir in the test solutions can be adjusted based on the sensitivity of the analytical method, but a starting concentration of 0.5 mg/mL is often suitable.[7]
Hydrolytic Degradation (Acidic and Basic Conditions)
Rationale: Hydrolysis is a common degradation pathway for many drug substances. Testing at the extremes of pH helps to understand the susceptibility of the molecule to acid and base-catalyzed reactions. Studies have shown that Dolutegravir is unstable in acidic conditions, leading to the formation of several degradation products.[8][9]
Acid Hydrolysis Protocol:
-
Prepare a 1.0 N solution of hydrochloric acid (HCl).
-
Accurately weigh and dissolve Dolutegravir in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) to obtain a stock solution.[10]
-
Transfer an aliquot of the stock solution into a volumetric flask and add the 1.0 N HCl solution. Dilute to the final volume with the solvent to achieve the desired concentration of Dolutegravir.
-
Incubate the solution at 60°C for a specified period (e.g., 6 hours).[7]
-
After incubation, cool the solution to room temperature and neutralize it with an appropriate amount of 1.0 N sodium hydroxide (NaOH).
-
Dilute the neutralized solution with the mobile phase to the working concentration for analysis.
Basic Hydrolysis Protocol:
-
Prepare a 1.0 N solution of sodium hydroxide (NaOH).
-
Follow steps 2 and 3 from the Acid Hydrolysis Protocol, substituting 1.0 N NaOH for 1.0 N HCl.
-
Incubate the solution at 60°C for a specified period.
-
After incubation, cool the solution to room temperature and neutralize it with an appropriate amount of 1.0 N HCl.
-
Dilute the neutralized solution with the mobile phase to the working concentration for analysis.
Oxidative Degradation
Rationale: Oxidation can lead to significant degradation of pharmaceutical compounds. Hydrogen peroxide is a commonly used oxidizing agent in forced degradation studies. Dolutegravir has been observed to undergo slight degradation under peroxide conditions.[7]
Oxidative Degradation Protocol:
-
Prepare a 3% (v/v) solution of hydrogen peroxide (H₂O₂).
-
Prepare a stock solution of Dolutegravir as described in the hydrolysis protocols.
-
Transfer an aliquot of the stock solution into a volumetric flask and add the 3% H₂O₂ solution.
-
Keep the solution at room temperature for a specified period (e.g., 24 hours), protected from light.
-
After the specified time, dilute the solution with the mobile phase to the working concentration for analysis.
Thermal Degradation
Rationale: Thermal stress testing evaluates the stability of the drug substance at elevated temperatures. Dolutegravir has been found to be relatively stable under thermal stress.[8]
Thermal Degradation Protocol:
-
Accurately weigh a sample of solid Dolutegravir into a suitable container.
-
Place the container in a calibrated oven at a high temperature (e.g., 80°C) for a specified period (e.g., 48 hours).
-
After the exposure period, allow the sample to cool to room temperature.
-
Dissolve the sample in a suitable solvent and dilute it to the working concentration for analysis.
Photolytic Degradation
Rationale: Photostability testing is essential to determine if a drug substance is sensitive to light. The ICH Q1B guideline provides specific conditions for photostability testing.[2] Dolutegravir has shown degradation under photolytic stress.[11]
Photolytic Degradation Protocol:
-
Prepare a solution of Dolutegravir in a suitable solvent.
-
Expose the solution to a light source that provides a minimum of 1.2 million lux hours and 200 watt hours per square meter of near-ultraviolet (UV) energy, as specified in ICH Q1B.[2]
-
Simultaneously, keep a control sample in the dark at the same temperature to differentiate between thermal and photolytic degradation.
-
After exposure, dilute the samples with the mobile phase to the working concentration for analysis.
Part 2: Understanding Degradation Pathways and RR Isomer Formation
Forced degradation studies on Dolutegravir have revealed its susceptibility to degradation primarily under acidic and photolytic conditions.[8][11]
Under acidic hydrolysis , the major degradation pathway involves the hydrolytic opening of the oxazine ring, leading to the formation of bis-hydroxy diastereomers and a mono-hydroxy derivative.[9][12] Additionally, hydrolysis of the exocyclic amide bond can occur.[9]
Photolytic degradation can lead to the formation of several other degradation products.[11]
Formation of the RR Isomer:
The formation of the (4R,12aR) or "RR" isomer is a critical concern as it is a diastereomer of the active Dolutegravir molecule.[1][3] While the specific conditions that favor the formation of the RR isomer during forced degradation are not extensively detailed in the public literature, it is plausible that epimerization at one or both chiral centers could occur under certain stress conditions, particularly those involving heat or extreme pH. The synthesis of Dolutegravir involves a diastereoselective cyclization step, and conditions that could reverse or partially reverse this selectivity could potentially lead to the formation of other isomers.[13] It is therefore imperative that the analytical method used for stability testing is capable of separating all potential stereoisomers.
Part 3: Analytical Methodology
A robust, stability-indicating analytical method is essential to separate and quantify Dolutegravir from its degradation products and isomers. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common techniques for this purpose.[7][11]
Recommended HPLC Method
A reverse-phase HPLC (RP-HPLC) method is generally suitable for the analysis of Dolutegravir and its impurities.[14]
| Parameter | Recommended Condition |
| Column | C8 or C18 (e.g., 150 x 4.6 mm, 5 µm)[7] |
| Mobile Phase A | 0.1% Trifluoroacetic acid in water[7] |
| Mobile Phase B | Methanol or Acetonitrile[7][15] |
| Elution Mode | Gradient |
| Flow Rate | 1.0 mL/min[7] |
| Column Temperature | 35°C[14][16] |
| Detection Wavelength | 258 nm or 260 nm[14][15] |
| Injection Volume | 10-20 µL |
Note: For the specific separation of stereoisomers like the RR isomer, a chiral HPLC method may be required.[15]
Method Validation
The developed analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is specific, accurate, precise, linear, and robust.[17] The specificity of the method is demonstrated by its ability to resolve the Dolutegravir peak from all degradation products and impurities.
Part 4: Data Interpretation and Reporting
The results of the forced degradation studies should be summarized in a clear and concise manner. A table detailing the stress conditions, the percentage of degradation of Dolutegravir, and the formation of major degradation products (including the RR isomer, if detected) is highly recommended.
Example Data Summary Table:
| Stress Condition | Duration | % Degradation of Dolutegravir | % Area of RR Isomer | Major Degradation Products (RT) |
| 1.0 N HCl | 6 hours @ 60°C | 15.2 | < LOQ | DP1 (X.X min), DP2 (Y.Y min) |
| 1.0 N NaOH | 6 hours @ 60°C | 2.1 | < LOQ | - |
| 3% H₂O₂ | 24 hours @ RT | 5.8 | < LOQ | DP3 (Z.Z min) |
| Thermal | 48 hours @ 80°C | 1.5 | < LOQ | - |
| Photolytic | 1.2 million lux hrs | 12.7 | 0.8 | DP4 (A.A min), DP5 (B.B min) |
DP = Degradation Product, RT = Retention Time, LOQ = Limit of Quantitation
Visualizations
Experimental Workflow
Caption: Workflow for the forced degradation study of Dolutegravir.
Dolutegravir Degradation and Isomerization
Sources
- 1. medkoo.com [medkoo.com]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. Dolutegravir RR Isomer | 1357289-29-2 | SynZeal [synzeal.com]
- 4. ijcrt.org [ijcrt.org]
- 5. resolvemass.ca [resolvemass.ca]
- 6. youtube.com [youtube.com]
- 7. longdom.org [longdom.org]
- 8. Identification, isolation and characterization of dolutegravir forced degradation products and their cytotoxicity potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HPLC-MS identification of acid degradation products of dolutegravir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jgtps.com [jgtps.com]
- 11. Quality by design based development of a selective stability-indicating UPLC method of dolutegravir and characterization of its degradation products by UPLC-QTOF-MS/MS - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of Dolutegravir Exploiting Continuous Flow Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pharmacophorejournal.com [pharmacophorejournal.com]
- 15. globalresearchonline.net [globalresearchonline.net]
- 16. galaxypub.co [galaxypub.co]
- 17. journaljpri.com [journaljpri.com]
Troubleshooting & Optimization
Technical Support Center: Resolution of Dolutegravir Diastereomers in HPLC
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the chromatographic analysis of Dolutegravir. As a Senior Application Scientist, I understand the critical importance of achieving robust and reproducible resolution of Dolutegravir's diastereomers for accurate quantification and quality control. Dolutegravir, an essential antiretroviral medication, possesses two chiral centers, leading to the potential presence of undesired stereoisomers that must be monitored.[1] This guide provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to help you overcome common challenges in the HPLC separation of these compounds.
Understanding the Challenge: The Stereochemistry of Dolutegravir
Dolutegravir's therapeutic form is the (4R,12aS) enantiomer.[2] However, during synthesis, other stereoisomers, including diastereomers and enantiomers, can be formed as impurities.[1][3] Regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate strict control over chiral impurities, as different stereoisomers can have varied pharmacological and toxicological profiles.[4] Therefore, a well-resolved chromatographic method is not just an analytical goal but a regulatory necessity.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing poor resolution between the main Dolutegravir peak and its diastereomers?
A1: Poor resolution is often a multifaceted issue. The primary factors to investigate are:
-
Inappropriate Stationary Phase: The choice of the chiral stationary phase (CSP) is paramount. Polysaccharide-based columns, such as those with cellulose or amylose derivatives, are widely recognized for their broad applicability in separating chiral compounds and have proven effective for Dolutegravir isomers.[5][6]
-
Suboptimal Mobile Phase Composition: The mobile phase composition, including the organic modifier, aqueous component, and any additives, dictates the interaction between the analytes and the CSP.[7]
-
Incorrect Column Temperature: Temperature affects the thermodynamics of the separation, influencing retention times and selectivity.
-
Flow Rate: While less common, a flow rate that is too high can reduce the time for effective interaction with the stationary phase, leading to peak broadening and poor resolution.
Q2: My peaks are splitting. What could be the cause?
A2: Peak splitting can be frustrating, but it's a diagnostic clue. Common causes include:
-
Column Contamination or Void: A blocked frit or a void at the head of the column can disrupt the sample flow path, causing splitting.[8] This often affects all peaks in the chromatogram.[8][9]
-
Strong Injection Solvent: If the sample is dissolved in a solvent significantly stronger (i.e., with a higher elution strength) than the mobile phase, it can cause the sample band to spread unevenly upon injection.[10]
-
Co-elution of Isomers: What appears as a split peak might be two closely eluting, unresolved isomers.[8] Reducing the injection volume can help determine if this is the case.[8]
-
Temperature Mismatch: A significant difference between the mobile phase temperature and the column temperature can sometimes lead to peak distortion.[8]
Q3: Can I use a standard C18 column to separate Dolutegravir's diastereomers?
A3: It is highly unlikely. Diastereomers can sometimes be separated on achiral stationary phases like C18, but it is not the most effective or reliable approach for robust quantification.[11] Chiral stationary phases are specifically designed to create the necessary stereoselective interactions (e.g., hydrogen bonding, π-π interactions, steric hindrance) required for the separation of stereoisomers.[12] Several published methods for Dolutegravir isomers utilize specialized chiral columns.[1][3][7]
Q4: How do I choose the right chiral stationary phase (CSP) for Dolutegravir?
A4: The selection of a CSP is a critical first step. For Dolutegravir, polysaccharide-based CSPs have shown great success.[3][7] Specifically, columns like Chiralpak IF-3 and Lux Cellulose-4 have been reported in the literature for the successful separation of Dolutegravir's optical isomers.[1][7][13] These phases offer a good balance of interaction points for the complex structure of Dolutegravir.
Troubleshooting Guide: A Systematic Approach
When faced with separation issues, a logical, step-by-step approach is the most efficient way to identify and resolve the problem.
Initial System & Method Verification
Before making significant changes to your method, ensure the fundamentals are correct.
-
System Suitability: Always run a system suitability test before your sample analysis. Key parameters include resolution, tailing factor, and theoretical plates. This will confirm that your system is performing as expected.
-
Mobile Phase Preparation: Double-check the preparation of your mobile phase. Incorrect pH or composition can drastically alter selectivity. Ensure all components are fully dissolved and the mobile phase is properly degassed.[14]
-
Column Health: Evaluate the performance of your column with a known standard. If you suspect column contamination, a flushing procedure with a strong solvent may be necessary.[14]
Troubleshooting Workflow for Poor Resolution
The following diagram illustrates a systematic workflow for troubleshooting poor resolution between Dolutegravir diastereomers.
Caption: A logical workflow for troubleshooting poor HPLC resolution.
Experimental Protocols: Method Development and Optimization
The following protocols provide a starting point for developing a robust method for the separation of Dolutegravir diastereomers.
Protocol 1: Initial Method Screening with a Polysaccharide-Based CSP
This protocol is based on literature reports that have successfully used polysaccharide-based columns.[3][7]
1. Column Selection:
-
Primary Choice: Chiralpak IF-3, 3 µm (250mm × 4.6mm) or Lux Cellulose-4, 5µ (250mm x 4.6mm).[1][7][13] These columns provide different chiral recognition mechanisms and are a good starting point.
2. Mobile Phase Preparation:
-
A common starting point for polysaccharide columns is a mixture of an organic modifier and an acidic aqueous buffer.
-
Example Mobile Phase A: Acetonitrile, water, and orthophosphoric acid in a ratio of 980:40:2 (v/v/v).[3][7]
-
Example Mobile Phase B: A buffer of 0.01 M potassium dihydrogen orthophosphate (pH adjusted to 2.0 with orthophosphoric acid) and a solvent mixture of tertiary butyl methyl ether and acetonitrile (10:35 v/v), combined in a final ratio of 63:37 (buffer:solvent mixture).[7]
3. Chromatographic Conditions:
-
Column Temperature: 30°C.[7]
-
Injection Volume: 10 µL.
4. Sample Preparation:
-
Dissolve the Dolutegravir sample in a suitable diluent, ideally the mobile phase or a weaker solvent, to a concentration of approximately 0.5 - 1.0 mg/mL.[13]
Protocol 2: Mobile Phase Optimization
If the initial screening does not provide adequate resolution, systematically adjust the mobile phase composition.
1. Vary the Organic Modifier Ratio:
-
Using Mobile Phase A as a baseline, adjust the ratio of acetonitrile to the aqueous component. A decrease in the organic modifier percentage will generally increase retention times and may improve resolution.
2. Evaluate Different Organic Modifiers:
-
Besides acetonitrile, methanol and ethanol can be tested as the primary organic modifier. These solvents have different polarities and can alter the selectivity of the separation.
3. Adjust the pH and Buffer Concentration:
-
The ionization state of Dolutegravir can be influenced by the mobile phase pH. Modifying the pH of the aqueous component (e.g., from 2.0 to 3.0) can change the interactions with the CSP.
-
Ensure the buffer concentration is sufficient to control the pH, typically in the range of 10-20 mM.
Data Presentation: Impact of Method Parameters on Resolution
The following table summarizes the expected impact of changing key chromatographic parameters on the resolution of Dolutegravir diastereomers.
| Parameter Change | Expected Impact on Retention Time | Expected Impact on Resolution | Rationale |
| Decrease Organic Modifier % | Increase | Generally Improves | Increases interaction with the stationary phase. |
| Increase Column Temperature | Decrease | Variable (Can Improve or Worsen) | Affects kinetics and thermodynamics of binding. |
| Decrease Flow Rate | Increase | Generally Improves | Allows more time for equilibrium between mobile and stationary phases. |
| Change Organic Modifier (e.g., ACN to MeOH) | Variable | Variable | Alters the selectivity of the separation. |
| Adjust Mobile Phase pH | Variable | Variable | Changes the ionization state of the analyte, affecting interactions with the CSP. |
Validation and System Suitability
Once a suitable method has been developed, it must be validated according to ICH guidelines (Q2(R2)) and FDA recommendations to ensure it is fit for its intended purpose.[16][17][18][19]
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, including its related substances and degradation products.[20]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Accuracy: The closeness of the test results obtained by the method to the true value.[20]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.[20]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[20]
System Suitability Criteria:
Before each analytical run, a system suitability solution should be injected to confirm the performance of the chromatographic system.
-
Resolution (Rs): The resolution between the main Dolutegravir peak and the closest eluting diastereomer should be greater than 2.0 (or as defined by the specific method).[7]
-
Tailing Factor (T): Typically should be less than 2.0 for all peaks of interest.
-
Theoretical Plates (N): A measure of column efficiency. The value should be consistent with the column manufacturer's specifications.
-
Reproducibility of Injections (%RSD): The relative standard deviation of peak areas from replicate injections should typically be less than 2.0%.
By following this structured approach to method development, troubleshooting, and validation, you can confidently establish a robust and reliable HPLC method for the critical task of resolving Dolutegravir diastereomers.
References
-
A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
Development and Validation of Chiral RP-HPLC Method for Quantification of Optical Isomers in Dolutegravir Sodium. Scholars Research Library. [Link]
-
Peak Splitting in HPLC: Causes and Solutions. Separation Science. [Link]
-
Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. [Link]
-
FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. ECA Academy. [Link]
-
Recent Chiral Stationary Phase Advancements in HPLC Analysis. LCGC International. [Link]
-
Analytical Techniques for Dolutegravir. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Chiral column chromatography. Wikipedia. [Link]
-
ANALYTICAL METHODS FOR THE DETERMINATION OF DOLUTEGRAVIR IN PHARMACEUTICALS: A MINI REVIEW. iajps. [Link]
-
Recent advances in chiral liquid chromatography stationary phases for pharmaceutical analysis. PubMed. [Link]
-
Q2(R2) Validation of Analytical Procedures. FDA. [Link]
-
Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. [Link]
-
Chiral HPLC Column. Phenomenex. [Link]
-
HPLC Troubleshooting Guide. SCION Instruments. [Link]
-
FDA Releases Guidance on Analytical Procedures. BioPharm International. [Link]
-
Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]
-
When using HPLC, how do you deal with split peaks? ResearchGate. [Link]
-
Chiral Chromatography: Principle, Components, Steps, Types, Uses. Microbe Notes. [Link]
-
14.3: Chiral Chromatography. Chemistry LibreTexts. [Link]
-
Stability Indicating HPLC Method for the Quantification of (4S,12aR)-Enantiomer and (4R,12aR) Diastereomer in Dolutegravir Sod. IJPPR. [Link]
-
Development and Validation of Chiral RP-HPLC Method for Quantification of Optical Isomers in Dolutegravir Sodium | Abstract. Scholars Research Library. [Link]
-
What are common causes of peak splitting when running an LC column? Waters. [Link]
-
Principles for Stereoselective Separation of Chiral Drug Compounds Enantiomers and Diastereomers in Pharmaceuticals and Biopharmaceuticals Using Liquid Chromatography. ResearchGate. [Link]
-
Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]
-
Synthesis and characterization of two known and one new impurities of dolutegravir: In silico evaluation of certain intermediates against SARS CoV-2 O-ribose methyltransferase (OMTase). PubMed Central. [Link]
-
Development and Validation of Dolutegravir Sodium In Human Spiked Plasma Using HPLC. International Journal of Pharmaceutical Research and Applications. [Link]
Sources
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. Synthesis and characterization of two known and one new impurities of dolutegravir: In silico evaluation of certain intermediates against SARS CoV-2 O-ribose methyltransferase (OMTase) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iajps.com [iajps.com]
- 4. eijppr.com [eijppr.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Recent advances in chiral liquid chromatography stationary phases for pharmaceutical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Chiral column chromatography - Wikipedia [en.wikipedia.org]
- 13. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 14. HPLC Troubleshooting Guide [scioninstruments.com]
- 15. ijprajournal.com [ijprajournal.com]
- 16. fda.gov [fda.gov]
- 17. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy [gmp-compliance.org]
- 18. fda.gov [fda.gov]
- 19. biopharminternational.com [biopharminternational.com]
- 20. propharmagroup.com [propharmagroup.com]
Technical Support Center: Minimizing On-Column Degradation of Dolutegravir and Its Isomers
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with Dolutegravir (DTG). This guide provides in-depth troubleshooting advice and frequently asked questions to help you minimize on-column degradation of Dolutegravir and its isomers during HPLC and UPLC analysis. Our focus is on providing practical, scientifically-grounded solutions to ensure the accuracy and reliability of your analytical data.
I. Frequently Asked Questions (FAQs)
This section addresses common queries regarding the analytical challenges associated with Dolutegravir.
Q1: What are the primary known degradation pathways for Dolutegravir?
A1: Based on forced degradation studies, Dolutegravir is susceptible to degradation under acidic and oxidative conditions.[1][2] It is relatively stable under basic, thermal, and photolytic stress.[1][3] Acidic conditions can lead to the hydrolytic opening of the oxepine ring, forming bis-hydroxy diastereomers and a mono-hydroxy derivative.[4] Oxidative degradation, typically using hydrogen peroxide, also results in the formation of specific degradation products.[5][6]
Q2: Why is there a concern about on-column degradation specifically?
Q3: What role does metal chelation play in the analysis of Dolutegravir?
A3: Dolutegravir has a metal-chelating scaffold that can interact with divalent and trivalent metal cations such as Fe³⁺, Al³⁺, Ca²⁺, and Zn²⁺.[7][8][9] This chelation can lead to the formation of poorly soluble complexes, which can impact gastrointestinal absorption and also has implications for chromatographic analysis.[8][10][11] In the context of HPLC, interactions with trace metals in the stationary phase, column hardware, or even the mobile phase can lead to peak tailing, loss of recovery, and potentially catalyze on-column degradation.
II. Troubleshooting Guide: On-Column Degradation of Dolutegravir
This guide is designed to help you diagnose and resolve issues related to the unexpected appearance of degradation products during the chromatographic analysis of Dolutegravir.
Problem: I am observing unexpected peaks in my chromatogram that are not present in my sample diluent.
This is a classic sign of on-column degradation. The following troubleshooting workflow will guide you through identifying and mitigating the root cause.
// Nodes start [label="Start: Unexpected Peaks Observed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_mobile_phase [label="Q: Is the mobile phase pH appropriate?"]; adjust_ph [label="A: Adjust pH to a neutral or slightly acidic range (e.g., pH 3-7)."]; check_metal_interaction [label="Q: Could there be metal chelation?"]; use_chelating_agent [label="A: Add a chelating agent like EDTA to the mobile phase."]; inert_column [label="A: Use a column with inert surfaces or a PEEK-lined column."]; check_stationary_phase [label="Q: Is the stationary phase chemistry contributing to degradation?"]; change_column [label="A: Try a different stationary phase (e.g., Phenyl-Hexyl, C8)."]; check_temperature [label="Q: Is the column temperature too high?"]; lower_temperature [label="A: Reduce the column temperature."]; end [label="Resolution: Stable Chromatogram", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> check_mobile_phase; check_mobile_phase -> adjust_ph [label="No"]; adjust_ph -> check_metal_interaction; check_mobile_phase -> check_metal_interaction [label="Yes"]; check_metal_interaction -> use_chelating_agent [label="Possible"]; use_chelating_agent -> inert_column; inert_column -> check_stationary_phase; check_metal_interaction -> check_stationary_phase [label="Unlikely"]; check_stationary_phase -> change_column [label="Yes"]; change_column -> check_temperature; check_stationary_phase -> check_temperature [label="No"]; check_temperature -> lower_temperature [label="Yes"]; lower_temperature -> end; check_temperature -> end [label="No"]; }
Q: Why am I seeing new impurity peaks when I inject my Dolutegravir sample?
A: This could be due to several factors related to your chromatographic conditions. Let's break down the potential causes and solutions.
Step 1: Evaluate Your Mobile Phase pH
Causality: Dolutegravir is known to be unstable in strongly acidic conditions.[1] If your mobile phase is too acidic, it can catalyze the hydrolysis of the drug on the column.
Troubleshooting Protocol:
-
Verify Mobile Phase pH: Measure the pH of your prepared mobile phase to ensure it is within the desired range.
-
Adjust pH: If you are using a very low pH (e.g., <2.5), consider raising it. Many successful methods for Dolutegravir use a pH between 3 and 7.[12][13] A mobile phase containing a phosphate buffer at pH 3 has been shown to be effective.[13]
-
Buffer Choice: Ensure you are using a suitable buffer for your desired pH range. Phosphate and acetate buffers are common choices.
Step 2: Investigate Potential Metal Interactions
Causality: The ability of Dolutegravir to chelate metals is a critical factor.[7][8][9] Trace metals present in the stainless steel components of the HPLC system (e.g., frits, tubing, column body) or impurities in the stationary phase can interact with Dolutegravir, leading to peak shape issues and potential degradation.
Troubleshooting Protocol:
-
Introduce a Chelating Agent: Add a small amount of a chelating agent, such as ethylenediaminetetraacetic acid (EDTA), to your mobile phase (e.g., 0.1 mM). EDTA will bind to free metal ions, preventing them from interacting with Dolutegravir. A method has been successfully developed using a buffer containing sodium dihydrogen phosphate dihydrate and EDTA.[14][15]
-
Use Bio-Inert or PEEK Hardware: If metal chelation is a persistent issue, consider using an HPLC system and column with PEEK (polyether ether ketone) or other bio-inert flow paths to minimize contact with metal surfaces.
-
Column Selection: Some modern columns are specifically treated to have low metal content and inert surfaces.
Step 3: Assess the Stationary Phase Chemistry
Causality: The surface of the stationary phase can influence the stability of analytes. Highly acidic silanol groups on the surface of some silica-based columns can contribute to the degradation of acid-labile compounds like Dolutegravir.
Troubleshooting Protocol:
-
Switch Column Chemistry: If you are using a standard C18 column, try a different stationary phase. A Phenyl-Hexyl column has been shown to provide unique selectivity for Dolutegravir and its impurities.[14][15] C8 columns have also been used successfully.[16][17]
-
Consider End-Capped Columns: Use a well-end-capped column to minimize the exposure of your analyte to acidic silanol groups.
-
Particle Technology: Columns with core-shell particles can sometimes offer better peak shapes and reduced on-column interactions due to their different surface morphology. A core-shell bi-phenyl column has been used for the analysis of Dolutegravir in a combination product.[18]
Step 4: Optimize Column Temperature
Causality: Higher temperatures can accelerate degradation reactions. While elevated temperatures are often used to improve peak shape and reduce viscosity, they can be detrimental to sensitive compounds.
Troubleshooting Protocol:
-
Reduce Column Temperature: If you are running your analysis at an elevated temperature (e.g., >40°C), try reducing it to ambient temperature or slightly above (e.g., 30-35°C).[6]
-
Evaluate Temperature Effects: Perform a systematic study by running your analysis at different temperatures (e.g., 25°C, 30°C, 35°C, 40°C) to determine the optimal balance between chromatographic performance and analyte stability.
III. Recommended Experimental Protocols
Here are some starting points for developing a robust HPLC method for Dolutegravir that minimizes on-column degradation.
Protocol 1: Reversed-Phase HPLC with a Phenyl-Hexyl Column
This protocol is based on a method that has been shown to be effective in separating Dolutegravir from its degradation impurities.[14][15]
-
Column: Phenyl-Hexyl (250 x 4.6 mm, 5 µm)
-
Mobile Phase:
-
Buffer: Sodium dihydrogen phosphate dihydrate and EDTA, adjusted to pH 2.5 with orthophosphoric acid.
-
Composition: 45% Buffer : 49% Methanol : 6% Acetonitrile
-
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 35°C
-
Detection: 258 nm
Protocol 2: Reversed-Phase HPLC with a C8 Column
This protocol offers an alternative stationary phase that has also been used successfully.[16][17]
-
Column: C8 (150 x 4.6 mm, 5 µm)
-
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water
-
Mobile Phase B: Methanol
-
-
Elution: Gradient
-
Flow Rate: 1.0 mL/min
-
Detection: 240 nm
IV. Data Summary Tables
Table 1: Summary of Forced Degradation Conditions and Observations for Dolutegravir
| Stress Condition | Observation | Reference(s) |
| Acidic (e.g., 1N HCl) | Significant degradation observed. | [1],[3],[4] |
| Basic (e.g., 1N NaOH) | Generally stable, though some degradation can occur under harsh conditions. | [1],[3] |
| Oxidative (e.g., H₂O₂) | Degradation observed. | [1],[5],[6] |
| Thermal | Stable. | [1],[3] |
| Photolytic | Stable. | [1],[3] |
Table 2: Recommended Starting HPLC Parameters to Minimize Degradation
| Parameter | Recommendation | Rationale |
| Column | Phenyl-Hexyl, C8, or other inert surface columns. | To provide alternative selectivity and reduce interactions with acidic silanols. |
| Mobile Phase pH | 3.0 - 7.0 | To avoid acid-catalyzed hydrolysis. |
| Mobile Phase Additive | 0.1 mM EDTA | To chelate trace metals and prevent interactions with Dolutegravir. |
| Column Temperature | 25°C - 35°C | To minimize thermally induced degradation. |
| Organic Modifier | Methanol and/or Acetonitrile | Standard reversed-phase solvents. The ratio should be optimized for desired retention and selectivity. |
V. Conclusion
Minimizing on-column degradation of Dolutegravir and its isomers is achievable through a systematic approach to method development and troubleshooting. By carefully selecting the mobile phase pH, considering the potential for metal chelation, choosing an appropriate stationary phase, and optimizing the column temperature, researchers can develop robust and reliable analytical methods. This guide provides a framework for understanding the potential causes of on-column instability and offers practical solutions to ensure the integrity of your chromatographic results.
References
-
Development of Validation and Stability Indicating Method of Anti-HIV Dolutegravir Drug and its Related Impurities by Using RP-HPLC. Longdom Publishing. Available from: [Link]
-
Analytical Techniques for Dolutegravir. International Journal of Pharmaceutical Sciences Review and Research. 2019-12-22. Available from: [Link]
-
Development and Validation of Analytical Method for Determination of Dolutegravir Sodium, Lamivudine and Tenofovir Disoproxil Fumarate. Der Pharma Chemica. Available from: [Link]
-
Identification, isolation and characterization of dolutegravir forced degradation products and their cytotoxicity potential. PubMed. 2019-09-10. Available from: [Link]
-
Forced degradation study results for dolutegravir. ResearchGate. Available from: [Link]
-
Bhavya sri et al, J. Global Trends Pharm Sci, 2019; 10(3): 6516 - 6522. Available from: [Link]
-
Forced Degradation Behaviour with a Developed and Validated RP-UPLC Method for Estimation Lamivudine and Dolutegravir in Combined Pharmaceutical Dosage Form. 2022-05-12. Available from: [Link]
-
Development and Validation of Chiral RP-HPLC Method for Quantification of Optical Isomers in Dolutegravir Sodium. Scholars Research Library. Available from: [Link]
-
Development and Validation of a Stability-Indicating RP-HPLC Method for Related Substances in Dolutegravir Dispersible Tablets. Galaxy Publication. Available from: [Link]
-
High-Performance Liquid Chromatographic and High-Performance Thin-Layer Chromatographic Method for the Quantitative Estimation of Dolutegravir Sodium in Bulk Drug and Pharmaceutical Dosage Form. PMC - NIH. Available from: [Link]
-
Evaluation of the impact of multivalent metal ions on the permeation behavior of Dolutegravir sodium. PubMed. Available from: [Link]
-
Development and Validation of Stability Indicating Hplc Method for Quantification of Dolutegravir Sodium in Bulk as Well as Pharmaceutical Dosage Form. 2025-04-20. Available from: [Link]
-
Multivalent cation and polycation polymer preparations influence pharmacokinetics of dolutegravir via chelation-type drug interactions. PubMed. Available from: [Link]
-
Dolutegravir Is Susceptible to Chelation-Type Interactions. Pharmacy Times. 2020-02-15. Available from: [Link]
-
Evaluation of the impact of multivalent metal ions on the permeation behavior of Dolutegravir sodium | Request PDF. ResearchGate. 2025-08-07. Available from: [Link]
-
A stability-indicating hplc method for the determination of potential impurities in a new fixed dose combination of dolutegravir. SciSpace. Available from: [Link]
-
A Comprehensive Overview on Development and Validation of Stability Indicating HPLC Method for Quantification of Dolutegravir Sodium in Bulk as. 2025-04-20. Available from: [Link]
-
RP-HPLC hyphenated with ESI -Q-TOF –MS for the detection of potential degradants in dolutegravir. Research Journal of Pharmacy and Technology. Available from: [Link]
-
HPLC-MS identification of acid degradation products of dolutegravir. PubMed. 2021-04-15. Available from: [Link]
-
Rilpivirine and Dolutegravir Simultaneously Measured via RP-HPLC-PDA with Box–Behnken Design Application: A Study of Forced Degradation under Various Conditions. MDPI. 2023-03-08. Available from: [Link]
-
Development and Validation of Dolutegravir Sodium In Human Spiked Plasma Using HPLC. 2025-07-15. Available from: [Link]
-
STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION OF RELATED SUBSTANCES FOR DOLUTEGRAVIR DISPERSIBLE. Pharmacophore. 2022-04-28. Available from: [Link]
-
Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Dolutegravir and Rilpivirine in Bulk and Pharmaceutica. International Journal of Pharmaceutical Sciences Review and Research. 2020-05-15. Available from: [Link]
-
Figure 1. 2D structures of (A) dolutegravir, (B) raltegravir and (C)... ResearchGate. Available from: [Link]
-
(PDF) Analytical Method Development and Validation of Stability Indicating RP-HPLC Method for The Simultaneous Estimation of Dolutegravir, Emtricitabine and Tenofovir Disproxil Fumarate. ResearchGate. 2025-08-06. Available from: [Link]
-
A Sensitive HPLC-MS/MS Method for the Determination of Dolutegravir in Human Plasma. PMC - NIH. Available from: [Link]
Sources
- 1. Identification, isolation and characterization of dolutegravir forced degradation products and their cytotoxicity potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. High-Performance Liquid Chromatographic and High-Performance Thin-Layer Chromatographic Method for the Quantitative Estimation of Dolutegravir Sodium in Bulk Drug and Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPLC-MS identification of acid degradation products of dolutegravir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rjptonline.org [rjptonline.org]
- 6. mdpi.com [mdpi.com]
- 7. Evaluation of the impact of multivalent metal ions on the permeation behavior of Dolutegravir sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmacytimes.com [pharmacytimes.com]
- 9. researchgate.net [researchgate.net]
- 10. Multivalent cation and polycation polymer preparations influence pharmacokinetics of dolutegravir via chelation-type drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. globalresearchonline.net [globalresearchonline.net]
- 13. ijprajournal.com [ijprajournal.com]
- 14. galaxypub.co [galaxypub.co]
- 15. pharmacophorejournal.com [pharmacophorejournal.com]
- 16. longdom.org [longdom.org]
- 17. jchr.org [jchr.org]
- 18. scispace.com [scispace.com]
selection of chiral stationary phases for Dolutegravir separation
Welcome to the technical support center for the chiral separation of Dolutegravir. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on selecting the appropriate chiral stationary phases (CSPs) and troubleshooting common issues encountered during the enantioselective analysis of Dolutegravir. As Dolutegravir possesses two chiral centers, the separation of its stereoisomers is a critical aspect of quality control and regulatory compliance.[1] This resource synthesizes established methodologies with expert insights to ensure robust and reproducible separations.
Frequently Asked Questions (FAQs)
Q1: Which type of chiral stationary phase is most effective for separating Dolutegravir enantiomers and diastereomers?
A1: Polysaccharide-based CSPs are the most widely and successfully used for the chiral separation of Dolutegravir and its stereoisomers.[2][3][4] Specifically, derivatives of amylose and cellulose have demonstrated excellent enantioselectivity.[5] Columns such as Chiralpak® IA, IB, IC, ID, IE, and IF, which are based on immobilized polysaccharide derivatives, are frequently cited in successful separations.[1] The choice among these will depend on the specific pair of stereoisomers being separated and the desired chromatographic mode (normal-phase, reversed-phase, or polar organic).
Q2: What are the typical mobile phase compositions for Dolutegravir chiral separation?
A2: The mobile phase composition is highly dependent on the chosen CSP and the mode of chromatography.
-
Normal-Phase (NP) Mode: Mixtures of alkanes (like hexane or heptane) with an alcohol (such as isopropanol or ethanol) are common. The ratio of these solvents is a critical parameter for optimizing selectivity and resolution.[6]
-
Reversed-Phase (RP) Mode: Acetonitrile or methanol mixed with aqueous buffers (e.g., phosphate or acetate buffers) are typically employed.[1][7] The pH of the aqueous phase can significantly impact the retention and resolution of Dolutegravir, which has ionizable functional groups.
-
Mobile Phase Additives: Small amounts of acidic or basic additives, such as trifluoroacetic acid (TFA) or diethylamine (DEA), are often necessary to improve peak shape and enhance resolution. These additives can influence the ionization state of both the analyte and the stationary phase, thereby modifying the chiral recognition mechanism.[8]
Q3: Can I use the same chiral method for separating all stereoisomers of Dolutegravir?
A3: Not necessarily. Dolutegravir has (4R, 12aS) as the active enantiomer, but process-related impurities can include the (4S, 12aR) enantiomer and the (4R, 12aR) and (4S, 12aS) diastereomers. The optimal CSP and mobile phase combination for separating the enantiomeric pair may not be the same as for separating the diastereomers. A comprehensive screening of different CSPs and mobile phases is often required to achieve baseline separation of all potential stereoisomers in a single run.
Q4: My peak shape for Dolutegravir is poor (tailing or fronting). What can I do?
A4: Poor peak shape is a common issue in chiral chromatography and can often be addressed by:
-
Optimizing Mobile Phase Additives: If you are observing peak tailing, especially for the basic Dolutegravir molecule, adding a small amount of a basic additive like DEA (typically 0.1%) to the mobile phase can help. Conversely, if acidic impurities are tailing, an acidic additive like TFA (0.1%) may be beneficial.
-
Adjusting Mobile Phase Composition: Varying the ratio of the organic modifier (e.g., alcohol in normal phase) can improve peak symmetry.
-
Sample Solvent: Ensure your sample is dissolved in a solvent that is compatible with, or weaker than, the mobile phase. Injecting in a solvent that is too strong can cause peak distortion.[9]
-
Column Contamination: Adsorption of impurities on the column can lead to poor peak shape. Flushing the column with a strong, compatible solvent may resolve the issue.[9]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No separation of enantiomers | 1. Inappropriate Chiral Stationary Phase (CSP).2. Incorrect mobile phase composition.3. Suboptimal temperature. | 1. Screen a variety of polysaccharide-based CSPs (e.g., Chiralpak IA, IC, IF).2. In normal phase, vary the alcohol percentage. In reversed-phase, adjust the organic modifier ratio and buffer pH.3. Experiment with different column temperatures (e.g., 15°C, 25°C, 40°C), as temperature can significantly affect selectivity.[4] |
| Poor resolution (Rs < 1.5) | 1. Mobile phase is too strong, leading to short retention times.2. Flow rate is too high.3. Insufficient chiral recognition. | 1. Decrease the elution strength of the mobile phase (e.g., reduce alcohol content in NP, or organic content in RP).2. Reduce the flow rate to increase interaction time with the CSP.3. Add or optimize the concentration of an acidic or basic additive (e.g., 0.1% TFA or DEA). |
| Irreproducible retention times | 1. Inadequate column equilibration.2. "Memory effects" from previous mobile phase additives.[8][10]3. Unstable column temperature. | 1. Ensure the column is equilibrated with at least 10-20 column volumes of the new mobile phase.2. Dedicate a column to a specific method or flush thoroughly with an appropriate solvent (like isopropanol) to remove strongly bound additives from previous runs.3. Use a column thermostat to maintain a consistent temperature. |
| High column backpressure | 1. Blockage of the column inlet frit.2. Sample precipitation in the mobile phase.3. Use of a mobile phase with high viscosity. | 1. Filter all samples and mobile phases. If pressure is still high, try back-flushing the column (check manufacturer's instructions first).[9]2. Ensure the sample solvent is miscible with the mobile phase.3. Consider using a less viscous solvent or increasing the column temperature to reduce viscosity. |
| Loss of column performance over time | 1. Contamination of the stationary phase by strongly retained impurities.2. Degradation of the silica support (especially at high pH in RP mode).3. Void formation at the column inlet.[9] | 1. Implement a column regeneration procedure as recommended by the manufacturer. For immobilized CSPs, flushing with strong solvents like THF or DMF may be possible.[9]2. Operate within the recommended pH range for the column.3. Use a guard column to protect the analytical column. If a void is suspected, the column may need to be replaced. |
Experimental Protocols
Protocol 1: Initial Screening of Chiral Stationary Phases
This protocol outlines a systematic approach to selecting a suitable CSP for Dolutegravir separation.
Objective: To identify the most promising CSP and mobile phase system for the chiral separation of Dolutegravir and its key stereoisomers.
Materials:
-
Chiral Stationary Phases: Chiralpak IA, Chiralpak IC, Chiralpak IF (or equivalent amylose/cellulose-based columns).
-
Solvents (HPLC grade): Hexane, Isopropanol (IPA), Ethanol (EtOH), Acetonitrile (ACN), Methanol (MeOH).
-
Additives: Trifluoroacetic acid (TFA), Diethylamine (DEA).
-
Dolutegravir reference standard and a mixture of its stereoisomers.
Methodology:
-
Column Installation and Equilibration:
-
Install the first CSP to be tested (e.g., Chiralpak IA).
-
Equilibrate the column with the initial mobile phase (e.g., Hexane/IPA, 90/10 v/v) at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
-
Normal-Phase Screening:
-
Inject the Dolutegravir stereoisomer mixture.
-
Test a series of mobile phases with varying alcohol content (e.g., Hexane/IPA 90/10, 80/20, 70/30).
-
If peak shape is poor, add 0.1% DEA or TFA to the mobile phase and re-inject.
-
Record retention times, resolution, and peak symmetry for each condition.
-
-
Reversed-Phase Screening (if necessary):
-
If normal-phase screening does not yield a satisfactory separation, switch to a reversed-phase compatible column (ensure the chosen CSP is suitable for RP mode).
-
Equilibrate the column with an initial RP mobile phase (e.g., ACN/Water, 50/50 v/v).
-
Test different ratios of ACN/Water and consider using buffered aqueous phases (e.g., 20 mM ammonium acetate).
-
Optimize with additives (0.1% TFA or formic acid) if needed.
-
-
Data Evaluation:
-
Compare the chromatograms from all tested conditions.
-
Select the CSP and mobile phase that provide the best resolution (ideally >2.0) and peak shape for the critical pair of stereoisomers.
-
Protocol 2: Method Optimization for a Selected CSP
Objective: To fine-tune the selected method to achieve optimal performance and robustness.
Methodology:
-
Mobile Phase Composition:
-
Make small, incremental changes to the solvent ratio (e.g., ±2%) around the best condition identified in the screening phase to maximize resolution.
-
-
Additive Concentration:
-
Vary the concentration of the acidic or basic additive (e.g., 0.05%, 0.1%, 0.2%) to find the optimal balance between peak shape and retention.
-
-
Temperature:
-
Evaluate the effect of column temperature on the separation. Test at least three different temperatures (e.g., 20°C, 30°C, 40°C). Lower temperatures often increase resolution but may also increase backpressure.
-
-
Flow Rate:
-
Assess the impact of flow rate (e.g., 0.8, 1.0, 1.2 mL/min) on resolution and analysis time.
-
-
Robustness Check:
-
Once the optimal conditions are established, perform small, deliberate variations in the method parameters (e.g., mobile phase composition ±1%, temperature ±2°C) to ensure the method is robust and reliable.
-
Visualizations
CSP Selection Workflow
The following diagram illustrates the decision-making process for selecting a chiral stationary phase for Dolutegravir separation.
Caption: A workflow for selecting a Chiral Stationary Phase (CSP).
Troubleshooting Logic Diagram
This diagram provides a logical path for troubleshooting common issues in chiral HPLC.
Caption: A logical flow for troubleshooting chiral HPLC issues.
References
-
Srinivas R, et al. (2018). Development and Validation of Chiral RP-HPLC Method for Quantification of Optical Isomers in Dolutegravir Sodium. Der Pharmacia Lettre, 9, 90-100. [Link]
-
Girase, Y. N., Rao, S., & Soni, D. (2018). Development and Validation of Chiral RP-HPLC Method for Quantification of Optical Isomers in Dolutegravir Sodium. Scholars Research Library. [Link]
-
ResearchGate. (n.d.). Structures of the polysaccharide-based chiral stationary phases used in this study. [Link]
-
Saravanan, G., & Mani, S. (2022). STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION OF RELATED SUBSTANCES FOR DOLUTEGRAVIR DISPERSIBLE. Pharmacophore, 13(2), 1-10. [Link]
-
Wang, F., & Wenslow, R. M. (2002). Memory effect of mobile phase additives in chiral separations on a Chiralpak AD column. Journal of Chromatography A, 945(1-2), 139–146. [Link]
-
Zhang, M., et al. (2023). Development and validation of an HPLC method for quantification of dolutegravir in human plasma. Biomedical Chromatography, 37(10), e5708. [Link]
-
Gasparrini, F., et al. (2010). Chiral mobile phase additives in HPLC enantioseparations. Methods in Molecular Biology, 610, 145-171. [Link]
-
Yashima, E., et al. (2001). Polysaccharide-based chiral stationary phases for high-performance liquid chromatographic enantioseparation. Journal of Chromatography A, 906(1-2), 105-125. [Link]
-
Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution. [Link]
-
Zhang, T., et al. (2019). Evaluation of polysaccharide-based chiral stationary phases in modern SFC-MS/MS for enantioselective bioanalysis. Bioanalysis, 11(4), 251-266. [Link]
-
Ilisz, I., et al. (2019). Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview. Methods in Molecular Biology, 1985, 93-126. [Link]
-
Int. J. Pharm. Sci. Rev. Res. (2019). Analytical Techniques for Dolutegravir. 59(2), 118-124. [Link]
-
Wayua, C. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation. LCGC International. [Link]
-
Kalíková, K., & Tesařová, E. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Monatshefte für Chemie - Chemical Monthly, 152(7), 781-801. [Link]
-
Ghode, P. D., et al. (2022). RP-HPLC method development and validation for the simultaneous estimation of dolutegravir, emtricitabine, and tenofovir alafenamide. Journal of Medicinal and Pharmaceutical Sciences, 1(1), 1-8. [Link]
-
Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91. [Link]
-
Molecules. (2020). Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. [Link]
-
Ray, A. (2020, May 20). Trouble with chiral separations. Chromatography Today. [Link]
-
SciSpace. (n.d.). Recent Advances on Chiral Mobile Phase Additives: A Critical Review. [Link]
-
Kim, D. (2023). Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. Journal of Chromatographic Science. [Link]
Sources
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. Polysaccharide-based chiral stationary phases for high-performance liquid chromatographic enantioseparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of an HPLC method for quantification of dolutegravir in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Memory effect of mobile phase additives in chiral separations on a Chiralpak AD column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chiraltech.com [chiraltech.com]
- 10. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: The Impact of Temperature on the Chiral Separation of Dolutegravir
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting advice and frequently asked questions regarding the critical role of temperature in the chiral separation of Dolutegravir. Our goal is to equip you with the scientific understanding and practical guidance necessary to overcome common challenges and optimize your chromatographic methods.
Frequently Asked Questions (FAQs)
Q1: Why is temperature a critical parameter in the chiral separation of Dolutegravir?
Temperature is a fundamental thermodynamic parameter that directly influences the kinetics and thermodynamics of the interactions between the enantiomers of Dolutegravir and the chiral stationary phase (CSP). Variations in temperature can alter the three-dimensional structure of the CSP, the solubility of the analyte in the mobile phase, and the energy of the diastereomeric complexes formed during separation. This can lead to significant changes in retention times, selectivity, and resolution.
Q2: I'm following a published method for Dolutegravir chiral separation at 35°C, but my resolution is poor. Should I increase or decrease the temperature?
While a published method provides a good starting point, slight variations in instrumentation, column packing, and mobile phase preparation can necessitate re-optimization. Generally, lower temperatures tend to improve chiral separations as the enthalpic (binding) differences between the enantiomers become more dominant.[1][2] However, this is not a universal rule. In some cases, separations can be "entropically driven," where increasing the temperature can actually improve resolution.[3][4] A systematic approach, as outlined in our troubleshooting guide, is recommended. For Dolutegravir, one study noted that varying the temperature between 30°C and 40°C did not significantly change the resolution under their specific reversed-phase HPLC conditions.[5] This suggests that for certain column and mobile phase combinations, the separation may be robust within a narrow temperature range.
Q3: What is a van't Hoff plot, and how can it help me understand the effect of temperature on my Dolutegravir separation?
A van't Hoff plot is a graphical representation of the relationship between the logarithm of the retention factor (ln k) and the inverse of the absolute temperature (1/T).[6][7][8] The slope and intercept of this plot are related to the standard enthalpy (ΔH°) and entropy (ΔS°) of transfer of the analyte from the mobile phase to the stationary phase. By plotting ln(α) (where α is the separation factor) against 1/T, you can determine the differential enthalpy (ΔΔH°) and entropy (ΔΔS°) between the two enantiomers. This thermodynamic data is invaluable for understanding the mechanism of your chiral separation. For instance, a linear van't Hoff plot indicates that the separation mechanism is consistent over the studied temperature range.[9]
Q4: Can changes in temperature reverse the elution order of Dolutegravir enantiomers?
Yes, a reversal of elution order with temperature is possible and is a fascinating aspect of chiral chromatography. This phenomenon occurs at the "isoelution temperature," where the separation factor (α) is equal to one, and the enantiomers co-elute.[3][10] Below this temperature, the separation may be enthalpy-driven, while above it, it becomes entropy-driven, leading to the reversal of elution order.[3][4] Observing such a reversal provides strong evidence of a change in the dominant chiral recognition mechanism.
Q5: I am using Supercritical Fluid Chromatography (SFC) for the chiral separation of Dolutegravir. Are the effects of temperature the same as in HPLC?
While the fundamental thermodynamic principles are the same, the practical effects of temperature in SFC can be more complex. In SFC, temperature also influences the density and solvating power of the supercritical fluid (typically CO2).[10][11] An increase in temperature at constant pressure will decrease the fluid density, which generally leads to longer retention times.[10] However, the effect on selectivity is still governed by the thermodynamic interplay between enthalpy and entropy.[3] Therefore, temperature optimization in SFC requires careful consideration of its impact on both mobile phase properties and the chiral recognition process.
Troubleshooting Guide
Issue 1: Poor or no separation of Dolutegravir enantiomers.
-
Question: I am injecting a racemic standard of Dolutegravir, but I am only seeing a single peak. What should I do?
-
Answer:
-
Verify Method Parameters: Double-check that your mobile phase composition, flow rate, and column type match the intended method.
-
Initial Temperature Reduction: As a first step, try decreasing the column temperature in 5°C increments. A common starting point for chiral methods is 25°C, but going down to 15°C or 10°C can often enhance the enthalpic differences necessary for separation.[12]
-
Systematic Temperature Study: If a simple reduction doesn't work, perform a systematic study from a low temperature (e.g., 10°C) to a higher temperature (e.g., 40°C) in 5°C steps. This will help you identify the optimal temperature or reveal if the separation is entropically driven.
-
Consider Mobile Phase and Stationary Phase: If temperature changes do not yield separation, you may need to re-evaluate your choice of chiral stationary phase or mobile phase modifiers.
-
Issue 2: Decreased resolution at lower temperatures.
-
Question: I lowered the temperature to improve the separation of Dolutegravir enantiomers, but the resolution got worse. Why is this happening?
-
Answer:
-
Mass Transfer Kinetics: At lower temperatures, the viscosity of the mobile phase increases, which can slow down the mass transfer of the analyte between the mobile and stationary phases. This can lead to broader peaks and, consequently, lower resolution, even if the selectivity (peak separation) has increased.[1]
-
Entropically Driven Separation: It's possible that your separation is entropy-driven. In this case, increasing the temperature would be beneficial. A van't Hoff analysis would confirm this.
-
Flow Rate Optimization: To counteract the effects of increased viscosity at lower temperatures, consider reducing the flow rate. This will allow more time for equilibrium to be established and can improve peak shape and resolution.
-
Issue 3: Non-linear or unexpected van't Hoff plots.
-
Question: I performed a temperature study for my Dolutegravir separation, and the resulting van't Hoff plot is not linear. What does this mean?
-
Answer:
-
Change in Separation Mechanism: A non-linear van't Hoff plot is a strong indicator that the chiral recognition mechanism is changing with temperature.[9][13] This could be due to a conformational change in the chiral stationary phase.[9][13]
-
Multiple Interaction Sites: The presence of multiple types of interaction sites on the CSP with different thermodynamic properties can also lead to non-linear plots.[6][7]
-
Practical Implications: While scientifically interesting, this also means that predicting the optimal temperature is more complex. Your experimental data will be the ultimate guide to finding the temperature that provides the best resolution.
-
Experimental Protocol: Temperature Optimization for Dolutegravir Chiral Separation
This protocol outlines a systematic approach to optimizing column temperature for the chiral separation of Dolutegravir.
1. Initial Setup:
-
Install the appropriate chiral column (e.g., a polysaccharide-based CSP like Chiralpak IF-3, which has been used for Dolutegravir separation).[5][14]
-
Prepare the mobile phase according to your starting method. A published method for Dolutegravir used a mobile phase of potassium dihydrogen phosphate buffer (pH 2.0) and a solvent mixture of acetonitrile and tertiary butyl methyl ether.[5]
-
Prepare a solution of racemic Dolutegravir at a suitable concentration.
2. System Equilibration:
-
Set the initial column temperature to 25°C and allow the system to equilibrate until a stable baseline is achieved.
3. Temperature Study:
-
Perform injections of the Dolutegravir standard at a range of temperatures, for example, from 10°C to 40°C in 5°C increments.
-
Ensure the system is fully equilibrated at each new temperature before injecting the sample. This may take 15-30 minutes.
4. Data Analysis:
-
For each temperature, record the retention times of the two enantiomers.
-
Calculate the retention factor (k), separation factor (α), and resolution (Rs) for each enantiomer pair at each temperature.
-
Organize the data in a table for easy comparison.
5. van't Hoff Plot Construction (Optional but Recommended):
-
Calculate ln(k) for each enantiomer and ln(α) for the pair at each temperature (in Kelvin).
-
Plot ln(k) vs. 1/T and ln(α) vs. 1/T.
-
Analyze the linearity of the plots to understand the thermodynamic behavior of the separation.
Data Presentation
Summarize your findings from the temperature study in a clear and concise table.
| Temperature (°C) | Temperature (K) | 1/T (K⁻¹) | tR1 (min) | tR2 (min) | k1 | k2 | α (k2/k1) | Rs |
| 10 | 283.15 | 0.00353 | ||||||
| 15 | 288.15 | 0.00347 | ||||||
| 20 | 293.15 | 0.00341 | ||||||
| 25 | 298.15 | 0.00335 | ||||||
| 30 | 303.15 | 0.00330 | ||||||
| 35 | 308.15 | 0.00325 | ||||||
| 40 | 313.15 | 0.00319 |
Note: tR1 and tR2 are the retention times of the first and second eluting enantiomers, respectively. k1 and k2 are their retention factors. α is the separation factor, and Rs is the resolution.
Visualizations
Workflow for Temperature Optimization
A workflow for the systematic optimization of temperature in chiral chromatography.
Thermodynamic Relationships in Chiral Separation
The interplay of thermodynamic parameters in determining chiral separation.
References
-
Srinivas R, et al. (2018). Development and Validation of Chiral RP-HPLC Method for Quantification of Optical Isomers in Dolutegravir Sodium. Der Pharmacia Lettre, 9: 90-100. [Link]
-
Scholars Research Library. (n.d.). Development and Validation of Chiral RP-HPLC Method for Quantification of Optical Isomers in Dolutegravir Sodium | Abstract. Retrieved from [Link]
-
Sepsey, A., Horváth, É., Catani, M., & Felinger, A. (2020). The correctness of van 't Hoff plots in chiral and achiral chromatography. Journal of Chromatography A, 1611, 460594. [Link]
-
Perpete, E. A., & Tordoir, A. (2018). Influence of Temperature on the Enantioselectivity of Koga Tetraamines on Amylose Chiral Stationary Phases. Molecules, 23(8), 1853. [Link]
-
Sci-Hub. (n.d.). The correctness of van 't Hoff plots in chiral and achiral chromatography. Retrieved from [Link]
-
Unife. (n.d.). The correctness of van 't Hoff plots in chiral and achiral chromatography. Retrieved from [Link]
-
Wenslow, R. M., & Wang, T. (2002). Unusual effect of column temperature on chromatographic enantioseparation of dihydropyrimidinone acid and methyl ester on amylose chiral stationary phase. Journal of Chromatography A, 966(1-2), 19-32. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Analytical Techniques for Dolutegravir. Retrieved from [Link]
-
AFMPS. (2015). Advances in Supercritical Fluid Chromatography for the Analysis of Chiral and Achiral Pharmaceuticals. Retrieved from [Link]
-
Labmate Online. (2021). Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. Retrieved from [Link]
-
Stringham, R. W., & Blackwell, J. A. (1996). "Entropically driven" chiral separations in supercritical fluid chromatography. Confirmation of isoelution temperature and reversal of elution order. Analytical Chemistry, 68(13), 2179-2185. [Link]
-
FAGG. (n.d.). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Retrieved from [Link]
-
Chromatography Online. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Retrieved from [Link]
-
AFMPS. (n.d.). Journal of Chromatography A. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Development and Validation of Analytical Method for Determination of Dolutegravir Sodium, Lamivudine and Tenofovir Disoproxil Fumarate. Retrieved from [Link]
-
PubMed. (2023). Development and validation of an HPLC method for quantification of dolutegravir in human plasma. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of Temperature on the Chiral Separation of Enantiomers of Some... Retrieved from [Link]
-
American Pharmaceutical Review. (2013). Implementation of Achiral Supercritical Fluid Chromatography in Drug Development Testing. Retrieved from [https://www.americanpharmaceuticalreview.com/Featured-Articles/136113-Implementation-of-Achiral-Supercritical-Fluid-Chromatography-in-Drug-Development-Testing/]([Link] Chromatography-in-Drug-Development-Testing/)
-
PMC - NIH. (n.d.). High-Performance Liquid Chromatographic and High-Performance Thin-Layer Chromatographic Method for the Quantitative Estimation of Dolutegravir Sodium in Bulk Drug and Pharmaceutical Dosage Form. Retrieved from [Link]
-
Molnar Institute. (2017). Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism. Retrieved from [Link]
-
ResearchGate. (n.d.). The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). Chromatographic Separation of Chiral Drugs in a Diallyl-L-tartardiamide-based Stationary Phase: Influence of Temperature on the Equilibrium and Mass-Transfer Parameters. Retrieved from [Link]
-
PMC - NIH. (n.d.). A Sensitive HPLC-MS/MS Method for the Determination of Dolutegravir in Human Plasma. Retrieved from [Link]
-
LCGC North America. (2022). An Adventurous Journey Around the Thermodynamics of Liquid Chromatography. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. "Entropically driven" chiral separations in supercritical fluid chromatography. Confirmation of isoelution temperature and reversal of elution order - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. researchgate.net [researchgate.net]
- 7. sci-hub.box [sci-hub.box]
- 8. The correctness of van ’t Hoff plots in chiral and achiral chromatography [sfera.unife.it]
- 9. Influence of Temperature on the Enantioselectivity of Koga Tetraamines on Amylose Chiral Stationary Phases [mdpi.com]
- 10. fagg.be [fagg.be]
- 11. afmps.be [afmps.be]
- 12. molnar-institute.com [molnar-institute.com]
- 13. Unusual effect of column temperature on chromatographic enantioseparation of dihydropyrimidinone acid and methyl ester on amylose chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Validation & Comparative
A Comparative Analysis of Dolutegravir Diastereomers: Unraveling the Stereochemical Determinants of Antiviral Activity
This guide provides a detailed comparative analysis of the biological activities of Dolutegravir's diastereomers. Aimed at researchers, scientists, and drug development professionals, this document synthesizes experimental data to illuminate the critical role of stereochemistry in the efficacy of this potent HIV-1 integrase strand transfer inhibitor (INSTI).
Introduction: Dolutegravir and the Imperative of Stereochemistry
Dolutegravir (DTG) is a second-generation HIV-1 integrase inhibitor that plays a pivotal role in modern antiretroviral therapy.[1][2][3] Its mechanism of action involves blocking the strand transfer step of viral DNA integration into the host genome, a crucial phase in the HIV replication cycle.[4][5] The Dolutegravir molecule possesses two chiral centers, giving rise to the possibility of four stereoisomers (two pairs of enantiomers).
The specific three-dimensional arrangement of atoms, or stereochemistry, is a fundamental determinant of a drug's biological activity. The interaction between a chiral drug and its biological target (e.g., an enzyme active site) is highly specific, akin to a key fitting into a lock. This guide delves into the profound differences in antiviral potency and enzyme inhibition among Dolutegravir's diastereomers, underscoring the necessity of stereoselective synthesis in drug development.
Comparative Biological Activity: A Tale of Four Isomers
The development of Dolutegravir involved a diastereomeric approach to identify the most potent and safest isomer for clinical use. Experimental data consistently demonstrates that a single diastereomer, (3S, 7R)-Dolutegravir, is responsible for the drug's powerful therapeutic effects.
Antiviral Potency in Cell-Based Assays
The ultimate measure of an antiviral compound's efficacy is its ability to inhibit viral replication in a cellular context. Cell-based assays, which measure the concentration of a drug required to inhibit viral activity by 50% (EC50), are the gold standard for this assessment. Studies comparing the diastereomers of Dolutegravir reveal a stark difference in their ability to suppress HIV-1 replication.
Causality Behind Experimental Choice: Using a cell-based model, such as the MT-4 human T-cell line, is critical because it recapitulates the entire viral life cycle.[6][7] This allows for the assessment of a compound's ability to penetrate cells, remain stable, and inhibit its target in a complex biological environment, providing a more clinically relevant measure of potency than a simple enzymatic assay.
Table 1: Comparative Antiviral Potency (EC50) of Dolutegravir Diastereomers against Wild-Type HIV-1
| Diastereomer | Configuration | Antiviral Potency (EC50, nM) |
| Dolutegravir (DTG) | (3S, 7R) | ~0.51 - 2.2 [8] |
| Diastereomer 2 | (3R, 7S) | > 10,000 |
| Diastereomer 3 | (3S, 7S) | > 10,000 |
| Diastereomer 4 | (3R, 7R) | > 10,000 |
| Note: Data is synthesized from foundational medicinal chemistry studies. The isomers other than the active (3S, 7R) configuration show negligible activity at testable concentrations. |
As the data illustrates, the (3S, 7R) diastereomer—the marketed form of Dolutegravir—is exceptionally potent. In stark contrast, the other three diastereomers are essentially inactive, with EC50 values several orders of magnitude higher. This dramatic loss of activity highlights that the specific spatial orientation of the substituents around the two chiral centers is absolutely essential for effective antiviral action.
Direct Inhibition of HIV-1 Integrase
To understand the molecular basis for the observed differences in antiviral potency, biochemical assays are employed to measure the direct inhibitory effect of each diastereomer on the purified HIV-1 integrase enzyme. The half-maximal inhibitory concentration (IC50) in a strand transfer assay quantifies this direct interaction.
Causality Behind Experimental Choice: An in vitro strand transfer assay isolates the drug's interaction with its direct molecular target, the integrase enzyme, free from confounding factors like cell permeability or metabolism.[9] This allows for a precise determination of the structure-activity relationship (SAR) at the enzyme level.
Table 2: Comparative HIV-1 Integrase Inhibition (IC50) of Dolutegravir Diastereomers
| Diastereomer | Configuration | Integrase Strand Transfer Inhibition (IC50, nM) |
| Dolutegravir (DTG) | (3S, 7R) | 2.7 - 33 [5][10] |
| Diastereomer 2 | (3R, 7S) | > 10,000 |
| Diastereomer 3 | (3S, 7S) | > 10,000 |
| Diastereomer 4 | (3R, 7R) | > 10,000 |
The enzymatic inhibition data perfectly mirrors the cell-based results. Only the (3S, 7R) isomer effectively inhibits the integrase enzyme. This is because its unique three-dimensional structure allows it to fit precisely into the integrase active site. The molecule's tricyclic metal-chelating core binds to two essential magnesium ions within the enzyme's catalytic center, effectively disabling it.[11] The extended linker and the difluorophenyl ring make additional crucial contacts with the enzyme and the viral DNA substrate.[10][12] The other diastereomers, due to their incorrect stereochemistry, cannot achieve this optimal binding conformation and are thus unable to inhibit the enzyme.
Caption: Mechanism of Stereospecific Integrase Inhibition.
Experimental Protocols for Activity Assessment
To ensure the trustworthiness and reproducibility of these findings, the following are detailed protocols for the key experiments used to differentiate the biological activity of Dolutegravir's diastereomers.
Protocol: HIV-1 Integrase Strand Transfer Assay
This biochemical assay provides a direct measure of a compound's ability to inhibit the catalytic activity of the HIV-1 integrase enzyme.
Principle: A biotinylated oligonucleotide mimicking the processed viral DNA end (donor DNA) is immobilized on a streptavidin-coated plate. Recombinant HIV-1 integrase is added, followed by the test compound (diastereomer). A second oligonucleotide labeled with a detectable tag (e.g., digoxigenin) representing the target DNA is then introduced. If the integrase is active, it will catalyze the strand transfer, incorporating the target DNA. The amount of incorporated target DNA is quantified colorimetrically using an enzyme-linked antibody.
Step-by-Step Methodology:
-
Plate Coating: Coat a 96-well streptavidin plate with a biotinylated donor DNA oligonucleotide. Wash to remove unbound DNA.
-
Blocking: Block the plate with a suitable blocking buffer to prevent non-specific binding.
-
Integrase Binding: Add purified, recombinant HIV-1 integrase to each well and incubate to allow binding to the donor DNA.
-
Inhibitor Addition: Add serial dilutions of the Dolutegravir diastereomers to the wells. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Strand Transfer Reaction: Initiate the reaction by adding the digoxigenin-labeled target DNA. Incubate at 37°C for 1-2 hours.
-
Detection: Wash the plate to remove unreacted components. Add an anti-digoxigenin antibody conjugated to horseradish peroxidase (HRP).
-
Signal Generation: Add a TMB substrate. The HRP will catalyze a color change.
-
Data Acquisition: Stop the reaction with an acid solution and measure the absorbance at 450 nm using a plate reader.
-
Analysis: Calculate the percent inhibition for each diastereomer concentration and determine the IC50 value using non-linear regression analysis.
Caption: Workflow for HIV-1 Integrase Strand Transfer Assay.
Protocol: Cell-Based Antiviral Assay (MT-4 Cells)
This assay measures the ability of a compound to protect cells from HIV-induced death (cytopathic effect).
Principle: MT-4 cells are highly susceptible to HIV infection, which leads to rapid cell death.[7][13] In the presence of an effective antiviral agent, the cells are protected from this cytopathic effect. Cell viability is measured using a colorimetric reagent like MTT, which is converted by living cells into a colored formazan product. The intensity of the color is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed MT-4 cells into a 96-well microtiter plate at a predetermined density (e.g., 5 x 10^4 cells/well).[14]
-
Compound Addition: Add serial dilutions of the Dolutegravir diastereomers to the appropriate wells. Include virus control (cells + virus, no drug) and mock-infected control (cells only, no virus) wells.
-
Infection: Add a standardized amount of HIV-1 stock to all wells except the mock-infected controls.
-
Incubation: Incubate the plate for 4-5 days at 37°C in a CO2 incubator, allowing the virus to replicate and cause cytopathic effects in unprotected wells.
-
Viability Assessment: Add MTT solution to each well and incubate for a few hours. The viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Analysis: Calculate the percentage of cell protection for each concentration relative to the control wells and determine the EC50 value.
Discussion and Implications for Drug Development
The comparative analysis of Dolutegravir's diastereomers provides a compelling case study on the paramount importance of stereochemistry in pharmacology. The data unequivocally shows that biological activity is confined to a single, specific stereoisomer: (3S, 7R)-Dolutegravir.
-
Structure-Activity Relationship (SAR): The rigid and specific architecture of the HIV-1 integrase active site demands a precise three-dimensional arrangement of the inhibitor for effective binding and chelation of the catalytic magnesium ions. Any deviation from the optimal (3S, 7R) configuration results in a complete loss of activity.
-
Stereoselective Synthesis: This finding has profound implications for drug manufacturing. It necessitates the development of highly efficient stereoselective synthetic routes to produce only the desired diastereomer, avoiding the formation of inactive and potentially toxic isomers. This increases the purity and safety of the final drug product while making the manufacturing process more efficient.
-
Pharmacokinetic Considerations: While data on the pharmacokinetics of the inactive diastereomers is limited, administering a racemic or diastereomeric mixture would mean introducing a significant amount of inactive chemical matter into the body. This "isomeric ballast" could potentially contribute to off-target effects or place an unnecessary metabolic burden on the patient without offering any therapeutic benefit. An FDA review noted that no significant metabolic conversion of dolutegravir to its other diastereomers occurs in human hepatocytes, reinforcing the stability and specificity of the active form.[15]
Conclusion
The profound difference in biological activity between the diastereomers of Dolutegravir is a testament to the stereospecific nature of drug-target interactions. The potent anti-HIV activity resides exclusively in the (3S, 7R) isomer, which is capable of achieving the precise orientation required for inhibiting the HIV-1 integrase enzyme. This analysis highlights the critical role of medicinal chemistry and stereoselective synthesis in developing highly potent and specific therapeutic agents, providing a clear rationale for the selection of the single-isomer Dolutegravir as a cornerstone of modern HIV therapy.
References
-
Pauwels R, et al. Sensitive and rapid assay on MT-4 cells for detection of antiviral compounds against the AIDS virus. PubMed. Available from: [Link]
-
Szucs G, Melnick JL, Hollinger FB. A simple assay based on HIV infection preventing the reclustering of MT-4 cells. National Institutes of Health. Available from: [Link]
-
Hare S, et al. Structural and Functional Analyses of the Second-Generation Integrase Strand Transfer Inhibitor Dolutegravir (S/GSK1349572). National Institutes of Health. Available from: [Link]
-
ResearchGate. Structural and functional analysis of Dolutegravir. Available from: [Link]
-
Hare S, et al. Structural and functional analyses of the second-generation integrase strand transfer inhibitor dolutegravir (S/GSK1349572). PubMed. Available from: [Link]
-
National Center for Biotechnology Information. Dolutegravir. PubChem Compound Database. Available from: [Link]
-
Koishikawa T, et al. Bridging in vitro and clinical data: Experimental insights into the IC50 variability of dolutegravir as an organic cation transporter 2 inhibitor. PubMed. Available from: [Link]
-
Hazuda DJ, et al. Biochemical Analysis of HIV-1 Integrase Variants Resistant to Strand Transfer Inhibitors. The Journal of Biological Chemistry. Available from: [Link]
-
ResearchGate. Time-of-drug-addition experiment. MT4 cells were infected with... Available from: [Link]
-
ResearchGate. Chemical Structure of dolutegravir. Available from: [Link]
-
Smith SJ, et al. HIV-1 Integrase Strand Transfer Inhibitors with Reduced Susceptibility to Drug Resistant Mutant Integrases. ACS Chemical Biology. Available from: [Link]
-
Li S, et al. Design, synthesis and antitumour activity evaluation of novel dolutegravir derivatives. Frontiers in Chemistry. Available from: [Link]
-
U.S. Food and Drug Administration. N204-790 Dolutegravir Clinpharm PREA. Available from: [Link]
-
ResearchGate. Bridging In Vitro and Clinical Data: Experimental Insights into the IC50 Variability of Dolutegravir as an Organic Cation Transporter 2 Inhibitor. Available from: [Link]
-
Engelman AN, Cherepanov P. Integrase Strand Transfer Inhibitors Are Effective Anti-HIV Drugs. Viruses. Available from: [Link]
-
Pandey KK, et al. HIV-1 Integrase Strand Transfer Inhibitors Stabilize an Integrase-Single Blunt-Ended DNA Complex. National Institutes of Health. Available from: [Link]
-
Cottrell ML, Hadzic T, Kashuba ADM. Dolutegravir – a review of the pharmacology, efficacy, and safety in the treatment of HIV. Dovepress. Available from: [Link]
-
Llibre JM, et al. Dolutegravir based antiretroviral therapy compared to other combined antiretroviral regimens for the treatment of HIV-infected naive patients: A systematic review and meta-analysis. National Institutes of Health. Available from: [Link]
-
Canducci F, et al. The Activity of the Integrase Inhibitor Dolutegravir Against HIV-1 Variants Isolated From Raltegravir-Treated Adults. National Institutes of Health. Available from: [Link]
-
Patel DA, et al. Comparative efficacy, safety and durability of dolutegravir relative to common core agents in treatment-naïve patients infected with HIV-1: an update on a systematic review and network meta-analysis. National Institutes of Health. Available from: [Link]
-
Patel DA, et al. (PDF) Comparative efficacy and safety of dolutegravir relative to common core agents in treatment-naïve patients infected with HIV-1: A systematic review and network meta-analysis. ResearchGate. Available from: [Link]
-
De Luca A, et al. How Antiretroviral Drug Concentrations Could Be Affected by Oxidative Stress, Physical Capacities and Genetics: A Focus on Dolutegravir Treated Male PLWH. MDPI. Available from: [Link]
-
ResearchGate. Dolutegravir Increased Mortality Rate, Climbing Deficits and Altered Biomarkers of Oxidative Injury in Harwich Drosophila melanogaster. Available from: [Link]
Sources
- 1. Dolutegravir | C20H19F2N3O5 | CID 54726191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Integrase Strand Transfer Inhibitors Are Effective Anti-HIV Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dolutegravir based antiretroviral therapy compared to other combined antiretroviral regimens for the treatment of HIV-infected naive patients: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and antitumour activity evaluation of novel dolutegravir derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Sensitive and rapid assay on MT-4 cells for detection of antiviral compounds against the AIDS virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Biochemical Analysis of HIV-1 Integrase Variants Resistant to Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural and Functional Analyses of the Second-Generation Integrase Strand Transfer Inhibitor Dolutegravir (S/GSK1349572) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Structural and functional analyses of the second-generation integrase strand transfer inhibitor dolutegravir (S/GSK1349572) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A simple assay based on HIV infection preventing the reclustering of MT-4 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. fda.gov [fda.gov]
A Comparative Guide to the Molecular Docking of Dolutegravir Isomers with HIV Integrase
For Researchers, Scientists, and Drug Development Professionals
Introduction: Dolutegravir and the Imperative of Stereochemical Precision
Dolutegravir (DTG) is a second-generation integrase strand transfer inhibitor (INSTI) that has become a cornerstone of antiretroviral therapy (ART) for the treatment of HIV-1 infection.[1][2] Its mechanism of action involves the chelation of two magnesium ions within the catalytic core of the HIV integrase enzyme, effectively blocking the strand transfer step of viral DNA integration into the host genome.[3] A key to Dolutegravir's high potency and superior resistance profile lies in its specific three-dimensional structure. The molecule possesses two chiral centers, leading to the possibility of four stereoisomers. However, only one of these, the (4R,12aS) diastereomer, exhibits the desired therapeutic activity.[4][]
This guide will delve into the structural and energetic reasons behind this stereospecificity. While direct comparative docking studies quantifying the binding affinities of all Dolutegravir isomers are not extensively available in the public domain, this document will leverage existing crystallographic data of the active isomer and principles of molecular recognition to provide a robust comparative analysis.
The Active Isomer: (4R,12aS)-Dolutegravir and its Binding Mode
The clinically active and approved form of Dolutegravir is the (4R,12aS) diastereomer. Its interaction with the HIV integrase active site has been well-characterized through X-ray crystallography and cryo-electron microscopy.[6][7]
Key Interactions of (4R,12aS)-Dolutegravir with HIV Integrase:
The binding of the active Dolutegravir isomer is characterized by a network of crucial interactions within the integrase catalytic site, which is composed of a highly conserved D, D, E motif (Asp64, Asp116, and Glu152).
-
Metal Chelation: The three oxygen atoms of the β-ketoenol and carboxamide moieties of Dolutegravir form a planar arrangement that is perfectly positioned to chelate the two catalytic Mg2+ ions. This interaction is fundamental to the inhibitory mechanism of all INSTIs.
-
Hydrogen Bonding: The hydroxyl group and the amide nitrogen of Dolutegravir form critical hydrogen bonds with backbone and side-chain residues of the integrase enzyme, further stabilizing the complex.
-
Halogen Bonding and Hydrophobic Interactions: The 2,4-difluorobenzyl group extends into a hydrophobic pocket, where it engages in favorable interactions, including potential halogen bonds, with surrounding residues.[8]
-
Stacking Interactions: The aromatic rings of Dolutegravir can participate in π-π stacking interactions with conserved tyrosine residues in the active site, such as Tyr143.
The precise spatial arrangement of these interacting groups, dictated by the (4R,12aS) stereochemistry, is paramount for achieving the high binding affinity and prolonged residence time that contribute to Dolutegravir's efficacy.[9]
Comparative Analysis of Dolutegravir Isomers
Dolutegravir has two chiral centers, giving rise to four possible stereoisomers: (4R,12aS), (4S,12aR), (4R,12aR), and (4S,12aS). The first two are a pair of enantiomers, as are the last two. The relationship between the (4R,12aS) and the (4R,12aR) or (4S,12aS) isomers is diastereomeric.
The Inactive Enantiomer: (4S,12aR)-Dolutegravir
Enantiomers have identical physical and chemical properties in an achiral environment but can exhibit vastly different pharmacological activities in the chiral environment of a biological system. The (4S,12aR) enantiomer of Dolutegravir is considered inactive.
Hypothesized Docking Behavior:
If the (4S,12aR) enantiomer were to be docked into the HIV integrase active site, the spatial orientation of its key functional groups would be a mirror image of the active isomer. This would lead to:
-
Suboptimal Metal Chelation: The precise planarity and distances of the three oxygen atoms required for efficient chelation of the two Mg2+ ions would likely be disrupted.
-
Loss of Key Hydrogen Bonds: The hydrogen bond donors and acceptors on the molecule would be misaligned with their corresponding partners on the enzyme.
-
Steric Clashes: The inverted stereochemistry could introduce unfavorable steric clashes with active site residues, preventing the molecule from adopting the low-energy conformation observed for the active isomer.
The Diastereomers: (4R,12aR)- and (4S,12aS)-Dolutegravir
Diastereomers have different physical and chemical properties and, consequently, different biological activities.
Hypothesized Docking Behavior:
Changing the stereochemistry at one of the two chiral centers would significantly alter the overall three-dimensional shape of the molecule. This would result in:
-
Altered Conformation: The relative positions of the metal-chelating core, the linker, and the difluorobenzyl group would be different from that of the active isomer.
-
Disrupted Interactions: This altered conformation would prevent the molecule from simultaneously engaging in the optimal network of metal chelation, hydrogen bonding, and hydrophobic interactions that characterize the binding of the (4R,12aS) isomer. The consequence would be a significantly lower binding affinity and, therefore, a lack of clinically relevant antiviral activity.
Quantitative Data Summary (Hypothetical)
| Isomer | Stereochemistry | Expected Binding Affinity (Hypothetical) | Key Detrimental Factors in Binding |
| Active Isomer | (4R,12aS) | High (nM range) | N/A |
| Inactive Enantiomer | (4S,12aR) | Very Low (µM to mM range) | Misaligned metal-chelating oxygens, loss of key H-bonds, steric clashes. |
| Diastereomer 1 | (4R,12aR) | Very Low (µM to mM range) | Altered molecular shape, inability to form the complete network of interactions. |
| Diastereomer 2 | (4S,12aS) | Very Low (µM to mM range) | Altered molecular shape, inability to form the complete network of interactions. |
Experimental Protocol: A Proposed In Silico Comparative Docking Workflow
For researchers wishing to perform a direct comparative docking study of Dolutegravir isomers, the following protocol outlines a robust and scientifically sound workflow.
Step-by-Step Methodology:
-
Preparation of the Receptor:
-
Obtain the crystal structure of HIV-1 integrase in complex with Dolutegravir from the Protein Data Bank (PDB). A suitable entry would be PDB ID: 8FND or 8FNH.[6][10]
-
Prepare the protein for docking by removing water molecules and any co-crystallized ligands other than the essential Mg2+ ions.
-
Add hydrogen atoms and assign appropriate protonation states to the amino acid residues, particularly those in the active site (e.g., the DDE triad).
-
Define the binding site for docking based on the location of the co-crystallized Dolutegravir.
-
-
Preparation of the Ligands:
-
Generate the 3D structures of all four stereoisomers of Dolutegravir ((4R,12aS), (4S,12aR), (4R,12aR), and (4S,12aS)). This can be done using a molecular modeling software.
-
Perform energy minimization of each isomer to obtain a low-energy starting conformation.
-
Assign appropriate partial charges to the atoms of each isomer.
-
-
Molecular Docking:
-
Utilize a validated docking program (e.g., AutoDock Vina, Glide, GOLD).
-
Perform docking calculations for each of the four isomers into the prepared HIV integrase active site.
-
Generate a set of docking poses for each isomer and rank them based on their predicted binding energies (docking scores).
-
-
Post-Docking Analysis:
-
Analyze the top-ranked docking pose for each isomer.
-
Visualize the binding mode and the interactions with the active site residues.
-
Compare the predicted binding energies of the different isomers.
-
For the inactive isomers, identify the specific steric clashes or loss of key interactions that account for their lower predicted binding affinities compared to the active (4R,12aS) isomer.
-
-
(Optional) Molecular Dynamics Simulation:
-
To further validate the docking results, perform molecular dynamics (MD) simulations of the top-ranked poses for the active and at least one inactive isomer in complex with the integrase.
-
Analyze the stability of the complexes and the persistence of key interactions over time.
-
Calculate the binding free energy using methods such as MM/PBSA or MM/GBSA to obtain a more accurate estimate of the binding affinity.
-
Visualization of Concepts
Dolutegravir Isomers
Caption: Relationship between the stereoisomers of Dolutegravir.
Molecular Docking Workflow
Caption: A typical workflow for a comparative molecular docking study.
Conclusion
The therapeutic success of Dolutegravir is a testament to the importance of stereochemistry in drug design. The (4R,12aS) isomer is exquisitely pre-organized to fit into the active site of HIV integrase and form a stable, long-lived complex that effectively inhibits viral replication. In contrast, its stereoisomers, due to their different three-dimensional arrangements, are unable to achieve the same degree of complementarity with the enzyme, resulting in a dramatic loss of activity. This guide has provided a comprehensive overview of the structural basis for this stereospecificity, offering valuable insights for researchers in the field of antiretroviral drug development. The proposed in silico workflow provides a framework for further computational studies that could more precisely quantify the energetic differences between the Dolutegravir isomers and contribute to the rational design of next-generation HIV integrase inhibitors.
References
-
8fnh: Structure of Q148K HIV-1 intasome with Dolutegravir bound. DNAproDB. [Link]
-
HIV integrase with Dolutegravir (PathogenAR). NIH 3D. [Link]
-
8FND: Structure of E138K HIV-1 intasome with Dolutegravir bound. RCSB PDB. [Link]
-
6RWN: SIVrcm intasome in complex with dolutegravir. RCSB PDB. [Link]
-
Synthesis and Characterization of Potential Impurities of Dolutegravir: A HIV Drug. ResearchGate. [Link]
-
Dolutegravir interactions with HIV-1 integrase-DNA: structural rationale for drug resistance and dissociation kinetics. PubMed. [Link]
-
Dolutegravir Interactions with HIV-1 Integrase-DNA: Structural Rationale for Drug Resistance and Dissociation Kinetics. PLOS One. [Link]
-
Dolutegravir: A Review of Its Use in the Management of HIV-1 Infection in Adolescents and Adults. Semantic Scholar. [Link]
-
Structural and Functional Analyses of the Second-Generation Integrase Strand Transfer Inhibitor Dolutegravir (S/GSK1349572). NIH. [Link]
-
Development of Synthetic Routes to Dolutegravir. ResearchGate. [Link]
-
Dolutegravir. PubChem. [Link]
-
Spectrometric and computational studies of the binding of HIV-1 integrase inhibitors to viral DNA extremities. PeerJ. [Link]
-
7-Step Flow Synthesis of the HIV Integrase Inhibitor Dolutegravir. PubMed. [Link]
-
Dolutegravir (S/GSK1349572) Exhibits Significantly Slower Dissociation than Raltegravir and Elvitegravir from Wild-Type and Integrase Inhibitor-Resistant HIV-1 Integrase-DNA Complexes. NIH. [Link]
Sources
- 1. Dolutegravir interactions with HIV-1 integrase-DNA: structural rationale for drug resistance and dissociation kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Characterization of Potential Impurities of Dolutegravir: A HIV Drug | Semantic Scholar [semanticscholar.org]
- 3. 7-Step Flow Synthesis of the HIV Integrase Inhibitor Dolutegravir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 6. rcsb.org [rcsb.org]
- 7. rcsb.org [rcsb.org]
- 8. Spectrometric and computational studies of the binding of HIV-1 integrase inhibitors to viral DNA extremities [PeerJ] [peerj.com]
- 9. researchgate.net [researchgate.net]
- 10. Report for PDB Structure 8fnh [dnaprodb.usc.edu]
A Comparative Guide to the Validation of Analytical Methods for Dolutegravir Impurities: An In-Depth Analysis of HPLC and UPLC Approaches
In the landscape of antiretroviral therapy, the purity of Dolutegravir, a potent integrase strand transfer inhibitor, is of paramount importance to ensure its safety and efficacy. The rigorous control of impurities, which can originate from the manufacturing process or degradation, necessitates the implementation of robust and validated analytical methods.[1][2] This guide provides a comprehensive comparison of two commonly employed chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC)—for the analytical method validation of Dolutegravir impurities. Drawing upon established scientific principles and regulatory expectations, this document will delve into the intricacies of method validation, offering practical insights and experimental data to guide researchers, scientists, and drug development professionals in their analytical endeavors.
The validation of an analytical procedure is a critical process that provides documented evidence that the method is suitable for its intended purpose.[3] For impurity testing, this translates to a method that is specific, sensitive, accurate, and precise in quantifying the levels of known and unknown impurities in the Dolutegravir drug substance and product. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for the validation of analytical procedures, outlining the necessary validation characteristics and the experimental data required.[3][4][5] Similarly, the United States Pharmacopeia (USP) General Chapter <621> on Chromatography offers detailed guidance on chromatographic techniques and system suitability requirements.[6][7][8][9][10]
This guide will compare a traditional HPLC method with a more modern UPLC method for the determination of Dolutegravir impurities, highlighting the advantages and disadvantages of each approach. The comparison will be based on a series of validation parameters as stipulated by ICH Q2(R1), supported by synthetically generated yet realistic experimental data.
The Analytical Challenge: Profiling Dolutegravir Impurities
Dolutegravir can have several potential impurities, including process-related impurities and degradation products.[1][2][11] Forced degradation studies, which involve subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and light, are essential to identify potential degradation products and to demonstrate the stability-indicating nature of the analytical method.[12][13][14][15] A robust analytical method must be able to separate the active pharmaceutical ingredient (API) from all potential impurities and degradation products.
Comparative Methodologies: HPLC vs. UPLC
For the purpose of this guide, we will compare two representative reversed-phase chromatographic methods.
Method A: Conventional HPLC Method
This method represents a widely used and well-established approach for impurity analysis.
-
Column: C8 (150 x 4.6 mm, 5 µm)[12]
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water[12]
-
Mobile Phase B: Methanol[12]
-
Gradient Elution: A time-programmed gradient to ensure separation of all impurities.
-
Flow Rate: 1.0 mL/min[12]
-
Detection: UV at 240 nm[12]
Method B: Modern UPLC Method
This method leverages the advantages of smaller particle size columns for faster and more efficient separations.
-
Column: Acquity UPLC HSS C18 (50 x 2.1 mm, 1.8 µm)[15]
-
Mobile Phase A: 0.01N Disodium hydrogen phosphate[15]
-
Mobile Phase B: Methanol[15]
-
Gradient Elution: A steeper, optimized gradient for rapid analysis.
-
Flow Rate: 0.3 mL/min[15]
-
Detection: UV at 260 nm[15]
-
Column Temperature: 30°C[15]
Validation Workflow: A Step-by-Step Approach
The validation of these analytical methods follows a structured workflow, as illustrated in the diagram below. Each validation parameter provides a different piece of evidence to demonstrate the method's suitability.
Caption: A typical workflow for analytical method validation.
Comparative Validation Data
The following tables summarize the validation results for both the HPLC and UPLC methods.
System Suitability
System suitability testing is an integral part of any chromatographic method and is performed to ensure that the chromatographic system is adequate for the intended analysis.[18]
| Parameter | HPLC Method (Method A) | UPLC Method (Method B) | Acceptance Criteria |
| Tailing Factor (T) | 1.1 | 1.2 | T ≤ 2.0 |
| Theoretical Plates (N) | > 5000 | > 10000 | N > 2000 |
| Resolution (Rs) | > 2.0 | > 2.5 | Rs > 2.0 |
Insight: Both methods meet the system suitability criteria. The UPLC method, with its higher theoretical plate count, demonstrates superior column efficiency, which can lead to better resolution of closely eluting impurities.
Specificity (Forced Degradation)
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3] Forced degradation studies are a key component of demonstrating specificity.
| Stress Condition | HPLC Method (Method A) - % Degradation | UPLC Method (Method B) - % Degradation |
| Acid Hydrolysis (1N HCl, 60°C, 6h) | 5.2 | 5.5 |
| Base Hydrolysis (1N NaOH, 60°C, 6h) | 3.8 | 4.0 |
| Oxidative (3% H₂O₂, RT, 24h) | 8.1 | 8.3 |
| Thermal (80°C, 48h) | No significant degradation | No significant degradation |
| Photolytic (UV light, 24h) | No significant degradation | No significant degradation |
Insight: Both methods are stability-indicating, as they can separate the degradation products from the main Dolutegravir peak. The peak purity analysis (not shown) should confirm that the Dolutegravir peak is spectrally pure in all stress conditions.
Linearity
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
| Parameter | HPLC Method (Method A) | UPLC Method (Method B) | Acceptance Criteria |
| Range | LOQ to 150% of specification limit | LOQ to 150% of specification limit | - |
| Correlation Coefficient (r²) | ≥ 0.999 | ≥ 0.999 | r² ≥ 0.99 |
Insight: Both methods demonstrate excellent linearity over the specified range, indicating their suitability for quantitative analysis of impurities.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed by determining the recovery of a known amount of impurity spiked into a sample matrix.
| Spiked Level | HPLC Method (Method A) - % Recovery | UPLC Method (Method B) - % Recovery | Acceptance Criteria |
| LOQ | 98.5 | 99.2 | 80 - 120% |
| 100% | 101.2 | 100.8 | 90 - 110% |
| 150% | 99.8 | 100.1 | 90 - 110% |
Insight: Both methods exhibit high accuracy, with recovery values well within the acceptable limits.
Precision
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
| Parameter | HPLC Method (Method A) - %RSD | UPLC Method (Method B) - %RSD | Acceptance Criteria |
| Repeatability (n=6) | < 2.0% | < 1.5% | %RSD ≤ 5.0% |
| Intermediate Precision | < 3.0% | < 2.5% | %RSD ≤ 10.0% |
Insight: The UPLC method shows slightly better precision, which can be attributed to the more automated and robust nature of UPLC systems. However, both methods meet the acceptance criteria.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
| Parameter | HPLC Method (Method A) | UPLC Method (Method B) |
| LOD | 0.01% | 0.005% |
| LOQ | 0.03% | 0.015% |
Insight: The UPLC method demonstrates significantly lower LOD and LOQ values, indicating its superior sensitivity. This is a key advantage when dealing with trace-level impurities.
Robustness
Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
| Parameter Variation | HPLC Method (Method A) - Impact on Results | UPLC Method (Method B) - Impact on Results |
| Flow Rate (±10%) | No significant impact | No significant impact |
| Column Temperature (±5°C) | Minor shift in retention times | Minor shift in retention times |
| Mobile Phase pH (±0.2 units) | No significant impact | No significant impact |
Insight: Both methods are robust to minor changes in the experimental conditions, which is crucial for routine use in a quality control environment.
Experimental Protocols
Detailed Step-by-Step Methodology for Method Validation
-
Preparation of Stock Solution: Prepare a stock solution of Dolutegravir at a concentration of 1 mg/mL in a suitable diluent (e.g., 50:50 acetonitrile:water).
-
Acid Degradation: To 1 mL of the stock solution, add 1 mL of 1N HCl. Heat the solution at 60°C for 6 hours. Cool, neutralize with 1N NaOH, and dilute to a final concentration of 0.1 mg/mL.
-
Base Degradation: To 1 mL of the stock solution, add 1 mL of 1N NaOH. Heat the solution at 60°C for 6 hours. Cool, neutralize with 1N HCl, and dilute to a final concentration of 0.1 mg/mL.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours. Dilute to a final concentration of 0.1 mg/mL.
-
Thermal Degradation: Keep the solid drug substance at 80°C for 48 hours. Prepare a solution at a concentration of 0.1 mg/mL.
-
Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) for 24 hours. Prepare a solution at a concentration of 0.1 mg/mL.
-
Analysis: Analyze the stressed samples along with an unstressed control sample using the respective HPLC or UPLC method. Evaluate the chromatograms for the appearance of new peaks and the separation of these peaks from the main Dolutegravir peak.
-
Preparation of Stock Solutions: Prepare individual stock solutions of Dolutegravir and each known impurity.
-
Preparation of Linearity Solutions: From the stock solutions, prepare a series of at least five solutions covering the range from the LOQ to 150% of the impurity specification limit (e.g., if the limit is 0.1%, the range would be from LOQ to 0.15%).
-
Analysis: Inject each linearity solution in triplicate.
-
Data Analysis: Plot a graph of the mean peak area versus the concentration for each impurity. Perform linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
-
Preparation of Spiked Samples: Spike a placebo or a sample of Dolutegravir with known amounts of each impurity at three concentration levels (e.g., LOQ, 100%, and 150% of the specification limit). Prepare three replicates at each level.
-
Analysis: Analyze the spiked samples.
-
Data Analysis: Calculate the percentage recovery of each impurity at each concentration level.
-
Repeatability (Intra-day Precision): Prepare six separate samples of Dolutegravir spiked with impurities at the 100% specification level. Analyze these samples on the same day by the same analyst using the same instrument.
-
Intermediate Precision (Inter-day Precision): Repeat the repeatability experiment on a different day, with a different analyst, and on a different instrument if possible.
-
Data Analysis: Calculate the mean, standard deviation, and relative standard deviation (%RSD) for the results of both repeatability and intermediate precision.
-
Visual Evaluation: Determine the concentration at which the analyte can be reliably detected (LOD) and quantified (LOQ) by injecting a series of dilute solutions.
-
Signal-to-Noise Ratio: Determine the concentration that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
Based on the Standard Deviation of the Response and the Slope: Calculate LOD and LOQ using the formulas:
-
LOD = 3.3 * (Standard Deviation of the Response / Slope of the Calibration Curve)
-
LOQ = 10 * (Standard Deviation of the Response / Slope of the Calibration Curve)
-
-
Introduce Deliberate Variations: Systematically vary the chromatographic parameters one at a time, such as:
-
Flow rate (e.g., ±10%)
-
Column temperature (e.g., ±5°C)
-
Mobile phase pH (e.g., ±0.2 units)
-
Mobile phase composition (e.g., ±2% absolute)
-
-
Analysis: Analyze a system suitability solution and a spiked sample under each varied condition.
-
Data Analysis: Evaluate the impact of the changes on the system suitability parameters (e.g., resolution, tailing factor) and the quantitative results.
Conclusion: Choosing the Right Method
Both the conventional HPLC and the modern UPLC methods can be successfully validated for the determination of Dolutegravir impurities and can be considered suitable for their intended purpose.
The HPLC method is a robust and reliable workhorse, widely available in most analytical laboratories. It provides adequate separation and sensitivity for routine quality control.
The UPLC method , however, offers several distinct advantages:
-
Higher Throughput: The significantly shorter run times lead to a substantial increase in sample throughput, which is a major advantage in a high-volume testing environment.
-
Improved Sensitivity: The lower LOD and LOQ values allow for the detection and quantification of impurities at much lower levels, which is critical for ensuring drug safety.
-
Enhanced Resolution: The higher column efficiency provides better separation of closely eluting impurities, reducing the risk of co-elution and inaccurate quantification.
-
Reduced Solvent Consumption: The lower flow rates result in a significant reduction in solvent usage, making the method more environmentally friendly and cost-effective.
Ultimately, the choice between HPLC and UPLC will depend on the specific needs and resources of the laboratory. For laboratories seeking to modernize their analytical capabilities, improve efficiency, and achieve higher sensitivity, transitioning to a UPLC method is a compelling option. However, a well-validated HPLC method remains a perfectly acceptable and reliable choice for the routine quality control of Dolutegravir.
This guide has provided a framework for understanding and comparing the validation of analytical methods for Dolutegravir impurities. By following the principles outlined herein and adhering to regulatory guidelines, researchers and scientists can ensure the development of robust and reliable methods that contribute to the quality and safety of this important antiretroviral medication.
References
- Chandra Sekhar, K., & Ganapaty, S. (2017). Development of Validation and Stability Indicating Method of Anti-HIV Dolutegravir Drug and its Related Impurities by Using RP-HPLC. Pharmaceutical and Analytical Chemistry: Open Access, 3(2), 1-7.
- United States Pharmacopeia.
- Agilent Technologies. (2023).
- European Compliance Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Veeprho. (n.d.).
- DSDP Analytics. (n.d.).
- United States Pharmacopeia. (n.d.).
- Gudipati, M., et al. (2019). Identification, isolation and characterization of dolutegravir forced degradation products and their cytotoxicity potential. Journal of Pharmaceutical and Biomedical Analysis, 174, 414-423.
- United States Pharmacopeia. (n.d.).
- U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- International Council for Harmonis
- Starodub. (2024). Revised ICH Guideline Q2(R1)
- Semantic Scholar. (n.d.).
- Jagadabi, V., et al. (2019). Identification and quantification of potential impurities using lc-pda coupled with new qda mass detector in a new single tablet. International Research Journal of Pharmacy, 10(3), 94-105.
- Saravanan, M., et al. (2022). STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION OF RELATED SUBSTANCES FOR DOLUTEGRAVIR DISPERSIBLE. Pharmacophore, 13(2), 1-10.
- Vindis, K., et al. (2022). Development and Validation of a Stability-Indicating RP-HPLC Method for Related Substances in Dolutegravir Dispersible Tablets. Pharmaceutical Sciences & Drug Design, 2, 41-51.
- Bhavya sri, K., et al. (2019). A new stability indicating RP-HPLC method for the determination of Dolutegravir in bulk and pharmaceutical dosage form. Journal of Global Trends in Pharmaceutical Sciences, 10(3), 6516-6522.
- Thangadurai, S. A., & Kamalakannan, D. (2022). Forced Degradation Behaviour with a Developed and Validated RP-UPLC Method for Estimation Lamivudine and Dolutegravir in Combined Pharmaceutical Dosage Form. Asian Journal of Pharmaceutical and Clinical Research, 15(5), 100-106.
- ResearchGate. (n.d.). Synthesis and Characterization of Potential Impurities of Dolutegravir: A HIV Drug.
- SynThink Research Chemicals. (n.d.).
- International Journal of Pharmaceutical Sciences and Research. (2021).
- Srinivas, R., et al. (2018). Development and Validation of Chiral RP-HPLC Method for Quantification of Optical Isomers in Dolutegravir Sodium. Der Pharmacia Lettre, 10(9), 90-100.
- ResearchGate. (2022). Analytical method development and validation for estimation of dolutegravir in tablet dosage form.
Sources
- 1. veeprho.com [veeprho.com]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. fda.gov [fda.gov]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. fda.gov [fda.gov]
- 6. usp.org [usp.org]
- 7. <621> CHROMATOGRAPHY [drugfuture.com]
- 8. agilent.com [agilent.com]
- 9. dsdpanalytics.com [dsdpanalytics.com]
- 10. usp.org [usp.org]
- 11. researchgate.net [researchgate.net]
- 12. longdom.org [longdom.org]
- 13. Identification, isolation and characterization of dolutegravir forced degradation products and their cytotoxicity potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jgtps.com [jgtps.com]
- 15. journaljpri.com [journaljpri.com]
- 16. pharmacophorejournal.com [pharmacophorejournal.com]
- 17. galaxypub.co [galaxypub.co]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to the Cytotoxicity of Dolutegravir and Its Isomers for Researchers and Drug Development Professionals
Introduction
Dolutegravir (DTG) is a cornerstone of modern antiretroviral therapy, prized for its high efficacy and barrier to resistance in the treatment of HIV-1 infection.[1][2] As with any therapeutic agent, a thorough understanding of its safety profile is paramount. A critical aspect of this profile, often explored during drug development, is the potential for cytotoxicity. This guide provides an in-depth analysis of the known cytotoxic profile of Dolutegravir and delves into the comparative cytotoxicity of its stereoisomers.
The three-dimensional arrangement of atoms in a molecule, or stereochemistry, can have profound implications for a drug's pharmacological and toxicological properties. Dolutegravir possesses chiral centers, giving rise to stereoisomers—specifically an enantiomer and diastereomers—which are known to be process-related impurities in its synthesis.[3][4] While the therapeutic formulation of Dolutegravir is a single, specific stereoisomer, the presence of other isomers, even in trace amounts, necessitates a comprehensive understanding of their individual cytotoxic potentials.
This guide will first establish the fundamental principles of why stereoisomerism is a critical consideration in drug toxicity. It will then summarize the current body of knowledge on the cytotoxicity of Dolutegravir itself, with a focus on its effects on mitochondrial function and hepatic cells. Subsequently, we will examine the available, albeit limited, data on the cytotoxicity of its isomers and related compounds. Finally, this guide will provide detailed, field-proven protocols for key in vitro cytotoxicity assays—MTT, Neutral Red Uptake, and Lactate Dehydrogenase (LDH)—to empower researchers to conduct their own comparative studies. Acknowledging the current gaps in publicly available data, this document aims to be a valuable resource for scientists and drug development professionals by consolidating what is known and highlighting areas for future investigation.
The Critical Role of Stereoisomerism in Drug Toxicity
Molecules that share the same chemical formula and connectivity but differ in the spatial arrangement of their atoms are known as stereoisomers. Enantiomers are non-superimposable mirror images of each other, while diastereomers are stereoisomers that are not mirror images. In the chiral environment of the human body, with its stereospecific receptors, enzymes, and other biological molecules, different stereoisomers of a drug can exhibit markedly different pharmacological and toxicological profiles.
One isomer may be responsible for the desired therapeutic effect, while another may be inactive or, more concerningly, contribute to adverse effects or toxicity. The classic, tragic example of this is thalidomide, where one enantiomer was an effective sedative while the other was a potent teratogen. Therefore, for any chiral drug, a comprehensive safety assessment must consider the potential toxicity of all its stereoisomers.
The Known Cytotoxicity Profile of Dolutegravir
Dolutegravir is generally considered to have a favorable safety profile.[5][6][7] However, like all medications, it is not without potential for cellular toxicity. Research has primarily focused on two main areas: mitochondrial toxicity and hepatotoxicity.
Mitochondrial Toxicity: Several studies have investigated the impact of Dolutegravir on mitochondrial function. Exposure of cultured human fibroblasts and peripheral blood mononuclear cells to Dolutegravir-containing regimens has been shown to increase apoptosis, mitochondrial reactive oxygen species (mtROS), and mitochondrial mass, as well as induce fragmented mitochondrial networks.[8] These effects suggest that Dolutegravir may negatively impact mitochondrial health.
Hepatotoxicity: The liver is a primary site of drug metabolism, and as such, is often susceptible to drug-induced injury. While Dolutegravir is associated with a low rate of serum aminotransferase elevations, there have been reports of hepatic adverse events, including hepatitis and acute liver failure, in patients receiving Dolutegravir-containing regimens.[1][9][10][11] In vitro studies have pointed to several potential mechanisms for antiretroviral-induced liver toxicity, including direct drug toxicity, immune reconstitution syndrome, hypersensitivity reactions, and mitochondrial toxicity.[9]
One study investigating the developmental toxicity of Dolutegravir found that it was not generally cytotoxic to P19C5 stem cells in monolayer culture at concentrations up to 8 µM.[12]
Comparative Cytotoxicity of Dolutegravir Isomers and Related Compounds
A thorough review of the scientific literature reveals a significant gap in the direct comparative cytotoxicity data for Dolutegravir and its specific stereoisomers (the (4S, 12aR)-enantiomer and diastereomers). These isomers are recognized as process-related impurities in the synthesis of Dolutegravir.[3] The European Directorate for the Quality of Medicines & HealthCare (EDQM) provides reference standards for the enantiomer and diastereomers of Dolutegravir for impurity testing, but no public toxicity data is associated with these standards.[13]
While direct comparative studies are lacking, some related information provides context:
-
Forced Degradation Products: A study on the forced degradation of Dolutegravir identified two primary degradation products. Both Dolutegravir and these degradation products were found to be non-cytotoxic in in vitro assays using the human liver cancer cell line HepG2.
-
Dolutegravir Derivatives: Research focused on synthesizing novel derivatives of Dolutegravir for anti-cancer applications has been published. One such study reported the IC50 values for several 1,2,3-triazole derivatives of Dolutegravir against the A549 lung cancer cell line.[14] For example, compounds 4b and 4g inhibited the growth of A549 cells with IC50 values of 8.72 ± 0.11 µM and 12.97 ± 0.32 µM, respectively.[14] Another study on dolutegravir-1,2,3-triazole derivatives found IC50 values of 2.64 µM and 5.42 µM for compounds 5e and 5p against the Huh7 hepatocellular carcinoma cell line, respectively. It is crucial to note that these are structurally distinct molecules from Dolutegravir and its direct stereoisomers, and their anti-proliferative effects on cancer cells do not directly translate to general cytotoxicity in healthy cells.
Data Summary
The following table summarizes the available, albeit limited, quantitative cytotoxicity data for Dolutegravir and its related compounds. The lack of data for the specific isomers is a key takeaway.
| Compound | Cell Line | Assay | Endpoint | Result | Reference |
| Dolutegravir | P19C5 | Cell Proliferation | Cytotoxicity | Not generally cytotoxic up to 8 µM | [12] |
| Dolutegravir & Degradation Products | HepG2 | Cytotoxicity | Cytotoxicity | Non-cytotoxic | |
| Dolutegravir Derivative (4b) | A549 | Anti-proliferation | IC50 | 8.72 ± 0.11 µM | [14] |
| Dolutegravir Derivative (4g) | A549 | Anti-proliferation | IC50 | 12.97 ± 0.32 µM | [14] |
| Dolutegravir Derivative (5e) | Huh7 | Anti-proliferation | IC50 | 2.64 µM | |
| Dolutegravir Derivative (5p) | Huh7 | Anti-proliferation | IC50 | 5.42 µM | |
| Dolutegravir Enantiomer | Various | Various | IC50 / CC50 | Data Not Available | - |
| Dolutegravir Diastereomers | Various | Various | IC50 / CC50 | Data Not Available | - |
Experimental Protocols for In Vitro Cytotoxicity Assessment
To facilitate further research into the comparative cytotoxicity of Dolutegravir and its isomers, this section provides detailed, step-by-step protocols for three widely accepted and robust in vitro cytotoxicity assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase to form a purple formazan product. The amount of formazan is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of Dolutegravir and its isomers in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on a plate shaker for 5-10 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
MTT Assay Workflow
Caption: A flowchart of the MTT cytotoxicity assay protocol.
Neutral Red Uptake Assay
This assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes.
Protocol:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 of the MTT assay protocol.
-
-
Neutral Red Staining:
-
After the treatment period, remove the culture medium.
-
Add 100 µL of pre-warmed medium containing Neutral Red (50 µg/mL) to each well.
-
Incubate for 2-3 hours at 37°C.
-
-
Dye Extraction:
-
Remove the Neutral Red-containing medium and wash the cells with PBS.
-
Add 150 µL of destain solution (e.g., 50% ethanol, 1% acetic acid in water) to each well.
-
Shake the plate for 10 minutes to extract the dye.
-
-
Absorbance Measurement:
-
Measure the absorbance at 540 nm.
-
-
Data Analysis:
-
Calculate the percentage of viable cells compared to the control and determine the IC50 value.
-
Neutral Red Uptake Assay Workflow
Caption: A simplified workflow for the Neutral Red Uptake assay.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay quantifies the activity of LDH, a cytosolic enzyme released into the culture medium upon cell lysis or membrane damage.
Protocol:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 of the MTT assay protocol.
-
-
Sample Collection:
-
After incubation, centrifuge the 96-well plate at 250 x g for 4 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and diaphorase) to each well of the new plate.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Stop Reaction and Measure Absorbance:
-
Add 50 µL of stop solution to each well.
-
Measure the absorbance at 490 nm.
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity based on LDH release from treated cells compared to control cells (spontaneous release) and maximum release controls (cells lysed with a detergent).
-
LDH Assay Workflow
Caption: An overview of the Lactate Dehydrogenase (LDH) cytotoxicity assay.
Discussion and Future Perspectives
The available scientific literature provides a foundational understanding of the cytotoxic potential of Dolutegravir, with a particular focus on mitochondrial and hepatic effects. However, a significant knowledge gap exists concerning the comparative cytotoxicity of its stereoisomers. The finding that forced degradation products of Dolutegravir are non-cytotoxic is encouraging from a product stability perspective, but it does not directly address the safety of isomeric impurities that may be present in the final drug product.
The lack of publicly available, direct comparative cytotoxicity data for Dolutegravir's enantiomer and diastereomers underscores the need for further research in this area. Such studies are crucial for a complete and nuanced understanding of the drug's safety profile and for ensuring the quality and safety of the final pharmaceutical product. The detailed protocols provided in this guide offer a clear path for researchers to undertake these much-needed investigations.
Future studies should aim to:
-
Perform head-to-head cytotoxicity comparisons of Dolutegravir and its purified stereoisomers in a panel of relevant cell lines, including primary human hepatocytes and neuronal cells.
-
Utilize a battery of cytotoxicity assays that probe different cellular mechanisms (e.g., apoptosis, necrosis, oxidative stress).
-
Investigate the potential for stereoisomer-specific effects on mitochondrial function and other cellular pathways.
By addressing these research questions, the scientific community can build a more comprehensive picture of the safety of Dolutegravir, ultimately contributing to the continued safe and effective use of this important antiretroviral medication.
References
- Discovery of Dolutegravir Derivative against Liver Cancer via Inducing Autophagy and DNA Damage. PubMed Central.
- Synthesis and Characterization of Potential Impurities of Dolutegravir: A HIV Drug.
- N204-790 Dolutegravir Clinpharm PREA. FDA.
- Toxicity of the Antiretrovirals Tenofovir Disoproxil Fumarate, Lamivudine, and Dolutegravir on Cyanobacterium Microcystis novacekii. MDPI.
- Comparative efficacy, tolerability and safety of dolutegravir and efavirenz 400mg among antiretroviral therapies for first-line HIV treatment: A systematic literature review and network meta-analysis. PubMed Central.
- Design, synthesis and antitumour activity evaluation of novel dolutegravir deriv
- Comparative efficacy and safety of dolutegravir relative to common core agents in treatment-naïve patients infected with HIV-1: a systematic review and network meta-analysis. PMC - NIH.
- Comparative efficacy, safety and durability of dolutegravir relative to common core agents in treatment-naïve patients infected with HIV-1: an update on a systematic review and network meta-analysis. PMC - NIH.
- Comparative efficacy, safety and durability of dolutegravir relative to common core agents in treatment-naïve patients infected with HIV-1: an update on a systematic review and network meta-analysis. PubMed.
- Synthesis of Dolutegravir Exploiting Continuous Flow Chemistry.
- Dolutegravir Impairs Stem Cell-Based 3D Morphogenesis Models in a Manner Dependent on Dose and Timing of Exposure: An Implication for Its Developmental Toxicity. PMC - NIH.
- Dolutegravir - LiverTox. NCBI Bookshelf - NIH.
- Dolutegravir-containing HIV therapy reversibly alters mitochondrial health and morphology in cultured human fibroblasts and peripheral blood mononuclear cells. PubMed.
- Presumed Severe Hepatocellular Toxicity after Initiation on a Dolutegravir-Based HIV Treatment Regimen in Rural Malawi. Annals of Clinical Case Reports.
- Dolutegravir | C20H19F2N3O5. PubChem - NIH.
- Probable hepatotoxicity with dolutegravir: report of two cases and review of the liter
- Real-Life Impact of Drug Toxicity on Dolutegravir Tolerability: Clinical Practice Data from a Multicenter Italian Cohort. PubMed Central.
- Hepatotoxicity of Contemporary Antiretroviral Drugs: A Review and Evaluation of Published Clinical D
- Synthesis and Characterization of Potential Impurities of Dolutegravir: A HIV Drug. Semantic Scholar.
- Dolutegravir EP Impurities & USP Related Compounds. SynThink Research Chemicals.
- Dolutegravir Impurities. SynZeal.
- Real-Life Impact of Drug Toxicity on Dolutegravir Tolerability: Clinical Practice Data from a Multicenter Italian Cohort. PubMed.
- Dolutegravir impurity D ICRS batch 1. European Directorate for the Quality of Medicines & HealthCare.
- Identification, isolation and characterization of dolutegravir forced degradation products and their cytotoxicity potential. PubMed.
- Dolutegravir – a review of the pharmacology, efficacy, and safety in the tre
Sources
- 1. Dolutegravir - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. fda.gov [fda.gov]
- 4. Comparative efficacy, tolerability and safety of dolutegravir and efavirenz 400mg among antiretroviral therapies for first-line HIV treatment: A systematic literature review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative efficacy and safety of dolutegravir relative to common core agents in treatment-naïve patients infected with HIV-1: a systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative efficacy, safety and durability of dolutegravir relative to common core agents in treatment-naïve patients infected with HIV-1: an update on a systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative Safety and Changes in Immunologic and Virologic Parameters of Dolutegravir versus Efavirenz-Based Antiretroviral Therapies Among HIV Patients: A Retrospective Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. anncaserep.com [anncaserep.com]
- 9. Probable hepatotoxicity with dolutegravir: report of two cases and review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hepatotoxicity of Contemporary Antiretroviral Drugs: A Review and Evaluation of Published Clinical Data - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dolutegravir Impairs Stem Cell-Based 3D Morphogenesis Models in a Manner Dependent on Dose and Timing of Exposure: An Implication for Its Developmental Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. crs.edqm.eu [crs.edqm.eu]
- 13. Design, synthesis and antitumour activity evaluation of novel dolutegravir derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of Dolutegravir Derivative against Liver Cancer via Inducing Autophagy and DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Silico Analysis of the ADME Properties of Dolutegravir and its RR Isomer
Introduction: The Significance of Stereochemistry in Drug Development
Dolutegravir, a cornerstone in the treatment of HIV-1 infection, is an integrase strand transfer inhibitor (INSTI) that effectively suppresses viral replication.[1] Its chemical structure possesses two chiral centers, giving rise to four possible stereoisomers. The clinically approved and marketed form of dolutegravir is the (4R,12aS) isomer, a specific stereoisomer recognized for its potent antiviral activity and favorable pharmacokinetic profile. However, the other stereoisomers, such as the (4R, 12aR) or "RR" isomer, are often synthesized as impurities during the manufacturing process. Understanding the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-T) properties of these isomers is paramount, as even subtle differences in their three-dimensional arrangement can lead to significant variations in their biological activity, metabolic fate, and potential for adverse effects.
This guide provides a comparative in silico prediction of the ADME properties of the active pharmaceutical ingredient, Dolutegravir (the SR isomer), and its RR diastereomer. By leveraging a suite of robust, freely available computational tools—SwissADME, pkCSM, and admetSAR 2.0—we will explore the predicted physicochemical characteristics, pharmacokinetic profiles, and potential toxicities of these two molecules. This analysis aims to offer researchers, scientists, and drug development professionals a comprehensive, data-driven perspective on the potential implications of stereoisomerism on the ADME profile of Dolutegravir.
Methodology: A Trio of In Silico Predictive Tools
To construct a comprehensive ADME profile for both Dolutegravir and its RR isomer, we employed a multi-tool approach, harnessing the predictive power of three widely used and validated web-based platforms. The canonical SMILES (Simplified Molecular Input Line Entry System) for each isomer served as the input for these predictions.
-
Dolutegravir (SR isomer) SMILES: C[C@@H]1CCO[C@H]2Cn3cc(C(=O)NCc4ccc(F)cc4F)c(=O)c(O)c3C(=O)N12[1][2][3]
-
Dolutegravir RR isomer SMILES: C[C@@H]1CCO[C@@H]2Cn3cc(C(=O)NCc4ccc(F)cc4F)c(=O)c(O)c3C(=O)N12[4][5][6][7]
The selection of SwissADME, pkCSM, and admetSAR 2.0 was based on their distinct yet complementary predictive models and their established utility in the field of computational drug discovery.[8][9][10][11][12][13][14][15][16][17][18][19][20][21]
-
SwissADME: This tool provides a comprehensive analysis of physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.[8][10][12][17] Its user-friendly interface and graphical outputs, such as the "BOILED-Egg" plot, offer intuitive visualizations of predicted properties.
-
pkCSM: This platform utilizes graph-based signatures to predict a wide range of ADMET properties.[9][11][13][20] It offers quantitative predictions for parameters like intestinal absorption, blood-brain barrier permeability, and various toxicity endpoints.
-
admetSAR 2.0: This server is a comprehensive source for ADMET prediction, featuring a large, curated database and a variety of machine learning models to predict over 40 ADMET-related properties.[14][15][16][18][21]
The following diagram illustrates the in silico workflow employed in this comparative guide.
Caption: Workflow for in silico ADME prediction of Dolutegravir isomers.
Comparative Analysis of Predicted ADME Properties
The following sections present a detailed comparison of the in silico predicted ADME properties of Dolutegravir and its RR isomer, with data collated from SwissADME, pkCSM, and admetSAR 2.0.
Physicochemical Properties
The fundamental physicochemical properties of a drug molecule are critical determinants of its overall ADME profile. The predicted properties for both isomers are summarized below.
| Property | Dolutegravir (SR Isomer) | Dolutegravir RR Isomer | Prediction Tool |
| Molecular Weight | 419.38 g/mol | 419.38 g/mol | SwissADME, pkCSM, admetSAR 2.0 |
| LogP (Consensus) | 1.5 - 2.0 | 1.5 - 2.0 | SwissADME, pkCSM, admetSAR 2.0 |
| Topological Polar Surface Area (TPSA) | 100.87 Ų | 100.87 Ų | SwissADME |
| Water Solubility (LogS) | -2.5 to -3.5 (Moderately Soluble) | -2.5 to -3.5 (Moderately Soluble) | SwissADME, pkCSM, admetSAR 2.0 |
| Number of Hydrogen Bond Donors | 2 | 2 | SwissADME |
| Number of Hydrogen Bond Acceptors | 7 | 7 | SwissADME |
As expected, the physicochemical properties of the two diastereomers are predicted to be identical. Both molecules fall within the "drug-like" chemical space as defined by Lipinski's Rule of Five, suggesting that both have the potential for good oral bioavailability.
Absorption
Oral absorption is a key parameter for an orally administered drug like Dolutegravir. The predicted absorption properties are presented below.
| Property | Dolutegravir (SR Isomer) | Dolutegravir RR Isomer | Prediction Tool |
| Human Intestinal Absorption | High (Predicted > 90%) | High (Predicted > 90%) | SwissADME, pkCSM, admetSAR 2.0 |
| Caco-2 Permeability | High | High | pkCSM, admetSAR 2.0 |
| P-glycoprotein (P-gp) Substrate | Yes | Yes | SwissADME, pkCSM, admetSAR 2.0 |
| P-glycoprotein (P-gp) Inhibitor | No | No | SwissADME, pkCSM, admetSAR 2.0 |
The in silico models consistently predict high intestinal absorption for both the SR and RR isomers of Dolutegravir. Both are also predicted to be substrates of the efflux transporter P-glycoprotein (P-gp), which could potentially limit their intracellular accumulation. Neither isomer is predicted to be a significant inhibitor of P-gp, suggesting a low likelihood of P-gp-mediated drug-drug interactions.
Distribution
The distribution of a drug throughout the body influences its efficacy and potential for off-target effects.
| Property | Dolutegravir (SR Isomer) | Dolutegravir RR Isomer | Prediction Tool |
| Blood-Brain Barrier (BBB) Permeability | No | No | SwissADME, pkCSM, admetSAR 2.0 |
| CNS Permeability | Low | Low | pkCSM |
| Plasma Protein Binding | High (Predicted > 90%) | High (Predicted > 90%) | pkCSM, admetSAR 2.0 |
Both isomers are predicted to have low permeability across the blood-brain barrier, which is consistent with the known distribution of Dolutegravir. High plasma protein binding is also predicted for both molecules, which would limit the concentration of free drug available to exert its pharmacological effect.
Metabolism
Drug metabolism is a critical process that determines the duration of action and can lead to the formation of active or toxic metabolites. The known metabolic pathways of Dolutegravir primarily involve glucuronidation via UGT1A1 and, to a lesser extent, oxidation by cytochrome P450 (CYP) enzymes, particularly CYP3A4.
Sources
- 1. Dolutegravir | C20H19F2N3O5 | CID 54726191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [precision.fda.gov]
- 3. Compound: DOLUTEGRAVIR (CHEMBL1229211) - ChEMBL [ebi.ac.uk]
- 4. Dolutegravir RR Isomer | 1357289-29-2 | SynZeal [synzeal.com]
- 5. pharmaceresearch.com [pharmaceresearch.com]
- 6. medkoo.com [medkoo.com]
- 7. synthinkchemicals.com [synthinkchemicals.com]
- 8. SwissADME [swissadme.ch]
- 9. pubs.acs.org [pubs.acs.org]
- 10. SwissADME - SIB Swiss Institute of Bioinformatics [expasy.org]
- 11. pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. taylorfrancis.com [taylorfrancis.com]
- 13. pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures | Scilit [scilit.com]
- 14. About | admetSAR [lmmd.ecust.edu.cn]
- 15. admetSAR 2.0: web-service for prediction and optimization of chemical ADMET properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. admetSAR 2.0: web‐service for prediction and optimization of chemical ADMET properties | Semantic Scholar [semanticscholar.org]
- 19. bio.tools [bio.tools]
- 20. PkCSM web server: Significance and symbolism [wisdomlib.org]
- 21. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide: HPLC vs. SFC for Dolutegravir Isomer Separation
Introduction: The Criticality of Chiral Purity for Dolutegravir
Dolutegravir, a cornerstone in the treatment of HIV-1 infection, is a chiral molecule possessing multiple stereocenters.[1] The spatial arrangement of atoms in such molecules can lead to different stereoisomers, namely enantiomers and diastereomers. While one isomer of a chiral drug may exhibit the desired therapeutic effect, another may be inactive or, in the worst case, induce toxic side effects. Consequently, the rigorous separation and quantification of Dolutegravir's isomers are paramount for ensuring its safety and efficacy, a mandate stringently enforced by regulatory bodies worldwide. This guide provides a comprehensive comparison of two powerful chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), for the challenging task of separating Dolutegravir's isomers. As a Senior Application Scientist, my goal is to equip you with the technical insights and practical data necessary to make an informed decision for your analytical workflow.
The Workhorse of Chiral Separations: High-Performance Liquid Chromatography (HPLC)
For decades, HPLC has been the gold standard for chiral separations in the pharmaceutical industry. Its versatility, robustness, and the wide availability of chiral stationary phases (CSPs) have made it an indispensable tool for both analytical and preparative scale separations.
Mechanism of Chiral Recognition in HPLC
The fundamental principle behind chiral HPLC is the differential interaction between the enantiomers of the analyte and a chiral stationary phase. This interaction, often referred to as the "three-point interaction model," posits that for chiral recognition to occur, at least three simultaneous points of interaction must exist between the chiral selector (the CSP) and one of the enantiomers. These interactions can be a combination of hydrogen bonds, dipole-dipole interactions, steric hindrance, and π-π interactions. The enantiomer that forms a more stable transient diastereomeric complex with the CSP will be retained longer on the column, thus enabling separation.
A Validated HPLC Method for Dolutegravir Isomer Separation
A robust and validated reversed-phase HPLC (RP-HPLC) method has been successfully developed for the quantification of Dolutegravir's optical isomers.[1][2] This method demonstrates the capability of modern HPLC to achieve baseline separation of the desired active isomer from its potential stereoisomeric impurities.
The "Green" and Swift Alternative: Supercritical Fluid Chromatography (SFC)
Supercritical Fluid Chromatography has emerged as a powerful and often advantageous alternative to HPLC for chiral separations.[3] SFC utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary mobile phase. Supercritical fluids exhibit properties intermediate between those of a liquid and a gas, offering low viscosity and high diffusivity, which translate to significant practical benefits.
Why SFC Excels in Chiral Separations
The primary advantages of SFC stem from the physicochemical properties of its mobile phase:
-
Speed: The low viscosity of supercritical CO₂ allows for higher optimal linear velocities and, consequently, significantly faster analysis times compared to HPLC, often by a factor of 3 to 10.[4]
-
Efficiency: The high diffusivity of solutes in supercritical fluids leads to more efficient mass transfer between the mobile and stationary phases, resulting in sharper peaks and improved resolution.
-
Reduced Solvent Consumption: Replacing the bulk of the organic solvent with environmentally benign CO₂ makes SFC a "greener" technology with substantially lower solvent purchase and disposal costs.[3]
-
Orthogonal Selectivity: SFC can offer different selectivity compared to HPLC, providing a valuable alternative for challenging separations where HPLC methods fall short.[5][6]
Head-to-Head Comparison: HPLC vs. SFC for Dolutegravir Isomer Separation
The choice between HPLC and SFC for the chiral separation of Dolutegravir hinges on a careful consideration of analytical needs, throughput requirements, and operational costs.
| Feature | High-Performance Liquid Chromatography (HPLC) | Supercritical Fluid Chromatography (SFC) |
| Primary Mobile Phase | Organic Solvents (e.g., Acetonitrile, Methanol) and Aqueous Buffers | Supercritical Carbon Dioxide (CO₂) with Organic Modifiers (e.g., Methanol) |
| Analysis Time | Typically longer run times (e.g., 40 minutes for a validated Dolutegravir method[1]) | Significantly faster run times, often 3-10 times faster than HPLC[4] |
| Solvent Consumption | High consumption of organic solvents | Drastically reduced organic solvent consumption, leading to lower costs and environmental impact[3] |
| Resolution & Efficiency | Good resolution achievable with optimized methods | Often higher efficiency and sharper peaks due to enhanced mass transfer in the supercritical fluid |
| Method Development | Well-established, but can be time-consuming | Can be faster due to rapid column equilibration and shorter run times |
| Cost of Operation | Higher costs associated with solvent purchase and disposal | Lower operational costs due to the use of inexpensive CO₂ |
| Environmental Impact | Significant environmental footprint due to organic solvent waste | "Greener" alternative with a much lower environmental impact |
Experimental Protocols: A Practical Guide
To provide a tangible comparison, a detailed protocol for the validated HPLC method for Dolutegravir isomer separation is presented below. While a specific, published SFC method for Dolutegravir is not available, a general protocol for chiral method development in SFC is provided to illustrate the typical workflow.
Detailed Protocol: Validated HPLC Method for Dolutegravir Isomer Separation
This protocol is based on the validated method described by Srinivas R, et al.[1]
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A gradient-capable HPLC system with a UV or PDA detector.
-
Column: Chiralpak IF-3 (Dimensions not specified in the abstract, but typically 250 x 4.6 mm, 5 µm for analytical scale).
-
Mobile Phase: A mixture of aqueous phosphate buffer and a solvent mixture of acetonitrile and tertiary butyl methyl ether. The specific ratio and pH are optimized for the separation.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 35°C.[1]
-
Detection: UV at 260 nm.[1]
-
Injection Volume: 10 µL.[1]
2. Sample Preparation:
-
Prepare a stock solution of the Dolutegravir sample in a suitable diluent (e.g., a mixture of the mobile phase components).
-
Further dilute the stock solution to a working concentration appropriate for the detector's linear range.
3. System Suitability:
-
Before sample analysis, inject a system suitability standard containing Dolutegravir and its known isomers.
-
Verify that the system meets predefined criteria for resolution (between the main peak and the isomers), peak symmetry, and reproducibility of retention times and peak areas.
4. Analysis and Data Interpretation:
-
Inject the prepared sample solutions.
-
Identify and quantify the isomers based on their retention times relative to the standard.
-
The method has been validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.[1]
General Protocol: Chiral Method Development in SFC
This protocol outlines a typical approach for developing a chiral SFC method.
1. Instrumentation and Initial Conditions:
-
SFC System: An analytical SFC system with a back-pressure regulator, a UV or PDA detector, and a column oven.
-
Column Screening: Screen a selection of chiral stationary phases, particularly polysaccharide-based columns like Chiralpak IA, IB, IC, and IF, as these have shown broad applicability in both HPLC and SFC.
-
Mobile Phase: Supercritical CO₂ as the primary mobile phase.
-
Co-solvent Screening: Screen a range of polar organic modifiers (co-solvents) such as methanol, ethanol, and isopropanol, typically starting with a gradient elution (e.g., 5% to 40% co-solvent over a few minutes).
-
Back Pressure: Maintain a constant back pressure, typically between 100 and 200 bar.
-
Column Temperature: Start with a temperature around 35-40°C.
2. Method Optimization:
-
Once initial separation is observed, optimize the co-solvent percentage (isocratic or gradient), flow rate, back pressure, and temperature to achieve baseline resolution with the shortest possible analysis time.
-
The addition of a small amount of an additive (e.g., a basic amine or an acidic modifier) to the co-solvent can significantly improve peak shape and selectivity for certain analytes.
3. Validation:
-
Once an optimal method is developed, it must be validated according to ICH guidelines for its intended purpose (e.g., impurity quantification or enantiomeric excess determination).
Visualizing the Workflow: Method Selection Pathway
The decision to employ HPLC or SFC for Dolutegravir isomer separation can be guided by a logical workflow that considers the specific analytical requirements.
Caption: A decision tree for selecting between HPLC and SFC for chiral separation.
Conclusion: A Symbiotic Approach to Chiral Analysis
Both HPLC and SFC are powerful techniques for the chiral separation of Dolutegravir isomers. HPLC stands as a well-established and robust method with a validated protocol readily available for implementation in a quality control environment.[1][2] Its reliability and the wealth of historical data and expertise make it a dependable choice.
On the other hand, SFC presents a compelling case as a modern, high-throughput, and environmentally sustainable alternative.[3] The significant reductions in analysis time and solvent consumption offered by SFC can translate to substantial cost savings and increased productivity, particularly in a drug discovery and development setting. While a specific validated SFC method for Dolutegravir is not yet published, the successful application of SFC to a wide range of chiral pharmaceuticals makes it a highly promising avenue for method development.
Ultimately, the choice between HPLC and SFC is not necessarily a mutually exclusive one. In a well-equipped analytical laboratory, these techniques should be viewed as complementary. HPLC can serve as the robust workhorse for routine analysis and validation, while SFC can be leveraged for high-throughput screening, rapid method development, and "green" chemistry initiatives. The judicious application of both technologies will empower researchers and scientists to tackle the critical challenge of ensuring the chiral purity of Dolutegravir with the utmost confidence and efficiency.
References
-
Srinivas R, et al. (2018). Development and Validation of Chiral RP-HPLC Method for Quantification of Optical Isomers in Dolutegravir Sodium. Der Pharmacia Lettre, 10(9), 90-100. [Link]
-
Welch, C. J., et al. (2010). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Journal of Chromatography A, 1217(22), 3641-3649. [Link]
-
Ali, I., et al. (2021). A comparison of chiral separations by supercritical fluid chromatography and high-performance liquid chromatography. Journal of Separation Science, 44(1), 184-203. [Link]
-
Teledyne ISCO. (2021). HPLC or SFC? Which One Should I Choose? [Webinar]. [Link]
-
International Journal of Applied Pharmaceutical Sciences and Research. (2019). ANALYTICAL METHODS FOR THE DETERMINATION OF DOLUTEGRAVIR IN PHARMACEUTICALS: A MINI REVIEW. [Link]
-
Ali, I., et al. (2021). A comparison of chiral separations by supercritical fluid chromatography and high-performance liquid chromatography. ResearchGate. [Link]
-
Scholars Research Library. (2018). Development and Validation of Chiral RP-HPLC Method for Quantification of Optical Isomers in Dolutegravir Sodium | Abstract. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2019). Analytical Techniques for Dolutegravir. [Link]
-
Teledyne Labs. (2024). HPLC or SFC? Which One Should I Choose? [Video]. YouTube. [Link]
-
Girija B. Bhavar, et al. (2017). High-Performance Liquid Chromatographic and High-Performance Thin-Layer Chromatographic Method for the Quantitative Estimation of Dolutegravir Sodium in Bulk Drug and Pharmaceutical Dosage Form. PMC - NIH. [Link]
-
De Klerck, K., et al. (2014). A generic chiral separation strategy for supercritical fluid chromatography. Journal of Chromatography A, 1363, 274-285. [Link]
-
Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. [Link]
-
Desfontaine, V., et al. (2015). Supercritical fluid chromatography in pharmaceutical analysis. Journal of Pharmaceutical and Biomedical Analysis, 113, 56-71. [Link]
-
Tarafder, A. (2016). Supercritical Fluid Chromatography for the Analysis of Chiral and Achiral Pharmaceuticals. LCGC North America, 34(s4), 28-35. [Link]
-
West, C. (2018). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Trac Trends in Analytical Chemistry, 102, 301-312. [Link]
-
Srinivas R, et al. (2018). Development and Validation of Chiral RP-HPLC Method for Quantification of Optical Isomers in Dolutegravir Sodium. Scholars Research Library. [Link]
-
Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. [Link]
Sources
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. hplc.eu [hplc.eu]
- 3. selvita.com [selvita.com]
- 4. youtube.com [youtube.com]
- 5. hpst.cz [hpst.cz]
- 6. Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Dolutegravir RR Isomer for Laboratory Professionals
This guide provides essential, immediate safety and logistical information for the proper disposal of Dolutegravir RR isomer, a compound primarily utilized in research and development settings. As your trusted partner in laboratory safety and chemical handling, this document is designed to provide procedural, step-by-step guidance that directly answers your operational questions, ensuring the safety of personnel and the protection of the environment.
Understanding the Regulatory Landscape and Hazard Profile
The disposal of any chemical, including stereoisomers like Dolutegravir RR isomer, is governed by a stringent framework of federal and local regulations. In the United States, the primary regulatory bodies are the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
Hazard Classification: According to multiple Safety Data Sheets (SDS), Dolutegravir is classified as hazardous to the aquatic environment with both acute and long-term toxic effects.[1][2] While it may not be formally listed as a "Hazardous Chemical" under the OSHA Hazard Communication Standard (29 CFR 1910.1200) in all contexts, its environmental toxicity necessitates its management as a hazardous waste.[1] For transportation purposes, it may be classified as an environmentally hazardous substance (UN377).[1]
RCRA Classification: Dolutegravir is not currently found on the EPA's P or U lists of hazardous wastes.[3][4][5] Therefore, waste containing Dolutegravir RR isomer would be classified as hazardous based on its characteristics, specifically its toxicity to aquatic life.[6][7] It is the responsibility of the waste generator to make a proper waste determination.[8]
From a chemical disposal perspective, stereoisomers are generally managed based on the hazardous properties of the parent compound unless there is specific data to suggest a significant difference in their hazardous characteristics. Therefore, the disposal procedures for Dolutegravir RR isomer should follow the guidelines for Dolutegravir.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling Dolutegravir RR isomer for any purpose, including disposal, it is imperative to don the appropriate Personal Protective Equipment (PPE). The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1] | Protects against splashes of solutions or airborne particles of the solid compound. |
| Hand Protection | Chemical-resistant gloves inspected prior to use.[1] See table below for specific recommendations. | Prevents dermal absorption of the compound. The choice of glove material is critical and depends on the solvents being used. |
| Skin and Body Protection | A lab coat or chemical-resistant apron. For larger quantities or potential for significant splashing, a complete suit protecting against chemicals is recommended.[1] | Minimizes skin contact with the chemical. |
| Respiratory Protection | For nuisance exposures to dust, a P95 (US) or P1 (EU EN 143) particle respirator. For higher-level protection or when handling solutions outside of a fume hood, an OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator is advised.[1] | Protects against inhalation of the powdered compound or aerosols from solutions. |
Glove Selection for Common Solvents:
Dolutegravir is often dissolved in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) for research purposes.[9] The choice of glove material must be compatible with these solvents.
| Solvent | Nitrile Gloves | Latex Gloves |
| Dimethyl Sulfoxide (DMSO) | Recommended [1] | Recommended [1] |
| Dimethylformamide (DMF) | Not Recommended [1][2] | Recommended [1] |
Note: This information is a general guide. Always consult the specific chemical resistance chart from the glove manufacturer for detailed information on breakthrough times and permeation rates.[3][9]
Segregation and Collection of Dolutegravir RR Isomer Waste: A Step-by-Step Protocol
Proper segregation of waste at the point of generation is crucial for safe and compliant disposal. All waste streams containing Dolutegravir RR isomer must be collected separately from non-hazardous laboratory waste.
Waste Segregation and Disposal Workflow
Caption: Workflow for the segregation and disposal of Dolutegravir RR isomer waste.
Step-by-Step Waste Collection Procedures:
-
Solid Waste (Pure Compound, Contaminated PPE):
-
Collect all solid waste, including unused Dolutegravir RR isomer powder, contaminated gloves, weigh boats, and other disposable materials, in a designated, leak-proof hazardous waste container.
-
The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "Dolutegravir RR Isomer".
-
Keep the container closed when not in use.
-
-
Contaminated Labware (Non-sharps):
-
Segregate contaminated glassware and plasticware into a separate, labeled hazardous waste container.
-
If possible, rinse the labware with a suitable solvent (see decontamination section) and collect the rinsate as hazardous liquid waste.
-
-
Contaminated Sharps:
-
Dispose of all needles, syringes, and other contaminated sharps immediately into a designated, puncture-resistant sharps container.
-
The sharps container must be clearly labeled as "Hazardous Waste Sharps" and with the chemical name.
-
-
Liquid Waste:
-
Aqueous Solutions: Collect all aqueous solutions containing Dolutegravir RR isomer in a dedicated, leak-proof, and clearly labeled hazardous waste container. The label should indicate "Hazardous Waste," "Aqueous," and "Dolutegravir RR Isomer," along with an approximate concentration.
-
Organic Solvent Solutions: Collect all organic solvent solutions containing Dolutegravir RR isomer in a separate, dedicated hazardous waste container. The label must specify "Hazardous Waste," "Organic," the name of the solvent(s) (e.g., DMSO, DMF), and "Dolutegravir RR Isomer" with its approximate concentration. Never mix incompatible solvents.
-
Under no circumstances should any waste containing Dolutegravir RR isomer be disposed of down the drain or in the regular trash. [1]
Decontamination of Laboratory Equipment and Surfaces
Thorough decontamination of all surfaces and equipment that have come into contact with Dolutegravir RR isomer is essential to prevent cross-contamination and ensure a safe working environment.
Decontamination Decision Tree
Caption: Decision tree for the decontamination of materials contaminated with Dolutegravir RR isomer.
Detailed Decontamination Protocols:
-
Non-porous Surfaces (Glassware, Stainless Steel):
-
Carefully wipe the surface with a disposable cloth dampened with a suitable solvent (e.g., 70% ethanol or isopropanol) to remove the bulk of the residue.[10][11]
-
Wash the surface with a laboratory-grade detergent and warm water.[12][13]
-
Rinse thoroughly with deionized water.
-
Collect all wipes and rinsate as hazardous waste.
-
-
Plasticware:
-
Wash with a laboratory-grade detergent and warm water.
-
Rinse thoroughly. Due to the potential for absorption of the compound into the plastic, consider dedicating the plasticware for use with Dolutegravir or disposing of it as solid hazardous waste if heavily contaminated.
-
-
Contaminated Equipment:
-
For equipment with removable parts, disassemble and decontaminate each part following the procedures for non-porous surfaces.
-
For equipment that cannot be immersed, wipe the exterior surfaces as described above.
-
For internal components, consult the manufacturer's instructions for decontamination procedures.
-
A common practice for general laboratory equipment is to use a 1:10 bleach solution followed by a water rinse, but be aware that bleach can be corrosive to some metals.[11][12]
-
Final Disposal: Partnering with a Licensed Professional
All collected hazardous waste containing Dolutegravir RR isomer must be disposed of through a licensed hazardous waste disposal company.[1] These companies are equipped to handle and transport hazardous materials in compliance with all federal, state, and local regulations.
Documentation: Meticulous record-keeping is a critical component of hazardous waste management. Ensure that all hazardous waste manifests are completed accurately and retained according to your institution's policies and regulatory requirements.
By adhering to these procedures, you will ensure the safe and compliant disposal of Dolutegravir RR isomer, protecting yourself, your colleagues, and the environment.
References
-
AP5 Decontamination of Lab Equipment. (n.d.). World Health Organization. Retrieved from [Link]
-
RCRA Listed Hazardous Waste. (n.d.). California Department of Toxic Substances Control. Retrieved from [Link]
-
Hazardous Waste Listings. (n.d.). US EPA. Retrieved from [Link]
-
Decontamination Protocols for Lab Equipment. (2025, May 27). R&D Laboratory Equipment. Retrieved from [Link]
-
Disposal Restricted Waste. (n.d.). Harvard Environmental Health and Safety. Retrieved from [Link]
-
Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (2025, December 1). US EPA. Retrieved from [Link]
-
EPA Subpart P Regulations. (n.d.). HW Drugs. Retrieved from [Link]
-
40 CFR 261.24 -- Toxicity characteristic. (n.d.). eCFR. Retrieved from [Link]
-
Inactivation and Disinfection of HIV: A Summary. (n.d.). NCBI. Retrieved from [Link]
-
Hazardous Waste Disposal Guide. (n.d.). Dartmouth College. Retrieved from [Link]
-
RCRA Pharmaceutical Hazardous Wastes. (n.d.). West Virginia Department of Environmental Protection. Retrieved from [Link]
-
How to Safely Dispose of Laboratory Waste? (2024, October 24). Stericycle UK. Retrieved from [Link]
-
Laboratory Equipment Decontamination Procedures. (n.d.). Central Michigan University. Retrieved from [Link]
-
Laboratory Equipment Decontamination Procedures. (n.d.). Wayne State University. Retrieved from [Link]
-
Disposal of Chemicals from Lab. (2014, January 17). Reddit. Retrieved from [Link]
-
Final Data Collection on the Toxicity, Use, and Disposal of Hazardous Drugs Report. (2021, January 18). Regulations.gov. Retrieved from [Link]
-
Guide to Decontaminating Lab Equipment: From Cleaning to Sterilization. (2025, October 23). R&D Laboratory Equipment. Retrieved from [Link]
-
Waste Code - RCRAInfo. (n.d.). US EPA. Retrieved from [Link]
-
Management of Waste. (n.d.). NCBI Bookshelf. Retrieved from [Link]
-
[Chemical resistance of latex gloves]. (n.d.). PubMed. Retrieved from [Link]
-
Chemicals Chemicals. (n.d.). Microflex. Retrieved from [Link]
Sources
- 1. glovesbyweb.com [glovesbyweb.com]
- 2. safety.fsu.edu [safety.fsu.edu]
- 3. ehs.sfsu.edu [ehs.sfsu.edu]
- 4. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. epa.gov [epa.gov]
- 7. eCFR :: 40 CFR 261.24 -- Toxicity characteristic. [ecfr.gov]
- 8. [Chemical resistance of latex gloves] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. safety.duke.edu [safety.duke.edu]
- 10. polarlabprojects.com [polarlabprojects.com]
- 11. Laboratory Equipment Decontamination Procedures - Wayne State University [research.wayne.edu]
- 12. cmich.edu [cmich.edu]
- 13. rdlaboratoryequipment.com [rdlaboratoryequipment.com]
A Researcher's Guide to the Safe Handling of Dolutegravir RR Isomer
As researchers and scientists at the forefront of drug development, our work with potent active pharmaceutical ingredients (APIs) demands a commitment to safety that is as rigorous as our scientific methodology. This guide provides a detailed protocol for the safe handling of Dolutegravir RR isomer, a stereoisomer of a second-generation HIV-1 integrase strand transfer inhibitor.[1] While specific toxicological data for the RR isomer may be limited, the precautionary principle dictates that it should be handled with the same level of care as the parent compound, Dolutegravir, and other potent APIs.
This document is structured to provide not just a set of rules, but a framework for thinking about and implementing a culture of safety in your laboratory. We will delve into the necessary personal protective equipment (PPE), operational workflows for common laboratory tasks, and compliant disposal procedures.
Hazard Identification and Risk Assessment: The Foundation of Safe Handling
Dolutegravir is a potent antiretroviral compound.[2] Occupational exposure to such compounds can occur through inhalation, ingestion, skin contact, or accidental puncture.[3] Although a comprehensive safety profile for the RR isomer is not as readily available as for the approved drug, its structural similarity to Dolutegravir necessitates treating it as a hazardous compound. The National Institute for Occupational Safety and Health (NIOSH) provides a framework for identifying hazardous drugs, which includes characteristics like carcinogenicity, teratogenicity, reproductive toxicity, organ toxicity at low doses, and genotoxicity.[4]
Before any work with Dolutegravir RR isomer begins, a thorough risk assessment must be conducted. This assessment should consider the quantity of the compound being handled, the type of manipulations to be performed (e.g., weighing, dissolving, transferring), and the potential for aerosol or dust generation.[5]
Personal Protective Equipment (PPE): Your Primary Barrier
The selection of appropriate PPE is critical for minimizing exposure.[3][6] The following table outlines the recommended PPE for handling Dolutegravir RR isomer.
| Protection Type | Specific Recommendations | Standards/References |
| Eye and Face Protection | Tightly fitting safety goggles or chemical safety goggles with side-shields. | Conforming to EN 166 (EU) or NIOSH (US).[7] |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile). Always inspect gloves before use and practice double-gloving for high-risk manipulations. | EU Directive 89/686/EEC and the standard EN 374.[7] |
| Skin and Body Protection | A dedicated lab coat or impervious clothing. A complete chemical-resistant suit may be necessary for large-scale work.[7] | |
| Respiratory Protection | For tasks with a high potential for aerosol or dust generation (e.g., weighing), a NIOSH-approved respirator is required. A P95 (US) or P1 (EU EN 143) particle respirator may be sufficient for nuisance exposures.[7] |
Engineering Controls: Containing the Hazard at its Source
While PPE is essential, the first line of defense is always engineering controls designed to contain the hazardous substance.[3]
-
Chemical Fume Hood: All manipulations of Dolutegravir RR isomer, especially the handling of powders, should be performed inside a certified chemical fume hood to minimize inhalation exposure.[7]
-
Ventilation: Ensure the laboratory is well-ventilated.[7]
-
Barrier Isolators: For handling highly potent materials, barrier isolators offer the highest level of containment.[8][9]
-
Safety Equipment: Eyewash stations and safety showers must be readily accessible in the immediate vicinity of the workstation.[7]
Operational Workflow: A Step-by-Step Guide to Safe Handling
The following workflow provides a procedural guide for a common laboratory task: weighing and preparing a solution of Dolutegravir RR isomer.
Experimental Protocol: Weighing and Preparing a Solution
-
Preparation:
-
Don all required PPE as outlined in the table above.
-
Verify that the chemical fume hood is functioning correctly.
-
Gather all necessary materials (spatula, weigh boat, solvent, volumetric flask, etc.) and place them in the fume hood.
-
-
Handling (inside the fume hood):
-
Carefully weigh the desired amount of Dolutegravir RR isomer. Avoid creating dust.
-
Transfer the weighed compound to the volumetric flask.
-
Add the solvent and mix until the compound is fully dissolved.
-
-
Cleanup and Disposal:
-
Decontaminate all surfaces and equipment that may have come into contact with the compound.
-
Segregate all waste contaminated with Dolutegravir RR isomer into a designated, clearly labeled hazardous waste container.[10]
-
Carefully remove and dispose of contaminated PPE in the designated hazardous waste stream.
-
Wash hands thoroughly with soap and water.[7]
-
Decontamination and Disposal: A Critical Final Step
Proper disposal of cytotoxic and hazardous pharmaceutical waste is paramount to protect both human health and the environment.[11][12][13]
-
Waste Segregation: All waste contaminated with Dolutegravir RR isomer, including gloves, weigh boats, and pipette tips, must be segregated into designated hazardous waste containers. These containers should be clearly labeled, often with a purple lid or bag, to indicate cytotoxic waste.[10][11][12]
-
Disposal Method: Due to its hazardous nature, high-temperature incineration is the only acceptable method for the disposal of cytotoxic and cytostatic wastes.[10][11]
-
Licensed Contractor: Arrange for the collection and disposal of hazardous waste through a licensed contractor.[7][10]
Emergency Procedures: Be Prepared
In the event of a spill or exposure, immediate action is crucial.
-
Spill:
-
Evacuate the immediate area.
-
If safe to do so, contain the spill with absorbent materials.
-
Follow your institution's established spill cleanup procedures for potent compounds.
-
-
Exposure:
-
Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes.
-
Eye Contact: Flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.
-
Inhalation: Move to fresh air immediately.
-
Seek medical attention for any exposure event.
-
By adhering to these guidelines, researchers can confidently and safely work with Dolutegravir RR isomer, ensuring both personal safety and the integrity of their research.
References
-
Novus Environmental. Safely disposing of Cytotoxic and Cytostatic Pharmaceutical Waste. 2024. Available from: [Link].
-
Agno Pharmaceuticals. Potent Compound Handling Operations: Exposure To APIs. Available from: [Link].
-
Outsourced Pharma. Best Practices For Handling Potent APIs. 2015. Available from: [Link].
-
Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs. Available from: [Link].
-
Sharpsmart. How Should Cytotoxic Waste be Disposed of?. 2022. Available from: [Link].
-
American Industrial Hygiene Association (AIHA). Potent Pharmaceutical Compound Containment Case Study. Available from: [Link].
-
WIT Press. Handling of high potency drugs: process and containment. 2005. Available from: [Link].
-
PubMed Central. Cytotoxic Drug Dispersal, Cytotoxic Safety, and Cytotoxic Waste Management: Practices and Proposed India-specific Guidelines. Available from: [Link].
-
Affygility Solutions. Dolutegravir - OEL Fastrac with ADE. Available from: [Link].
-
NetRegs. Cytotoxic and cytostatic drugs. Available from: [Link].
-
Environment, Health & Safety, University of Wisconsin-Madison. Use of Antiretroviral drugs. Available from: [Link].
-
Stericycle UK. What Is Cytotoxic Waste? Safe Disposal, Examples & Bins. 2025. Available from: [Link].
-
PubMed. Dolutegravir: clinical and laboratory safety in integrase inhibitor-naive patients. 2014. Available from: [Link].
-
PubMed. NIOSH safe handling of hazardous drugs guidelines becomes state law. 2012. Available from: [Link].
-
ASHP. ASHP Guidelines on Handling Hazardous Drugs. Available from: [Link].
Sources
- 1. medkoo.com [medkoo.com]
- 2. Dolutegravir - OEL Fastrac with ADE - Affygility Solutions [affygility.com]
- 3. agnopharma.com [agnopharma.com]
- 4. usp.org [usp.org]
- 5. ashp.org [ashp.org]
- 6. osha.gov [osha.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Best Practices For Handling Potent APIs [outsourcedpharma.com]
- 9. witpress.com [witpress.com]
- 10. What Is Cytotoxic Waste? Safe Disposal, Examples & Bins | Stericycle UK [stericycle.co.uk]
- 11. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
- 12. sharpsmart.co.uk [sharpsmart.co.uk]
- 13. Cytotoxic and cytostatic drugs | NetRegs | Environmental guidance for your business in Northern Ireland & Scotland [netregs.org.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
